Alfaxalone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUCHOQIDJXAT-OLVMNOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022576 | |
| Record name | Alphaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23930-19-0 | |
| Record name | Alphaxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23930-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfaxalone [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alphaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-11(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFAXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD07M97B2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alfaxalone mechanism of action on GABAA receptors
An In-depth Technical Guide on the Core Mechanism of Action of Alfaxalone on GABAa Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a synthetic neuroactive steroid that functions as a potent positive allosteric modulator and direct agonist of the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action is characterized by a dual functionality: at lower, nanomolar concentrations, it enhances the effect of GABA, while at higher, micromolar concentrations, it can directly activate the receptor in the absence of GABA. This interaction leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent depression of neuronal excitability. This document provides a comprehensive overview of this compound's interaction with the GABAa receptor, detailing its binding sites, quantitative effects, and the experimental methodologies used to elucidate this mechanism.
Molecular Mechanism of Action
This compound exerts its anesthetic and sedative effects by binding to an allosteric site on the GABAa receptor, which is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[1][2] This binding event induces a conformational change in the receptor that increases the efficiency of GABA-mediated channel gating.
Binding Site
Structural and mutagenesis studies have identified the this compound binding site within the transmembrane domain (TMD) of the GABAa receptor, specifically at the interface between the β+ and α− subunits.[3][4] This pocket is located intracellularly to the binding sites for other anesthetics like propofol and etomidate.[4][5] The binding of this compound to this site is thought to stabilize the open state of the ion channel.[6]
Dual Functionality: Modulation and Direct Activation
This compound's action is concentration-dependent:
-
Positive Allosteric Modulation: At low concentrations (starting from >30 nM), this compound potentiates the effect of GABA.[1] It significantly increases the amplitude of GABA-evoked currents and prolongs the decay time of inhibitory postsynaptic currents (IPSCs), effectively enhancing GABAergic inhibition.[7][8] This potentiation is achieved by increasing the mean open time of the channel without altering its conductance.[9]
-
Direct Agonism: At higher concentrations (>1 µM), this compound can directly open the GABAa receptor channel, mimicking the effect of GABA.[1][10] This direct activation contributes to its profound anesthetic effects at clinical doses.
Impact on GABAa Receptor Subtypes
Unlike benzodiazepines, which exhibit strong selectivity for GABAa receptors containing α1, α2, α3, or α5 subunits in combination with a γ subunit, this compound's modulatory action is broader. It is known to potentiate all heteromeric GABAa receptor subtypes, including extrasynaptic receptors containing δ subunits.[2] However, some subtype-specific effects have been observed. For instance, the α4 subunit-containing GABAa receptors are required for the low-dose locomotor stimulatory effects of this compound, but not for the sedative and hypnotic effects seen at higher doses.[11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with GABAa receptors as reported in the literature.
| Parameter | Value | Species/System | Comments | Reference |
| Potentiation Threshold | >30 nM | Bovine Chromaffin Cells | Threshold concentration for potentiating GABA-evoked currents. | [1] |
| Direct Activation Threshold | >1 µM | Bovine Chromaffin Cells | Concentration at which this compound directly elicits a membrane current. | [1][12] |
| EC50 (in vivo) | 1.12 ± 0.14 µM | Tadpoles | Effective concentration for 50% maximal response (loss of righting reflex). | [6] |
| Potentiation of Current Decay | 1.5-fold increase | Turtle Pyramidal Neurons | Lengthening of GABAa receptor current decay rates with acute application. | [8] |
| IC50 (ACh Blockade) | 20 µM | Bovine Chromaffin Cells | Concentration for 50% inhibition of acetylcholine-evoked currents. | [1] |
Table 1: Key concentration-response data for this compound at the GABAa receptor.
| Parameter | Value | Receptor Subtype | Comments | Reference |
| K_ALF (Dissociation Constant) | 39.5 ± 17.5 µM (for GABA) | α1β2γ2L | Estimated dissociation constant for GABA in the presence of 1 µM this compound. | [2] |
| c_ALF (Gating Efficacy) | 0.0046 ± 0.0016 (for GABA) | α1β2γ2L | Estimated gating efficacy for GABA in the presence of 1 µM this compound. | [2] |
Table 2: Estimated binding and gating parameters for GABA in the presence of this compound on recombinant α1β2γ2L receptors.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques, primarily electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABAa receptors in single neurons or in cells expressing recombinant receptors.
Objective: To measure the potentiation of GABA-evoked currents and/or direct activation of GABAa receptors by this compound.
Methodology:
-
Cell Preparation: Neurons (e.g., from turtle cerebral cortex or cultured rat hippocampus) are prepared as acute slices or in culture.[7][8] Alternatively, oocytes or cell lines (e.g., HEK293) are transfected to express specific GABAa receptor subtypes.[4]
-
Recording Setup: A glass micropipette filled with an internal solution (e.g., containing KCl to set the chloride reversal potential) is sealed onto the cell membrane to achieve a whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage, typically -100 mV, to measure inward chloride currents.[7][13]
-
Drug Application:
-
A baseline GABA-evoked current is established by applying a known concentration of GABA (e.g., 2 mM) for a short duration (1-2 seconds).[7][8]
-
The cells are then perfused with a solution containing both GABA and a specific concentration of this compound (e.g., 0.1 µM to 1.5 µM).[14]
-
To test for direct activation, this compound is applied in the absence of GABA.
-
-
Data Analysis: The resulting currents are recorded and analyzed. Key parameters measured include peak current amplitude, decay time (often measured as the 90% to 10% decay), and the total charge transfer (area under the curve).[8][13] Potentiation is quantified by the percentage increase in these parameters compared to the GABA-only control.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the GABAa receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and the cell membranes containing GABAa receptors are isolated by centrifugation.[15] Endogenous GABA is removed through repeated washing steps.
-
Competitive Binding:
-
Assay Termination: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.[17]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant), which reflects the binding affinity of this compound, can then be calculated using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
References
- 1. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced GABAergic actions resulting from the coapplication of the steroid 3α-hydroxy-5α-pregnane-11,20-dione (this compound) with propofol or diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alphaxalone Binds in Inner Transmembrane β+–α− Interfaces of α1β3γ2 γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding site location on GABAA receptors determines whether mixtures of intravenous general anaesthetics interact synergistically or additively in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an effective anesthetic for the electrophysiological study of anoxia-tolerance mechanisms in western painted turtle pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound potentiates and mimics GABA-induced contractile responses in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA-R α4 subunits are required for the low dose locomotor stimulatory effect of alphaxalone, but not for several other behavioral responses to alphaxalone, etomidate or propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of GABAA receptor activity by alphaxalone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.protocols.io [content.protocols.io]
- 14. protocols.io [protocols.io]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Intricacies of Alfaxalone Pharmacokinetics in Laboratory Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alfaxalone, a neuroactive steroid anesthetic, has garnered significant attention in veterinary and preclinical research for its rapid onset, wide safety margin, and favorable recovery characteristics.[1] Understanding its pharmacokinetic profile across different laboratory animal species is paramount for accurate dose determination, predictable anesthetic outcomes, and the successful translation of preclinical findings. This in-depth technical guide synthesizes the current knowledge on the pharmacokinetics of this compound in key laboratory species, presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing key processes to facilitate a deeper understanding.
Comparative Pharmacokinetic Parameters
The disposition of this compound varies considerably across species, influenced by factors such as metabolic rate, body composition, and even sex and strain.[1][2] The following tables summarize the key pharmacokinetic parameters of this compound in dogs, cats, rabbits, and rodents, providing a quantitative basis for interspecies comparison.
Table 1: Pharmacokinetics of Intravenous this compound in Laboratory Animals
| Species | Dose (mg/kg) | Clearance (Cl) (mL/kg/min) | Volume of Distribution at Steady State (Vdss) (L/kg) | Elimination Half-life (t½) (minutes) |
| Dog | 2 | 59 | 2.4 | ~25 |
| 3 (short CRI) | 26.02 ± 4.41 | 0.936 ± 0.170 | 12 ± 2 | |
| 3 (long CRI) | 27.74 ± 5.65 | 1.119 ± 0.191 | 13 ± 3 | |
| Cat | 5 | 25.1 | - | 45.2 |
| 25 | 14.8 | - | 76.6 | |
| Rabbit | 5 | 56 | 3.6 | ~46 |
| Rat (Female Wistar) | 2 | 57.8 ± 23.6 | - | 16.2 |
| 5 | 54.3 ± 6.8 | - | 17.6 | |
| Rat (Male Lewis) | - | > Female Lewis rats | - | Shorter than female |
| Rat (Female Lewis) | - | < Male Lewis rats | Higher than male | ~5-fold longer than male |
Data compiled from multiple sources.[3][4][5][6][7]
Table 2: Pharmacokinetics of Intramuscular this compound in Laboratory Animals
| Species | Dose (mg/kg) | Bioavailability (%) | Mean Residence Time (MRT) (hours) | Elimination Half-life (t½) (hours) |
| Dog | 4 | - | - | 0.48 ± 0.13 |
| Cat | 5 | 94.7 ± 19.8 | 2.09 ± 0.36 | 1.28 ± 0.21 |
Data compiled from multiple sources.[8][9]
Detailed Experimental Protocols
The pharmacokinetic data presented are derived from a variety of experimental designs. Understanding these methodologies is crucial for interpreting the results and designing future studies.
General Experimental Workflow
A typical pharmacokinetic study of this compound involves several key steps, from animal preparation to data analysis.
Caption: Generalized workflow for a typical this compound pharmacokinetic study.
Specific Methodologies from Key Studies
-
Canine Intravenous Constant Rate Infusion (CRI) Study:
-
Protocol: A prospective, randomized, crossover study design was employed.[4][7] An intravenous bolus of this compound (3 mg/kg) was administered for induction, followed by a constant rate infusion (CRI) at 0.15 mg/kg/minute for either 90 minutes (short CRI) or 180 minutes (long CRI).[4][7]
-
Blood Sampling: Venous blood samples were collected at predetermined intervals to determine the pharmacokinetic profile.[4][7]
-
Analysis: A mixed-model statistical approach was used to compare cardiovascular parameters, and an analysis of variance was performed for pharmacokinetic parameters and recovery times.[4][7]
-
Feline Intravenous and Intramuscular Study:
-
Animals: Six European shorthair cats (three male, three female).[9]
-
Protocol: A crossover, two-treatment, two-period study design was utilized.[9] this compound was administered at a dose of 5 mg/kg via either intravenous (IV) or intramuscular (IM) injection.[9]
-
Blood Sampling: Blood samples were collected from 2 to 480 minutes post-administration.[9]
-
Analysis: Plasma concentrations of this compound were determined by High-Performance Liquid Chromatography (HPLC). The plasma concentration-time curves were analyzed using non-compartmental analysis.[9]
-
-
Rodent Intravenous and Intraperitoneal Study:
-
Animals: Twenty-eight female Wistar rats.[5]
-
Protocol: this compound was administered either intravenously (2 and 5 mg/kg) or intraperitoneally (dose not specified in abstract).[5]
-
Blood Sampling: Blood samples were collected for up to 60 minutes after injection.[5]
-
Analysis: Pharmacokinetic parameters were calculated, and the relative bioavailability for the intraperitoneal route was determined.[5]
-
Key Mechanistic Insights
The primary mechanism of action for this compound is the modulation of chloride ion transport through cell membranes, which is achieved by its binding to GABA-A receptors.[6] This interaction enhances the inhibitory effects of the neurotransmitter GABA, leading to central nervous system depression and anesthesia.
Caption: Simplified signaling pathway of this compound at the GABA-A receptor.
Conclusion
The pharmacokinetic profile of this compound in laboratory animals is complex and species-dependent. Intravenous administration generally results in rapid clearance and a short duration of action, while intramuscular administration leads to a longer half-life and prolonged effect.[9][10] Notably, non-linear pharmacokinetics have been observed in cats, and significant sex- and strain-dependent differences exist in rats.[1][3] This comprehensive guide provides researchers and drug development professionals with a foundational understanding of this compound's pharmacokinetics, offering crucial data and methodological insights to inform the design and interpretation of preclinical studies. A thorough appreciation of these species-specific nuances is essential for the safe and effective use of this compound in a research setting.
References
- 1. This compound population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of this compound in cats after single and multiple intravenous administration of Alfaxan at clinical and supraclinical doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound total intravenous anaesthesia in dogs: pharmacokinetics, cardiovascular data and recovery characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma pharmacokinetics of this compound after a single intraperitoneal or intravenous injection of Alfaxan(®) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of intramuscular this compound and its echocardiographic, cardiopulmonary and sedative effects in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Alfaxalone as a neuroactive steroid anesthetic
An In-depth Technical Guide to Alfaxalone as a Neuroactive Steroid Anesthetic
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic neuroactive steroid with potent anesthetic properties, utilized for both induction and maintenance of anesthesia.[1][2] Chemically described as 3-α-hydroxy-5-α-pregnane-11,20-dione, its primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid subtype A (GABA-A) receptor.[3][4] This action enhances the inhibitory effects of GABA, leading to central nervous system depression and anesthesia.[1] Originally formulated with a castor oil derivative that caused adverse reactions, modern formulations utilize a cyclodextrin vehicle, significantly improving the safety profile.[5][6] this compound is characterized by a rapid onset, short duration of action, and a favorable cardiovascular profile compared to other injectable anesthetics.[2][5] This guide provides a comprehensive technical overview of its physicochemical properties, mechanism of action, pharmacodynamics, pharmacokinetics, and key experimental methodologies for its evaluation.
Physicochemical Properties
This compound is a synthetic pregnane steroid, a derivative of progesterone, though it is devoid of hormonal activity.[7][8] Its poor water solubility was a significant challenge in its early development.[9][10] The original formulations, Althesin and Saffan, used Cremophor EL, a polyoxyethylated castor oil, as a solubilizing agent, which was responsible for histamine release and anaphylactoid reactions.[5][6][11] The modern formulation, Alfaxan®, overcomes this by using 2-hydroxypropyl-β-cyclodextrin (HPCD) to form an aqueous solution, which has eliminated these adverse effects.[5][9][10][12]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one[7][13] |
| Molecular Formula | C₂₁H₃₂O₃[4][14] |
| Molecular Weight | 332.48 g/mol [4][13][14] |
| Appearance | White to off-white crystalline powder[4] |
| Water Solubility | < 5 µg/mL (unformulated)[10] |
| Formulation (Alfaxan®) | Sterile clear aqueous solution with 2-hydroxypropyl-β-cyclodextrin[7][12] |
| Formulation pH | 6.5 to 7.0[12] |
| Stereochemistry | The pharmacologically active form is the (3α,5α)-isomer.[15] |
Mechanism of Action
This compound exerts its anesthetic effects by interacting with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[5][12] This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl⁻), causing hyperpolarization of the neuronal membrane and reducing the likelihood of an action potential.[12][16]
This compound exhibits a dual mechanism at the GABA-A receptor:
-
Positive Allosteric Modulation: At lower, clinically relevant concentrations, this compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[7][12][17] This binding potentiates the effect of GABA, increasing the chloride channel's opening frequency or duration, thereby enhancing the inhibitory signal.[16][17][18] Studies suggest the binding site is located at the interface between the α and β subunits.[7] This potentiation occurs at concentrations greater than 30 nM.[17]
-
Direct Agonism: At higher concentrations (greater than 1 µM), this compound can directly activate the GABA-A receptor channel, even in the absence of GABA.[7][12][17] This direct agonistic action contributes to its profound anesthetic effect at induction doses.[12]
This modulation is not influenced by benzodiazepine receptor antagonists, indicating a distinct binding site from benzodiazepines.[17][19]
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.
Pharmacodynamics
This compound's primary pharmacodynamic effect is dose-dependent central nervous system depression, ranging from sedation to general anesthesia.[11][12] Unlike many other anesthetics, it has minimal impact on the cardiovascular system at clinical doses.[4][5]
Table 2: Pharmacodynamic Profile of this compound
| System | Effect | Description |
| Central Nervous System | Anesthesia / Sedation | Produces rapid and smooth induction of anesthesia, suitable for intubation within 1-2 minutes.[3] The duration is short, approximately 5-10 minutes in unpremedicated dogs and 15-30 minutes in unpremedicated cats from a single induction dose.[3] Muscle relaxation is generally satisfactory.[4][11] |
| Analgesia | This compound does not possess analgesic properties.[4] Preemptive and postoperative pain management is required for invasive procedures.[12] | |
| Cardiovascular System | Minimal Depression | At clinical doses, this compound has minimal depressive effects on the cardiovascular system, which is a key advantage over agents like propofol.[4][5] At doses well above the clinical range (>20 mg/kg), a decrease in cardiac output can be observed.[5] |
| Respiratory System | Depression | The most common side effect is respiratory depression, including apnea, particularly with rapid intravenous administration or when used with other sedatives.[3][7] Administering the dose slowly to effect over 60 seconds can mitigate this risk.[3][7] |
| Recovery | Smooth / Potential for Agitation | Recovery is typically rapid.[5] In unpremedicated animals, some agitation and hypersensitivity to stimuli can be observed during recovery.[7] This is often ameliorated by the use of premedication.[7] |
Pharmacokinetics
This compound is characterized by rapid hepatic metabolism, leading to a short terminal half-life and preventing significant accumulation in the body.[5][7] This profile allows for its use as a constant rate infusion (CRI) for maintenance of anesthesia.[5] Pharmacokinetic parameters show notable variability between species.[7]
Table 3: Pharmacokinetic Parameters of this compound in Various Species
| Parameter | Dog | Cat | Rat (Male) | Rat (Female) |
| IV Dose | 2 mg/kg[3] | 5 mg/kg[3] | N/A | N/A |
| Terminal Half-life (t½) | ~25 minutes[7] | ~45 minutes[7] | ~5-fold shorter than female[6] | ~5-fold longer than male[6] |
| Plasma Protein Binding | 30-50%[7] | 30-50%[7] | N/A | N/A |
| Metabolism | Primarily Hepatic[5][7] | Primarily Hepatic[5][7] | Hepatic[6] | Hepatic[6] |
| Primary Metabolite | This compound glucuronide[7] | 20-Hydroxythis compound sulfate[7] | N/A | N/A |
| Clearance (CL) | N/A | N/A | >2x higher than female[6] | Lower than male[6] |
| Excretion | Mostly Renal[7] | Mostly Renal[7] | N/A | N/A |
Table 4: Intravenous (IV) Anesthetic Doses of this compound in Dogs and Cats[3][12]
| Species | Premedication Status | Induction Dose (mg/kg) | Maintenance Bolus (mg/kg) |
| Dog | Unpremedicated | 1.5 - 4.5 | 1.5 - 2.2 every 6-8 min |
| Dog | Premedicated | 0.5 - 3.0 | 1.2 - 1.4 every 6-8 min |
| Cat | Unpremedicated | 2.2 - 9.7 | 1.4 - 1.5 every 3-5 min |
| Cat | Premedicated | 3.0 - 4.0 | 1.1 - 1.3 every 7-8 min |
Table 5: Intramuscular (IM) Sedative/Anesthetic Doses of this compound in Dogs[11][20]
| Dose (mg/kg) | Effect | Onset of Recumbency | Duration of Recumbency |
| 5 | Light Sedation (may be insufficient for procedures)[11][20] | ~25.6 min[20] | ~36 min[11] / ~63.8 min[20] |
| 7.5 | Dose-dependent sedation sufficient for IV catheterization[11][20] | ~9.8 min[20] | ~87 min[11] / ~143.8 min[20] |
| 10 | Dose-dependent sedation sufficient for IV catheterization[11][20] | ~9.1 min[20] | ~115 min[11] / ~168.5 min[20] |
Key Experimental Protocols
The characterization of this compound's anesthetic properties involves both in vitro and in vivo methodologies.
In Vitro Protocol: Electrophysiological Analysis of GABA-A Receptor Modulation
This protocol, based on voltage-clamp recording techniques, is used to directly measure this compound's effect on ion flow through GABA-A receptor channels.[17]
Objective: To determine if this compound potentiates GABA-induced currents and/or directly activates the GABA-A receptor.
Methodology:
-
Cell Preparation: Use cultured cells (e.g., bovine chromaffin cells or HEK cells expressing specific GABA-A receptor subtypes) that possess GABA-A receptors.[17]
-
Electrophysiology Setup: Employ the whole-cell patch-clamp technique. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential (voltage-clamp) and measurement of transmembrane currents.
-
GABA Application: Locally apply a known concentration of GABA (e.g., 100 µM) to the cell to elicit a baseline chloride current.[17]
-
This compound Co-application: Apply GABA again in the presence of varying concentrations of this compound (e.g., starting from >30 nM).[17] An increase in the current amplitude compared to the baseline indicates potentiation.
-
Direct Activation Test: Apply this compound alone at higher concentrations (e.g., >1 µM) to the cell.[17] The elicitation of an inward current (at a holding potential of -60 mV with a chloride reversal potential near 0 mV) indicates direct receptor activation.
-
Controls:
-
Data Analysis: Quantify the potentiation as the percentage increase in current amplitude. Construct dose-response curves to determine the EC₅₀ for both potentiation and direct activation.[4]
In Vivo Protocol: Assessment of Anesthetic Efficacy in a Rodent Model
This protocol describes a common workflow for evaluating the anesthetic depth and duration of this compound in laboratory animals, such as mice or rats.[21][22]
Objective: To characterize the time to onset, duration, and depth of anesthesia produced by this compound.
Methodology:
-
Animal Model: Use a standardized strain of laboratory mouse (e.g., C57BL/6) or rat (e.g., Sprague-Dawley).[6][21] Acclimatize animals and record baseline physiological parameters.
-
Drug Administration: Administer this compound via a defined route, typically intraperitoneal (IP) for screening studies (e.g., 80 mg/kg in mice).[21]
-
Assessment of Anesthetic Onset: Immediately after injection, begin timing. The primary endpoint for onset is the Loss of Righting Reflex (LORR) . This is determined by placing the animal on its back; the reflex is lost when it fails to right itself within a set time (e.g., 30 seconds).[21]
-
Assessment of Anesthetic Depth: Once LORR is achieved, assess the depth of surgical anesthesia using noxious stimuli. The most common is the Pedal Withdrawal Reflex (PWR) , or "toe pinch," where the tissue between the toes is firmly pinched. Absence of a withdrawal response indicates a surgical plane of anesthesia.[21][22]
-
Monitoring: Throughout the anesthetic period, monitor and record key physiological variables at regular intervals (e.g., every 5 minutes), including:
-
Assessment of Anesthetic Duration: The duration of anesthesia is defined as the time from the loss of a specific reflex (e.g., LORR or PWR) to its return.[21]
-
Recovery: Monitor the animal until it is fully ambulatory and has returned to normal behavior. Record the quality of recovery, noting any adverse events such as muscle tremors, shivering, or hypersensitivity.[11][21]
Caption: A typical experimental workflow for assessing this compound in rodents.
Conclusion
This compound is a neurosteroid anesthetic with a well-defined mechanism of action centered on the positive allosteric modulation and direct activation of GABA-A receptors.[4][12][17] Its modern cyclodextrin-based formulation provides a high margin of safety, avoiding the adverse reactions of its predecessors.[5][6] The favorable pharmacokinetic profile, characterized by rapid clearance and a short half-life, contributes to its clinical utility, providing smooth and rapid recovery from anesthesia.[4][7] A key advantage is its minimal impact on the cardiovascular system at clinical doses.[4][5] The primary consideration during its use is dose-dependent respiratory depression.[7] The detailed protocols and compiled data in this guide serve as a foundational resource for professionals engaged in the research and development of neuroactive steroid anesthetics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Effects of this compound on cerebral blood flow and intrinsic neural activity of rhesus monkeys: a comparison study with ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. VASG this compound [vasg.org]
- 6. This compound population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Non-Surfactant Formulation for this compound Through the Use of Chemically-Modified Cyclodextrins | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 10. Development of a non-surfactant formulation for this compound through the use of chemically-modified cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacological effects of the anesthetic this compound after intramuscular administration to dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. Alphaxalone | C21H32O3 | CID 104845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. This compound [sitem.herts.ac.uk]
- 16. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 17. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sedative and physiological effects of low-dose intramuscular this compound in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of the GABA receptor complex by a steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A dose characterization study evaluating the pharmacodynamics and safety of a concentrated this compound solution (4%) as an intramuscular sedative in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anesthetic Activity of this compound Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound–Xylazine Anesthesia in Laboratory Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Initial Studies on the Neuroprotective Effects of Alfaxalone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies investigating the neuroprotective properties of the anesthetic agent alfaxalone. The document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound is a synthetic neuroactive steroid anesthetic that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] Beyond its anesthetic properties, emerging research suggests that this compound may possess neuroprotective effects, a characteristic not commonly associated with all anesthetic agents.[3] Initial studies indicate that this compound's neuroprotective mechanism is distinct from its action on GABA-A receptors and is instead mediated through the activation of pregnane X receptors (PXR), leading to the upregulation of mature brain-derived neurotrophic factor (m-BDNF).[3][4] This guide will delve into the foundational studies that have begun to elucidate these neuroprotective qualities.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on this compound's neuroprotective effects.
Table 1: In Vitro Activation of Human Pregnane X Receptor (h-PXR) [3][4][5][6]
| Ligand | Concentration (nM) | Efficacy (Relative Light Units, Mean) | Statistical Significance (p-value) vs. Allopregnanolone |
| This compound | 50,000 | 7.90 | 0.0019 |
| Allopregnanolone | 50,000 | 3.25 | - |
| This compound | 16,700 | Not explicitly stated, but higher than allopregnanolone | 0.0472 |
| Allopregnanolone | 16,700 | Plateau reached | - |
| This compound | 5,600 | Not explicitly stated, but higher than allopregnanolone | 0.0031 |
| Allopregnanolone | 5,600 | Lower than this compound | - |
Data extracted from a study comparing the efficacy of this compound and allopregnanolone in activating h-PXR in a reporter gene assay.[3][5][6]
Table 2: Clinical Outcomes of this compound Anesthesia vs. Propofol/Sevoflurane [3][4]
| Outcome Measure | This compound Group | Propofol/Sevoflurane Group | Statistical Significance (p-value) |
| Mini-Mental State Examination (MMSE) | Higher scores | Lower scores | 0.0251 |
| Grooved Pegboard Test (dominant hand, pre- vs. post-anesthesia) | No significant change (p=0.8438) | Significant decline (p=0.0156) | Not directly compared |
| Serum m-BDNF Levels | Higher levels | Lower levels | < 0.0001 |
Results from a double-blind, randomized controlled trial in patients undergoing hip arthroplasty.[3][4]
Table 3: Neuroprotective Effects of this compound in an Isoflurane-Induced Neurotoxicity Rat Model [7]
| Biomarker | Isoflurane + Control Group (Mean ± SEM) | Isoflurane + this compound Group (Mean ± SEM) | Statistical Significance (p-value) |
| Interleukin-6 (IL-6) | 5.133 ± 0.739 | 1.093 ± 0.213 | < 0.001 |
| Caspase-3 | 6.457 ± 0.6 | 1.062 ± 0.1 | < 0.001 |
| Synaptophysin (P31 offspring) | 0.719 ± 0.04 | 1.068 ± 0.072 | < 0.001 |
| Newborn Neurons (dentate gyrus, P31 offspring) | 118 ± 6 | 140 ± 7 | < 0.001 |
Findings from a study investigating the mitigating effects of this compound on isoflurane-induced neurotoxicity in fetal and offspring rats.[7]
Experimental Protocols
3.1. In Vitro h-PXR Activation Assay [3][6]
-
Objective: To compare the activation of human pregnane X receptors (h-PXR) by this compound and allopregnanolone.
-
Cell Line: Human embryonic kidney cells (HEK293) engineered to express a hybrid h-PXR linked to a firefly luciferase reporter gene.
-
Ligand Preparation: this compound and allopregnanolone were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial 3-fold dilutions were prepared to achieve a concentration range of 206 nM to 50,000 nM.
-
Assay Procedure:
-
The HEK293 reporter cells were cultured in a suitable medium.
-
The cells were treated with the various concentrations of this compound and allopregnanolone solutions. A vehicle control (0.1% DMSO) was also included.
-
Following incubation, the luciferase activity was measured as relative light units (RLU) using a plate-reading luminometer. The light emission is proportional to the activation of h-PXR by the ligand.
-
-
Data Analysis: Log concentration-response curves were generated to compare the efficacy of the two compounds. Statistical analysis was performed using Brown-Forsythe and Welch ANOVA.
3.2. Double-Blind Randomized Controlled Clinical Trial [3][4]
-
Objective: To assess the postoperative changes in serum m-BDNF and cognitive function in patients anesthetized with this compound compared to those receiving propofol and sevoflurane.
-
Study Population: Patients undergoing hip arthroplasty.
-
Anesthetic Groups:
-
This compound TIVA (n=8)
-
Propofol TIVA (n=3)
-
Propofol plus sevoflurane inhalational anesthesia (n=4)
-
-
Anesthesia Depth Monitoring: The doses of anesthetics were titrated to maintain a consistent depth of anesthesia (Bispectral Index [BIS] 40-60).
-
Outcome Measures:
-
Cognitive Function: Assessed using the Grooved Pegboard Test, Digit Symbol Substitution Test (DSST), and Mini-Mental State Examination (MMSE) for 7 days postoperatively.
-
Biomarker: Serum m-BDNF concentrations were measured for 7 postoperative days.
-
-
Blinding: The study was conducted in a double-blind manner.
-
Trial Registration: The trial was registered with the Australian New Zealand Clinical Trials Registry (ACTRN12618000064202).
3.3. Isoflurane-Induced Neurotoxicity Rat Model [7]
-
Objective: To investigate whether this compound could alleviate isoflurane-induced neurotoxicity in fetal and offspring rats.
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Experimental Groups (on gestation day 15):
-
Control 1 + Control 2
-
Isoflurane + Control 2
-
Control 1 + this compound
-
Isoflurane + this compound
-
-
Tissue Collection: Brain tissues were collected from fetuses on gestation day 15 and from offspring at postnatal days 7, 14, and 31.
-
Biomarker Analysis: Expression levels of inflammatory cytokines (e.g., IL-6), apoptotic factors (e.g., Caspase-3), and synaptophysin were analyzed.
-
Neurogenesis Assessment: The number of newborn neurons in the dentate gyrus of the hippocampus was quantified using immunofluorescence techniques in offspring at postnatal days 7, 14, and 31.
-
Cognitive Assessment: The Morris water maze test was performed on postnatal day 31 offspring to evaluate learning and memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and processes described in the initial studies of this compound's neuroprotective effects.
Caption: this compound's neuroprotective signaling pathway.
Caption: In Vitro h-PXR Activation Assay Workflow.
Caption: Double-Blind Randomized Controlled Trial Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound Alleviates Neurotoxicity and Cognitive Impairment Induced by Isoflurane Anesthesia in Offspring Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Alfaxalone's Impact on Cerebral Blood Flow in Primates: A Technical Overview
An in-depth examination of the neuroactive steroid anesthetic alfaxalone reveals a significant suppressive effect on cerebral blood flow (CBF) in non-human primates, a critical consideration for neuroimaging studies and drug development. This guide synthesizes key quantitative data, experimental methodologies, and the underlying physiological mechanisms of this compound's action on primate cerebrovascular dynamics.
Quantitative Data Summary: this compound vs. Other Anesthetics
Recent research, particularly in rhesus monkeys, has quantified the impact of this compound on cerebral blood flow, often in comparison to other commonly used anesthetics like ketamine. This compound consistently demonstrates a reduction in CBF.
A pivotal study provides a direct quantitative comparison between this compound and ketamine anesthesia in rhesus monkeys. The findings indicate that this compound substantially reduces CBF in both grey and white matter compared to ketamine.[1][2] In cortical regions, the mean CBF under this compound was 38.7±14 ml/100g/min, a stark contrast to the 155±22 ml/100g/min observed with ketamine.[1] Similarly, in subcortical regions, CBF was 32±9 ml/100g/min with this compound versus 107±18 ml/100g/min with ketamine.[1]
| Brain Region | This compound (ml/100g/min) | Ketamine (ml/100g/min) | Statistical Significance |
| Grey Matter | 65 ± 22 | 179 ± 38 | p<0.001 |
| White Matter | 14 ± 7 | 26 ± 6 | p<0.05 |
| Cortical Regions | 38.7 ± 14 | 155 ± 22 | Not Specified |
| Subcortical Regions | 32 ± 9 | 107 ± 18 | Not Specified |
Data sourced from a study on rhesus monkeys.[1][2]
This pronounced vasoconstrictive effect of this compound is a key differentiator from anesthetics like ketamine and isoflurane, which are known for their vasodilatory properties.[1] While this compound is noted for providing stable physiological readings, including heart rate and mean arterial pressure, its significant impact on CBF must be factored into experimental designs, particularly in neuroimaging studies where blood flow is a critical parameter.[1][2]
Experimental Protocols
The primary methodology for assessing this compound's effect on primate CBF involves perfusion magnetic resonance imaging (MRI) techniques.
Study Design from Key Primate Research:
-
Anesthesia Induction & Maintenance:
-
This compound Protocol: An initial intramuscular induction dose of 5 mg/kg was followed by a constant intravenous infusion of 0.125 mg/kg/min for approximately 50 minutes.[1]
-
Comparative Protocol (Ketamine): An initial intramuscular induction dose of 10–11 mg/kg was followed by an intravenous infusion of ~1.6 mg/kg/min, supplemented with intramuscular injections as needed.[1]
-
-
Cerebral Blood Flow Measurement:
-
Technique: Pseudo-continuous arterial spin-labeling (pCASL) MRI was used to quantify CBF.[1][2] This non-invasive technique uses magnetically labeled arterial blood water as an endogenous tracer.[3]
-
Timing: CBF measurements were taken approximately 35 minutes after the start of the intravenous this compound or ketamine administration.[1]
-
-
Physiological Monitoring: Critical parameters such as O2 saturation, blood pressure, heart rate, respiration rate, body temperature, and PaCO2 were continuously monitored and maintained within normal physiological ranges.[1]
-
Imaging Equipment: A Siemens 3T Trio scanner with an 8-channel Tx/Rx volume coil was utilized for the MRI scans.[1]
Mandatory Visualizations
Signaling Pathway for this compound-Induced CBF Reduction
This compound's primary mechanism involves the potentiation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain.[4][5][6] This action leads to a cascade of events resulting in reduced cerebral blood flow.
Caption: this compound's potentiation of GABA-A receptors leads to reduced neuronal metabolism and subsequent vasoconstriction.
Experimental Workflow for CBF Measurement in Primates
The process of measuring this compound's impact on cerebral blood flow follows a structured experimental sequence.
Caption: Workflow for quantifying this compound's effect on primate cerebral blood flow using pCASL MRI.
References
- 1. Effects of this compound on cerebral blood flow and intrinsic neural activity of rhesus monkeys: a comparison study with ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on cerebral blood flow and intrinsic neural activity of rhesus monkeys: A comparison study with ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. b-ac.co.uk [b-ac.co.uk]
Alfaxalone: A Neuroactive Steroid with Potential for Preserving Post-Anesthesia Cognition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Post-anesthetic cognitive dysfunction (POCD) is a significant concern, particularly in vulnerable patient populations. Emerging evidence suggests that the choice of anesthetic agent can influence cognitive outcomes. Alfaxalone, a synthetic neuroactive steroid, is gaining attention for its potential to preserve cognitive function compared to other commonly used anesthetics. This document provides a comprehensive technical overview of the current research, focusing on the molecular mechanisms, preclinical and clinical data, and detailed experimental protocols relevant to investigating this compound's cognition-sparing effects. Its primary mechanism involves the modulation of GABA-A receptors, but recent findings highlight a novel pathway involving the activation of pregnane-X receptors (PXR), leading to increased brain-derived neurotrophic factor (m-BDNF) and subsequent neuroprotection.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals exploring the neuroprotective properties of anesthetic agents.
Introduction
This compound is a synthetic analogue of the endogenous neurosteroid allopregnanolone.[1][2][4] Like other general anesthetics, its primary sedative and anesthetic effects are mediated through positive modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[5][6][7] However, recent research has unveiled a distinct, non-GABAergic mechanism that may underlie its favorable cognitive profile.[8] Studies suggest that this compound activates pregnane-X receptors (PXR), a nuclear receptor involved in neuroprotection and the regulation of neurotrophic factors.[1][2][3][4] This activation leads to an increase in mature brain-derived neurotrophic factor (m-BDNF), a key molecule in neuronal survival, synaptogenesis, and cognitive function.[1][2][3][4] Furthermore, preclinical studies indicate that this compound can mitigate neuroinflammation and apoptosis, further contributing to its neuroprotective effects.[9][10] This whitepaper will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on this compound and its effects on cognition and related biomarkers.
Table 1: In Vitro Activation of Human Pregnane-X Receptors (h-PXR) [1][2][3]
| Ligand Concentration | This compound (Relative Light Units, Mean ± 95% CI) | Allopregnanolone (Relative Light Units, Mean ± 95% CI) | P-value |
| 50,000 nM | 7.90 (6.44 – 9.36) | 3.25 (2.66 – 3.83) | 0.0019 |
| 16,700 nM | - | - | 0.0472 |
| 5,600 nM | - | - | 0.0031 |
Data adapted from Serrao & Goodchild, 2022. Higher Relative Light Units indicate greater h-PXR activation.
Table 2: Clinical Cognitive Outcomes and m-BDNF Levels Post-Anesthesia [1][2][3]
| Parameter | This compound Group | Propofol/Sevoflurane Group | P-value |
| Mini-Mental State Examination (MMSE) | Higher scores | Lower scores | 0.0251 |
| Grooved Pegboard Test (dominant hand, pre vs. post) | No significant change (p=0.8438) | Significant decline (p=0.0156) | - |
| Serum m-BDNF Levels | Higher levels | Lower levels | < 0.0001 |
Data adapted from Serrao & Goodchild, 2022.
Table 3: Neuroprotective Effects of this compound Against Isoflurane-Induced Neurotoxicity in a Rat Model [9]
| Parameter | Isoflurane + Control | Isoflurane + this compound | P-value |
| Interleukin-6 (IL-6) Expression | 5.133 ± 0.739 | 1.093 ± 0.213 | < 0.001 |
| Caspase-3 Expression | 6.457 ± 0.6 | 1.062 ± 0.1 | < 0.001 |
| Synaptophysin Expression | 0.719 ± 0.04 | 1.068 ± 0.072 | < 0.001 |
| Newborn Neurons (Dentate Gyrus) | 118 ± 6 | 140 ± 7 | < 0.001 |
| Morris Water Maze (Escape Latency, P31) | 41 ± 6 (s) | 31 ± 7 (s) | < 0.001 |
Data adapted from Zhao et al., 2023.
Experimental Protocols
In Vitro Human Pregnane-X Receptor (h-PXR) Activation Assay[1][2]
-
Objective: To determine if this compound activates h-PXR and to compare its efficacy with the endogenous ligand, allopregnanolone.
-
Cell Line: Human embryonic kidney (HEK) cells expressing h-PXR hybridized and linked to a firefly luciferase reporter gene.
-
Ligand Preparation: this compound and allopregnanolone are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to final concentrations ranging from 206 nM to 50,000 nM.
-
Assay Procedure:
-
HEK cells are plated in multi-well plates and incubated.
-
The cells are then treated with the various concentrations of this compound, allopregnanolone, or a vehicle control (0.1% DMSO).
-
Following incubation, the luciferase substrate is added to each well.
-
The luminescence, which is proportional to the activation of h-PXR, is measured using a plate-reading luminometer.
-
-
Data Analysis: Relative Light Units (RLU) are recorded for each concentration. Statistical analysis (e.g., ANOVA) is used to compare the efficacy of this compound and allopregnanolone.
Clinical Trial Protocol for Post-Anesthesia Cognitive Assessment[1][2]
-
Objective: To compare the effects of this compound-based total intravenous anesthesia (TIVA) with Propofol-based TIVA or Propofol/Sevoflurane anesthesia on post-operative cognitive function and serum m-BDNF levels.
-
Study Design: Double-blind, prospective, randomized controlled trial.
-
Patient Population: Patients undergoing hip arthroplasty.
-
Anesthetic Regimens:
-
Group 1: this compound TIVA (n=8)
-
Group 2: Propofol TIVA (n=3)
-
Group 3: Propofol plus Sevoflurane inhalational anesthesia (n=4)
-
Anesthetic depth is titrated to a Bispectral Index (BIS) of 40-60 in all groups.
-
-
Cognitive Assessments:
-
Mini-Mental State Examination (MMSE)
-
Grooved Pegboard Test
-
Digit Symbol Substitution Test (DSST)
-
Assessments are performed pre-operatively and for 7 days post-operatively.
-
-
Biomarker Analysis: Serum m-BDNF concentrations are measured for 7 post-operative days.
-
Data Analysis: Cognitive scores and m-BDNF levels are compared between the groups using appropriate statistical tests.
Rodent Model of Anesthetic-Induced Neurotoxicity and Cognitive Impairment[9][11]
-
Objective: To investigate the potential of this compound to alleviate isoflurane-induced neurotoxicity and cognitive impairment in the offspring of pregnant rats.
-
Animal Model: Pregnant Sprague-Dawley (SD) rats.
-
Experimental Groups (on Gestation Day 15):
-
Control + Control (CTL1 + CTL2)
-
Isoflurane + Control (ISO + CTL2)
-
Control + this compound (CTL1 + ALF)
-
Isoflurane + this compound (ISO + ALF)
-
-
Procedures:
-
Anesthesia: Pregnant rats in the isoflurane groups are exposed to isoflurane.
-
Drug Administration: this compound is administered to the respective groups.
-
Tissue Collection: Brain tissues are collected from fetuses on G15 and from offspring at postnatal days 7 (P7), 14 (P14), and 31 (P31).
-
Molecular Analysis: Expression levels of inflammatory cytokines (e.g., IL-6), apoptotic factors (e.g., Caspase-3), and synaptophysin are measured using techniques such as ELISA or Western blot.
-
Immunofluorescence: The number of newborn neurons in the dentate gyrus of the hippocampus is quantified.
-
Behavioral Testing (Morris Water Maze - MWM): Spatial learning and memory of the offspring are assessed at P31.[11]
-
-
Data Analysis: Statistical comparisons are made between the different experimental groups for all molecular and behavioral endpoints.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound's Cognitive Preservation
The following diagram illustrates the proposed signaling pathway through which this compound may exert its neuroprotective and cognition-preserving effects.
Caption: this compound's PXR-mediated neuroprotective pathway.
Experimental Workflow for Preclinical Evaluation of Anesthetic Effects on Cognition
This diagram outlines a typical experimental workflow for investigating the cognitive outcomes of different anesthetic agents in a preclinical rodent model.
Caption: Preclinical workflow for anesthetic cognitive studies.
This compound's Dual Action on Neuronal Receptors
This compound exhibits a dual mechanism of action, which is crucial for understanding its complete pharmacological profile.
Caption: Dual receptor action of this compound.
Discussion and Future Directions
The evidence presented suggests that this compound's unique pharmacological profile, particularly its ability to activate PXR and increase m-BDNF, may offer a significant advantage in preserving post-anesthesia cognitive function.[1][2][3][8] The findings from both in vitro and in vivo studies are promising, indicating a potential for this compound to be a safer anesthetic choice for cognitively vulnerable patients.[1][9]
Future research should focus on larger, more definitive clinical trials to corroborate these initial findings in diverse patient populations. Further preclinical studies are also warranted to fully elucidate the downstream signaling cascades of PXR activation by this compound and to explore its potential therapeutic applications beyond anesthesia, such as in neurodegenerative diseases where neuroinflammation and reduced neurotrophic support are key pathological features. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations.
Conclusion
This compound demonstrates considerable potential as a cognition-sparing anesthetic agent. Its dual action as a GABA-A receptor modulator and a PXR activator distinguishes it from other anesthetics and provides a strong rationale for its neuroprotective effects. The quantitative data and experimental protocols outlined in this technical guide serve as a valuable resource for the scientific community to further explore and validate the role of this compound in preserving cognitive health in the perioperative setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anesthesia by this compound associated with neuroprotection and preservation of cognition: Study [medicaldialogues.in]
- 4. biorxiv.org [biorxiv.org]
- 5. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative and physiological effects of low-dose intramuscular this compound in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the GABA receptor complex by a steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Neurotoxicity and Cognitive Impairment Indu...: Ingenta Connect [ingentaconnect.com]
- 10. This compound Alleviates Neurotoxicity and Cognitive Impairment Induced by Isoflurane Anesthesia in Offspring Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Role of Pregnane X Receptor in Alfaxalone's Effects: A Technical Guide
Abstract
Alfaxalone, a neuroactive steroid anesthetic, is primarily known for its potentiation of GABA-A receptors. However, emerging evidence highlights its significant interaction with the pregnane X receptor (PXR), a key regulator of xenobiotic metabolism and inflammatory responses. This technical guide provides an in-depth analysis of the role of PXR in mediating the effects of this compound, intended for researchers, scientists, and drug development professionals. The guide summarizes quantitative data on this compound's PXR activation, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The pregnane X receptor (PXR, NR1I2) is a nuclear receptor predominantly expressed in the liver and intestine, where it functions as a xenosensor.[1] Upon activation by a wide array of endogenous and xenobiotic compounds, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements (PXREs) in the promoter regions of target genes.[2] This leads to the transcriptional regulation of genes involved in drug metabolism, such as cytochrome P450 enzymes (e.g., CYP3A4), and inflammatory pathways.[1][3]
This compound (3α-hydroxy-5α-pregnane-11,20-dione) is a synthetic analogue of the endogenous neurosteroid allopregnanolone.[4][5] While its anesthetic properties are mediated through the GABA-A receptor, its structural similarity to other PXR ligands has prompted investigation into its effects on this nuclear receptor.[4][6] Recent studies have demonstrated that this compound is a potent activator of human PXR (hPXR), suggesting a broader mechanism of action with potential implications for neuroprotection and drug-drug interactions.[4][7]
Quantitative Analysis of this compound's PXR Activation
In vitro studies have quantified the efficacy of this compound in activating hPXR, often in comparison to the endogenous ligand allopregnanolone. The data consistently show that this compound is a more efficacious activator of hPXR than allopregnanolone at equimolar concentrations.[4][7]
| Ligand | Concentration (nM) | Mean x-fold Activation (95% CI) | p-value (vs. Allopregnanolone) |
| This compound | 50,000 | 7.90 (6.44 – 9.36) | 0.0019 |
| 16,700 | - | 0.0472 | |
| 5,600 | - | 0.0031 | |
| Allopregnanolone | 50,000 | 3.25 (2.66 – 3.83) | - |
| 16,700 | - | - | |
| 5,600 | - | - |
Data sourced from Serrao & Goodchild, 2020 & 2022.[4][7] Note: Specific x-fold activation for 16,700 nM and 5,600 nM concentrations were not explicitly stated in the provided text, but statistical significance was noted.
The EC50 for allopregnanolone in activating hPXR was determined to be 9192 nM (95% CI: 6716 – 12581 nM).[4] A comparable EC50 for this compound could not be calculated as the maximal response was not achieved within the tested concentration range, further indicating its high efficacy.[4]
Signaling Pathways
This compound-Mediated PXR Activation and Neuroprotection
This compound's activation of PXR is hypothesized to contribute to neuroprotective effects, a pathway analogous to that of allopregnanolone.[4] Upon binding, this compound activates PXR, which in turn is suggested to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF).[4][8] BDNF is a critical neurotrophin involved in neuronal survival, neurogenesis, and synaptic plasticity.[8] This pathway may also play a role in mitigating microglial-mediated inflammation.[4][9]
Caption: this compound-PXR signaling pathway leading to neuroprotection.
Experimental Protocols
In Vitro Human PXR Activation Assay (Luciferase Reporter)
This protocol describes a cell-based assay to quantify the activation of human PXR by a test compound like this compound.[4][8]
Objective: To measure the dose-dependent activation of hPXR by this compound.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-transfected with a plasmid for hPXR and a reporter plasmid containing the firefly luciferase gene under the control of a PXR-responsive promoter.[10][11]
-
Test Compounds: this compound, Allopregnanolone (as a comparator).
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
Assay Medium: Appropriate cell culture medium for HEK293 cells.
-
Lysis Reagent: To lyse the cells and release luciferase.
-
Luciferase Substrate: (e.g., luciferin) for the enzymatic reaction.
-
Instrumentation: Plate-reading luminometer.
Methodology:
-
Preparation of Treatment Solutions:
-
Cell Seeding:
-
Culture the HEK293 reporter cell line under standard conditions.
-
Dispense a suspension of the reporter cells into the wells of a 96-well microplate.
-
-
Compound Treatment:
-
Add the prepared treatment solutions (including vehicle control) to the wells containing the cells. Ensure each concentration is tested in quadruplicate.[8]
-
Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the chosen lysis reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence (Relative Light Units, RLU) in each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the average RLU for each set of replicates.
-
Express the luminescence for each compound concentration as a multiple (x-fold activation) of the average luminescence of the vehicle control.[4]
-
Plot the x-fold activation against the log of the ligand concentration to generate dose-response curves.
-
Perform statistical analysis (e.g., ANOVA) to compare the efficacy of the compounds.[4]
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro hPXR luciferase reporter assay.
Logical Relationships
The experimental data reveals a clear relationship regarding the efficacy of this compound and allopregnanolone in activating hPXR. This compound is demonstrably a more potent activator across a range of concentrations.
Caption: Comparative efficacy of this compound vs. allopregnanolone on hPXR.
Conclusion and Future Directions
This compound is a potent activator of the human pregnane X receptor, with significantly greater efficacy than the endogenous neurosteroid allopregnanolone. This activation of PXR presents a novel, non-GABAergic mechanism of action for this compound, which may contribute to beneficial effects such as neuroprotection and the preservation of cognitive function, potentially through the upregulation of BDNF.[4][7][12]
For drug development professionals, this PXR activity warrants consideration for potential drug-drug interactions, as PXR activation is a primary mechanism for the induction of CYP3A4 and other drug-metabolizing enzymes.[1] Further research is necessary to fully elucidate the in vivo consequences of this compound's PXR activation, including its impact on hepatic metabolism and its therapeutic potential in neurodegenerative and inflammatory conditions. The experimental protocols and data presented in this guide provide a foundational framework for such future investigations.
References
- 1. Frontiers | Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions [frontiersin.org]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. A PXR-Mediated Negative Feedback Loop Attenuates the Expression of CYP3A in Response to the PXR Agonist Pregnenalone-16α-Carbonitrile | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. puracyp.com [puracyp.com]
- 12. biorxiv.org [biorxiv.org]
Alfaxalone's Impact on Mature Brain-Derived Neurotrophic Factor: A Technical Guide
This technical guide provides an in-depth analysis of the effects of the neuroactive steroid anesthetic, alfaxalone, on the levels and signaling of mature brain-derived neurotrophic factor (m-BDNF). The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Executive Summary
This compound, a synthetic analogue of the endogenous neurosteroid allopregnanolone, has demonstrated a significant impact on m-BDNF levels.[1][2][3][4] Unlike many conventional anesthetic agents that can be neurotoxic, this compound appears to promote neuroprotection and preserve cognitive function, potentially through its interaction with the pregnane-X receptor (PXR) and subsequent upregulation of m-BDNF secretion.[1][2][3][4][5] This guide summarizes the key findings from in vitro and clinical studies, providing a comprehensive overview of this compound's neurotrophic effects.
Quantitative Data on m-BDNF Levels
A clinical study involving patients undergoing hip arthroplasty revealed significantly higher serum m-BDNF levels in individuals anesthetized with this compound compared to those who received a combination of propofol and sevoflurane.[1][2][3] The preoperative and postoperative m-BDNF concentrations are summarized below.
Table 1: Preoperative Serum m-BDNF Levels
| Anesthetic Group | Mean m-BDNF (pg/ml) | Standard Deviation (SD) |
| Propofol/Sevoflurane (n=7) | 38,624 | 8,889 |
| This compound TIVA (n=8) | 34,713 | 9,103 |
Data from a double-blind prospective randomized study in patients undergoing hip arthroplasty.[1]
Table 2: Postoperative Serum m-BDNF Levels
| Anesthetic Group | Statistical Significance (p-value) |
| This compound TIVA vs. Propofol/Sevoflurane | < 0.0001 |
The higher cognition scores in the this compound group were accompanied by higher serum m-BDNF levels.[1][2][3]
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the effects of this compound on m-BDNF.
In Vitro Study: Human Pregnane-X Receptor (h-PXR) Activation
This study aimed to determine if this compound activates h-PXR, a proposed mechanism for its effect on m-BDNF production.[1][2][3]
Cell Culture and Reporter Assay:
-
Cell Line: Human embryonic kidney (HEK) cells expressing h-PXR hybridized and linked to the firefly luciferase gene were used.[2][3]
-
Compound Preparation: this compound and the endogenous neurosteroid allopregnanolone were dissolved in dimethyl sulfoxide (DMSO) to create concentrated stock solutions.[1] These were then diluted in a screening medium containing charcoal-stripped fetal bovine serum to final test concentrations ranging from 206 to 50,000 nM.[1][2]
-
Treatment: Aliquots of the treatment solutions were added to assay wells containing the reporter cells.[1]
-
Measurement: The activation of h-PXR by each ligand was quantified by measuring the light emission from the luciferase reporter gene.[2][3]
Results: Both this compound and allopregnanolone activated h-PXR in a dose-dependent manner. Notably, this compound was found to be a more efficacious activator of h-PXR than allopregnanolone at concentrations of 5,600 nM, 16,700 nM, and 50,000 nM.[1][2][5]
Clinical Study: Serum m-BDNF Measurement in Surgical Patients
This double-blind, prospective, randomized study investigated the effects of this compound anesthesia on postoperative cognition and serum m-BDNF levels.[1][2][3]
Patient Population and Anesthesia:
-
Participants: Patients undergoing hip arthroplasty were recruited for the study.[1][2]
-
Anesthetic Groups: Patients were randomized to receive either total intravenous anesthesia (TIVA) with this compound (n=8) or a combination of propofol TIVA and sevoflurane inhalation anesthesia (n=7).[1] The depth of anesthesia was maintained at a consistent level (BIS 40-60) for all participants.[2][3]
Blood Sampling and m-BDNF Analysis:
-
Sampling Timepoints: Blood samples for m-BDNF measurement were collected at several points: before anesthesia induction, 30 minutes after the start of surgery, at the end of surgery, and then daily for up to 7 days postoperatively.[1]
-
Sample Processing: Blood was collected in serum sampling tubes, allowed to clot, and then centrifuged to separate the serum.[1]
-
m-BDNF Quantification: Serum m-BDNF concentrations were measured, though the specific assay used is not detailed in the provided search results.
Cognitive Assessment:
-
Cognitive function was assessed using the Grooved Pegboard Test, Digit Symbol Substitution Test (DSST), and Mini-Mental State Examination (MMSE) preoperatively and for 7 days postoperatively.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's effect on m-BDNF and the workflow of the clinical study.
References
- 1. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Anesthesia by this compound associated with neuroprotection and preservation of cognition: Study [medicaldialogues.in]
Alfaxalone's Cardiorespiratory Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Alfaxalone, a neuroactive steroid anesthetic, has garnered significant attention in veterinary and research settings for its rapid onset and offset of action. This technical guide provides an in-depth analysis of the core cardiorespiratory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated pathways to support further research and development.
Cardiovascular Effects
This compound administration is associated with dose-dependent changes in cardiovascular parameters. Generally, at clinical doses, it produces minimal cardiovascular depression.[1][2][3][4][5] However, supraclinical doses can lead to more pronounced effects.[1][6][7]
A common finding across studies is a dose-dependent decrease in arterial blood pressure.[6][7][8] This hypotensive effect is often accompanied by a compensatory increase in heart rate, likely mediated by the baroreceptor reflex.[6][7][9][10] Some studies suggest that this compound preserves the baroreceptor reflex better than other anesthetics like propofol.[10] While cardiac output is generally well-maintained at clinical doses,[10] some studies have reported transient decreases, particularly when combined with other agents like medetomidine.[11][12][13]
Respiratory Effects
The most prominent side effect of this compound is respiratory depression, which is also dose-dependent.[4][6][7][13][14] This can manifest as a decrease in respiratory rate, minute volume, and arterial oxygen partial pressure (PaO2).[6][7] Apnea is the most frequently reported adverse effect, especially after rapid intravenous administration or at higher doses.[6][7][14] Consequently, careful monitoring and preparedness for ventilatory support are crucial during this compound-induced anesthesia.[11][12][13][14]
Mechanism of Action: GABAergic Modulation
This compound exerts its anesthetic effects primarily through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][8][13][14] As a positive allosteric modulator, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter. This potentiation of GABAergic transmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the postsynaptic membrane and subsequent neuronal inhibition, causing sedation and anesthesia.[14] At higher concentrations, this compound can directly activate the GABA-A receptor.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Cardiorespiratory and anesthetic effects of clinical and supraclinical doses of this compound in dogs. | Semantic Scholar [semanticscholar.org]
- 3. Maternal and Foetal Cardiovascular Effects of the Anaesthetic this compound in 2-Hydroxypropyl-β-cyclodextrin in the Pregnant Ewe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mynavas.org [mynavas.org]
- 5. researchgate.net [researchgate.net]
- 6. The cardiorespiratory and anesthetic effects of clinical and supraclinical doses of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiorespiratory and anesthetic effects of clinical and supraclinical doses of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacological effects of the anesthetic this compound after intramuscular administration to dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of hemodynamic effects of propofol or this compound during induction in dogs [frontiersin.org]
- 10. Frontiers | Comparison of the effects of propofol and this compound on the electrocardiogram of dogs, with particular reference to QT interval [frontiersin.org]
- 11. Cardiorespiratory effects of intramuscular this compound combined with low-dose medetomidine and butorphanol in dogs anesthetized with sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open Veterinary Journal [openveterinaryjournal.com]
- 13. Cardiorespiratory effects of intramuscular this compound combined with low-dose medetomidine and butorphanol in dogs anesthetized with sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
Methodological & Application
Application Notes: Alfaxalone Anesthesia for Rodent Surgical Models
Introduction
Alfaxalone is a synthetic neuroactive steroid anesthetic that modulates neuronal cell membrane chloride ion transport through its interaction with GABA-A receptors.[1][2] The modern formulation uses 2-hydroxypropyl-β-cyclodextrin as a solubilizing agent, which has eliminated the anaphylactoid reactions associated with previous formulations that used Cremophor EL.[1][3] This newer, safer formulation has gained popularity in veterinary medicine for anesthesia and sedation in a variety of species.[3] For researchers, this compound presents a viable alternative to traditional injectable anesthetics like ketamine-xylazine combinations or inhalant agents, which may be contraindicated for certain procedures or unavailable due to equipment limitations.[3] this compound is noted for its wide margin of safety and minimal cardiovascular effects, though it provides no analgesia.[4][5] Therefore, for surgical procedures, it is typically combined with an analgesic agent.
Pharmacology and Pharmacokinetics
This compound acts as a positive allosteric modulator of the γ-aminobutyric acid subtype A (GABA-A) receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[1][6] This leads to central nervous system depression, muscle relaxation, and hypnosis.[5]
The pharmacokinetics of this compound can be significantly influenced by the species, strain, and sex of the rodent.[7] this compound is metabolized by the liver.[8] Studies in rats have shown marked sex-associated differences, with female rats exhibiting lower plasma clearance and a significantly longer half-life compared to males, resulting in a more prolonged anesthetic effect from the same dose.[4][9] Similar sex-based differences in sensitivity have been reported in C57BL/6J mice, with females requiring lower doses than males to achieve a surgical plane of anesthesia.[3][5][10] Strain differences are also evident, as female outbred CD1 mice have been shown to be less sensitive to this compound than female inbred C57BL/6J mice.[3][5][10] The route of administration also impacts bioavailability; in rats, the intraperitoneal (IP) route has a relative bioavailability of 26-28% compared to intravenous (IV) administration.[11]
Data Summary
The following tables summarize recommended dosages and pharmacokinetic parameters for this compound in mice and rats based on published studies.
Table 1: this compound Anesthetic Regimens for Mice
| Anesthetic Combination | This compound Dose (mg/kg) | Co-administered Agent(s) & Dose(s) (mg/kg) | Route | Anesthetic Duration (min) | Notes |
| This compound + Xylazine | 40 - 80 (Females) | Xylazine, 10 | IP | Dose-dependent | Recommended for female C57BL/6J mice.[3] |
| This compound + Xylazine | 80 - 120 (Males) | Xylazine, 10 | IP | Dose-dependent | Recommended for male C57BL/6J mice.[3] |
| This compound + Xylazine | 80 (Females) | Xylazine, 10 | SC | > 60 | Subcutaneous route is a viable and safer alternative to IP for laparotomy.[3][10] |
| This compound + Xylazine | 80 | Xylazine, 10 | IP | 80.3 ± 17.8 | Achieved deep surgical anesthesia but some mild adverse reactions were noted.[6] |
| This compound + Medetomidine + Butorphanol | 60 | Medetomidine, 0.3; Butorphanol, 5 | SC | ~75 | Considered suitable for inducing surgical anesthesia.[8][12] |
Table 2: this compound Anesthetic Regimens for Rats
| Anesthetic Combination | This compound Dose (mg/kg) | Co-administered Agent(s) & Dose(s) (mg/kg) | Route | Anesthetic Duration (min) | Notes |
| This compound (alone) | 25 (Females) | N/A | IP | Dose-dependent | Produces light anesthesia; surgical plane not achieved.[4] |
| This compound (alone) | 75 (Males) | N/A | IP | Dose-dependent | Males require significantly higher doses than females for similar effect.[4][13] |
| This compound + Dexmedetomidine | 30 (Females) | Dexmedetomidine, 0.05 | IP | > 60 | Recommended for surgical anesthesia in female rats.[14][15] |
| This compound + Dexmedetomidine + Fentanyl | 20 (Females) | Dexmedetomidine, 0.05; Fentanyl, 0.1 | IP | 45-60 | Provides prolonged anesthesia with analgesia.[4] |
| This compound + Dexmedetomidine + Fentanyl | 60 (Males) | Dexmedetomidine, 0.05; Fentanyl, 0.1 | IP | 45-60 | Provides prolonged anesthesia with analgesia.[4] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (5 mg/kg) | IP Administration (10 mg/kg) | Sex | Strain | Reference |
| Plasma Clearance (Clp) | 54.3 ± 6.8 mL/min/kg | Not Estimated | Female | Wistar | [11] |
| Plasma Clearance (Clp) | ~158 mL/min/kg | Not Estimated | Male | Wistar | [9] |
| Elimination Half-Life (t½) | 17.6 min | Not Estimated | Female | Wistar | [11] |
| Max Concentration (Cmax) | 5.2 ± 1.3 mg/L | 3.0 mg/L | Female | Wistar | [11] |
| Bioavailability (F) | 100% | 26-28% | Female | Wistar | [11] |
Visualizations: Workflows and Mechanisms
Experimental Protocols
Protocol 1: this compound-Xylazine Anesthesia for Surgical Models in Mice
This protocol is adapted from studies demonstrating the efficacy and safety of this compound-xylazine, particularly via the subcutaneous route for invasive procedures to mitigate risks observed with intraperitoneal administration during laparotomy.[3][10]
Materials:
-
This compound (10 mg/mL)
-
Xylazine (20 mg/mL)
-
Sterile 0.9% NaCl (Saline)
-
1 mL syringes with 25-27G needles
-
Heating pad
-
Ophthalmic ointment
-
Monitoring equipment (pulse oximeter, rectal thermometer)
-
(Optional) Reversal agent: Atipamezole (5 mg/mL)
Drug Preparation:
-
This protocol targets a dose of 80 mg/kg this compound and 10 mg/kg xylazine .
-
For a 25g mouse, the required volumes are:
-
This compound: (80 mg/kg * 0.025 kg) / 10 mg/mL = 0.2 mL
-
Xylazine: (10 mg/kg * 0.025 kg) / 20 mg/mL = 0.0125 mL
-
-
Combine the calculated volumes of this compound and xylazine into a single syringe.
-
Dilute with sterile saline to a final volume that is easily and accurately administered (e.g., total volume of 0.25-0.5 mL for a 25g mouse).[3]
Procedure:
-
Pre-Anesthesia: Weigh the mouse accurately to ensure correct dosing. Prepare the anesthetic cocktail. Place the mouse in a clean, quiet cage for a brief acclimatization period.
-
Induction: Administer the prepared drug combination via subcutaneous (SC) injection into the scruff of the neck or flank. Place the mouse in a cage on a heating pad to maintain body temperature.
-
Monitoring:
-
Onset of anesthesia (loss of righting reflex) is expected within a few minutes.[6]
-
Once the righting reflex is lost, apply ophthalmic ointment to prevent corneal drying.
-
Confirm a surgical plane of anesthesia by checking for the loss of the pedal withdrawal reflex (toe pinch). A surgical plane is typically reached within 5-10 minutes.[3]
-
Throughout the procedure, monitor respiratory rate, heart rate (if equipment is available), and body temperature, maintaining it between 36.5-38.0°C.
-
-
Recovery:
-
After the surgical procedure is complete, keep the mouse on the heating pad.
-
(Optional) To shorten recovery time, the effects of xylazine can be reversed by administering atipamezole (1 mg/kg, SC or IP).
-
Continue monitoring until the mouse regains its righting reflex and is fully ambulatory. Do not leave the animal unattended during this period.
-
Protocol 2: this compound-Dexmedetomidine Anesthesia for Surgical Models in Rats
This protocol is based on studies showing that this compound combined with dexmedetomidine provides a reliable surgical plane of anesthesia in rats, with notable sex-based differences in required dosages.[4][14]
Materials:
-
This compound (10 mg/mL)
-
Dexmedetomidine (0.5 mg/mL)
-
Sterile 0.9% NaCl (Saline)
-
1 mL or 3 mL syringes with 25-27G needles
-
Heating pad
-
Ophthalmic ointment
-
Monitoring equipment
-
Reversal agent: Atipamezole (5 mg/mL)
Drug Preparation:
-
This protocol targets a dose of 30 mg/kg this compound and 0.05 mg/kg dexmedetomidine for female Sprague-Dawley rats.[14][15] Note: Male rats require significantly higher doses of this compound.[4]
-
For a 300g female rat, the required volumes are:
-
This compound: (30 mg/kg * 0.3 kg) / 10 mg/mL = 0.9 mL
-
Dexmedetomidine: (0.05 mg/kg * 0.3 kg) / 0.5 mg/mL = 0.03 mL
-
-
Combine the calculated volumes of this compound and dexmedetomidine into a single syringe. Dilution with saline is typically not necessary for rats unless the calculated volume is very small.
Procedure:
-
Pre-Anesthesia: Weigh the rat accurately. Prepare the anesthetic cocktail.
-
Induction: Administer the drug combination via intraperitoneal (IP) injection into the lower right abdominal quadrant, taking care to avoid the cecum and bladder. Place the rat in a cage on a heating pad.
-
Monitoring:
-
Loss of righting reflex should occur within 5 minutes.
-
Apply ophthalmic ointment. Confirm surgical anesthesia via loss of the pedal withdrawal reflex.
-
The combination with dexmedetomidine can cause significant bradycardia and respiratory depression; continuous monitoring is critical.[15] Oxygen supplementation via a nose cone is recommended.
-
Maintain body temperature throughout the procedure.
-
-
Recovery and Reversal:
-
After the procedure, recovery can be significantly expedited by reversing the effects of dexmedetomidine.[15]
-
Administer atipamezole at a dose of 0.5-1.0 mg/kg IP or SC. The volume of atipamezole (5 mg/mL) is typically equal to the volume of dexmedetomidine (0.5 mg/mL) that was administered.[15]
-
Continue to monitor the animal on a heating pad until it is fully recovered and ambulatory.
-
Important Considerations and Adverse Effects
-
Respiratory Depression: this compound is a dose-dependent respiratory depressant. Apnea may occur, especially with rapid IV injection or high doses.[2] Be prepared to provide oxygen supplementation and intermittent positive pressure ventilation (IPPV).[2][8]
-
Cardiovascular Effects: While generally having minimal cardiovascular impact, this compound can cause hypotension, particularly when combined with other agents like alpha-2 agonists or inhalants.[2][3]
-
Excitement/Myoclonus: Muscle twitching, shivering, or "popcorn-like" jumping movements have been observed during induction and recovery, particularly when this compound is used as a single agent.[6][16] Combining it with sedatives like xylazine or dexmedetomidine can ameliorate these effects.[6]
-
Hypothermia: Anesthetized rodents rapidly lose body heat. The use of a circulating warm water blanket or other controlled heating source is mandatory to prevent hypothermia, which can increase anesthetic risk and delay recovery.[6]
-
Lack of Analgesia: this compound is a hypnotic agent and does not provide analgesia.[4][5] For any painful procedure, it must be combined with an appropriate analgesic agent (e.g., alpha-2 agonist, opioid).
-
Procedural Suitability: The combination of this compound-xylazine administered intraperitoneally has been associated with unacceptably high mortality during laparotomy in mice, whereas the same protocol was adequate for orthopedic surgery.[3][5][10] The subcutaneous route was found to be a safer alternative for laparotomy.[3][5][10] Researchers must validate protocols for their specific surgical model.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. This compound–Xylazine Anesthesia in Laboratory Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anestesiaycirugiaveterinaria.es [anestesiaycirugiaveterinaria.es]
- 5. researchgate.net [researchgate.net]
- 6. Anesthetic Activity of this compound Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vettimes.com [vettimes.com]
- 9. This compound population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compoundâXylazine Anesthesia in Laboratory Mice (Mus musculus) in: Journal of the American Association for Laboratory Animal Science Volume 58: Issue 1 | AALAS [aalas.kglmeridian.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. zoetisus.com [zoetisus.com]
- 14. altasciences.com [altasciences.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Continuous Rate Infusion (CRI) of Alfaxalone in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of alfaxalone as a continuous rate infusion (CRI) for anesthesia in rats for research purposes. This compound, a neuroactive steroid, acts as a positive allosteric modulator of the GABA-A receptor, leading to central nervous system depression and general anesthesia.[1][2][3] Its modern formulation, solubilized in 2-hydroxypropyl-β-cyclodextrin, has improved its safety profile by eliminating anaphylactoid reactions associated with previous formulations.[3]
This compound is characterized by rapid induction and metabolism, making it suitable for CRI.[1][4] However, when used alone, it may not provide sufficient analgesia for painful procedures and can cause side effects such as respiratory depression, particularly with rapid intravenous administration.[1][3] Therefore, it is often used in combination with other agents like ketamine and xylazine to achieve a stable plane of surgical anesthesia.[1][4][5]
Key Considerations
-
Sex-based Differences: Significant sex-dependent variations in the pharmacokinetics and pharmacodynamics of this compound have been observed in rats.[6][7] Female rats generally exhibit a longer duration of anesthesia compared to males at the same dose, which is attributed to a lower plasma clearance.[7][8][9] This necessitates careful dose adjustments based on the sex of the animals.
-
Analgesia: this compound's analgesic properties are considered limited.[1][10] For painful procedures, the inclusion of an appropriate analgesic agent is crucial.
-
Adverse Effects: Potential adverse effects include respiratory depression, apnea, hypotension, and muscle twitching.[1][2][11][12] Close monitoring of physiological parameters is essential throughout the anesthetic period.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound CRI in rats.
Table 1: this compound Continuous Rate Infusion Protocols in Rats
| Anesthetic Protocol | Induction Agent(s) & Dose | this compound Loading Dose | this compound CRI Rate | Duration of Infusion | Animal Strain | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | --- | | Ketamine-Xylazine-Alfaxalone (KXA) | Ketamine (SC) + Xylazine (SC) | None | 10 mg/kg/h (IV) | 35 min | Sprague-Dawley | Provided a safe, prolonged, and reliable surgical plane of anesthesia.[1][4][5] |[1][4][5] | | this compound Total Intravenous Anesthesia | Isoflurane/Nitrous Oxide | 1.67 mg/kg/min for 2.5 min (IV) | 0.75 mg/kg/min (IV) | 120 min | Sprague-Dawley | Demonstrated excellent total intravenous anesthesia with sex-based differences in pharmacokinetics.[6] |[6] | | this compound CRI for Electrophysiology | Isoflurane/Nitrous Oxide | 1.67 mg/kg for 2.5 min (IV) | 0.75 mg/kg/min followed by 0.52 mg/kg/min (IV) | 60 min | Lewis | Plasma concentrations were greater in females; clearance was twice as high in males.[7] |[7] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (IV Administration)
| Parameter | Male Rats | Female Rats | Animal Strain | Reference |
| Plasma Clearance | Significantly Higher | Significantly Lower | Sprague-Dawley, Lewis | [6][7] |
| Half-life | Shorter | Longer (almost 5-fold in Lewis rats) | Sprague-Dawley, Lewis | [6][7] |
| Mean Residence Time | Shorter | Longer | Sprague-Dawley | [6] |
Experimental Protocols
Protocol 1: this compound CRI with Ketamine-Xylazine Induction for Surgical Anesthesia
This protocol is adapted from a study demonstrating a safe and reliable surgical plane of anesthesia in Sprague-Dawley rats.[1][4][5]
Materials:
-
This compound (10 mg/mL)
-
Ketamine (100 mg/mL)
-
Xylazine (20 mg/mL or 100 mg/mL)
-
Sterile saline or other appropriate diluent
-
Syringe pump
-
Intravenous catheter (e.g., tail vein)
-
Heating pad to maintain body temperature
-
Monitoring equipment (pulse oximeter, rectal thermometer)
Procedure:
-
Induction:
-
Administer a combination of ketamine and xylazine subcutaneously (SC). The specific doses may need to be optimized for the specific strain and age of the rats.
-
Confirm the induction of anesthesia by the loss of the righting reflex.
-
-
Catheterization:
-
Once the rat is anesthetized, place an intravenous catheter in a lateral tail vein.
-
-
This compound CRI Initiation:
-
Anesthetic Monitoring:
-
Recovery:
-
Upon completion of the surgical procedure, discontinue the this compound infusion.
-
If xylazine was used, its effects can be reversed with atipamezole to expedite recovery.[4]
-
Monitor the rat until it is fully ambulatory and has returned to sternal recumbency.
-
Protocol 2: Total Intravenous Anesthesia (TIVA) with this compound
This protocol is based on a study evaluating the pharmacokinetics and pharmacodynamics of this compound TIVA in Sprague-Dawley rats.[6]
Materials:
-
This compound (10 mg/mL)
-
Syringe pump
-
Intravenous catheter
-
Surgical instrumentation for cannulation (if required for blood sampling)
-
Monitoring equipment
Procedure:
-
Induction (if not using this compound for induction):
-
This compound Loading Dose:
-
Administer a loading dose of this compound at a rate of 1.67 mg/kg/min for 2.5 minutes intravenously.[6]
-
-
This compound CRI Maintenance:
-
Anesthetic Monitoring:
-
Monitor the depth of anesthesia and physiological parameters as described in Protocol 1.
-
If required for pharmacokinetic studies, collect blood samples at predetermined time points.[6]
-
-
Recovery:
-
Discontinue the this compound infusion at the end of the experimental period.
-
Monitor the animal closely during recovery.
-
Visualizations
Caption: Experimental workflow for this compound CRI in rats.
Caption: this compound's mechanism of action on the GABA-A receptor.
Caption: Logical relationship between infusion rate, anesthetic depth, and recovery.
References
- 1. Continuous Rate Infusion of this compound during Ketamine–Xylazine Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. benchchem.com [benchchem.com]
- 4. aalas [aalas.kglmeridian.com]
- 5. researchgate.net [researchgate.net]
- 6. A clinical evaluation of the pharmacokinetics and pharmacodynamics of intravenous this compound in cyclodextrin in male and female rats following a loading dose and constant rate infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anestesiaycirugiaveterinaria.es [anestesiaycirugiaveterinaria.es]
- 9. This compound population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vettimes.com [vettimes.com]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Intraperitoneal this compound and this compound–Dexmedetomidine Anesthesia in Sprague–Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
Alfaxalone Anesthesia for Preclinical Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfaxalone is a neuroactive steroid anesthetic agent that enhances the activity of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor in the central nervous system, leading to hypnosis and muscle relaxation.[1][2] Its favorable pharmacokinetic profile, characterized by rapid induction, short duration of action, and minimal cumulative effects, makes it a valuable tool for anesthesia in non-invasive imaging studies such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) in laboratory animals.[2][3] This document provides detailed application notes and protocols for the use of this compound in these settings.
Advantages of this compound for Imaging Studies
-
Rapid and Smooth Induction: this compound provides a fast onset of anesthesia, facilitating efficient workflow in busy imaging facilities.[4]
-
Stable Cardiovascular and Respiratory Function: When used at clinically recommended doses, this compound has minimal impact on cardiovascular parameters, which is crucial for obtaining accurate physiological data during imaging.[3] However, respiratory depression can occur, especially with rapid intravenous administration, so careful monitoring is essential.[5]
-
Rapid Recovery: The fast metabolism of this compound allows for quick recovery of animals post-imaging, enabling prompt return to normal physiological status.[4] This is particularly advantageous for longitudinal studies requiring repeated imaging sessions.
-
Versatility in Administration: this compound can be administered intravenously (IV) for induction and maintained via intermittent boluses or continuous rate infusion (CRI), offering flexibility to suit the duration of the imaging procedure.[2][5] Intramuscular (IM) administration is also an option for sedation or induction, especially in species where IV access is challenging.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound use in common laboratory animal species for imaging procedures.
Table 1: this compound Dosages for Anesthesia Induction
| Species | Route | Premedication Status | Induction Dose (mg/kg) | Reference(s) |
| Dog | IV | Unpremedicated | 1.5 - 4.5 | [5] |
| IV | Premedicated | 0.5 - 3.0 | [5] | |
| IM | - | 5.0 - 10.0 | [6] | |
| Cat | IV | Unpremedicated | 2.2 - 9.7 | [5] |
| IV | Premedicated | 3.0 - 4.0 | [5] | |
| Rabbit | IM | - | 2.5 - 5.0 | |
| Mouse (for Micro-CT) | IP (in combination with Dexmedetomidine) | - | 30 - 60 (this compound) + 0.3 - 0.5 (Dexmedetomidine) | [7] |
Table 2: this compound Dosages for Anesthesia Maintenance
| Species | Route | Method | Maintenance Dose | Reference(s) |
| Dog | IV | Intermittent Bolus (premedicated) | 1.2 - 1.4 mg/kg every 6-8 min | [5] |
| IV | Continuous Rate Infusion (CRI) | 0.16 - 0.2 mg/kg/min | [5] | |
| Cat | IV | Intermittent Bolus (premedicated) | 1.1 - 1.3 mg/kg every 7-8 min | [5] |
| IV | Continuous Rate Infusion (CRI) | 0.12 - 0.2 mg/kg/min | [5] | |
| Rat | IV | Continuous Rate Infusion (CRI) with Ketamine-Xylazine | 10 mg/kg/h | [8] |
Table 3: Physiological Parameters and Recovery Times
| Species | Anesthetic Protocol | Heart Rate | Blood Pressure | Respiratory Rate | Recovery Time (to sternal recumbency) | Reference(s) |
| Dog | This compound TIVA (acepromazine premed) | Well-maintained | Hypotension in 21% of dogs | Apnea (>60s) in 11.6% of dogs | 75 min (median) | [1] |
| Dog | This compound IM (4 mg/kg) | Increase from baseline | Decrease in MAP | - | - | [9] |
| Dog | This compound induction, sevoflurane maintenance | - | - | - | Poorer late recovery scores compared to propofol induction | [10][11] |
| Mouse | This compound/Dexmedetomidine for Micro-CT | Stable | - | Stable (100-120 brpm) | ~30 min (with atipamezole reversal) | [7] |
Experimental Protocols
Protocol 1: this compound Anesthesia for Canine MRI Scan (Total Intravenous Anesthesia - TIVA)
1. Pre-anesthetic Preparation:
- Fast the dog for 8-12 hours (water ad libitum).
- Perform a thorough physical examination and obtain baseline physiological parameters (heart rate, respiratory rate, temperature, blood pressure).
- Place an intravenous catheter in a cephalic or saphenous vein.
2. Premedication:
- Administer a premedication cocktail to reduce anxiety and the required dose of this compound. A common combination is an opioid (e.g., methadone 0.2 mg/kg IM) and/or a sedative like acepromazine (0.03 mg/kg IM).[1][4]
3. Anesthetic Induction:
- Administer this compound intravenously to effect, typically in the range of 1.0 - 2.0 mg/kg for a premedicated dog.[5] Titrate the dose slowly over 60 seconds until oro-tracheal intubation is possible.
4. Anesthesia Maintenance (CRI):
- Once the animal is intubated and connected to a breathing circuit delivering 100% oxygen, commence a continuous rate infusion of this compound.
- Start the CRI at a rate of 0.1 mg/kg/min (6 mg/kg/hr) and adjust based on the depth of anesthesia, monitored by parameters such as palpebral reflex, muscle tone, and response to stimuli.[5]
5. Monitoring:
- Continuously monitor vital signs including:
- Heart rate and rhythm (ECG)
- Respiratory rate and end-tidal CO2 (capnography)
- Oxygen saturation (pulse oximetry)
- Arterial blood pressure (invasive or non-invasive)
- Body temperature (rectal probe) and provide thermal support.
6. Recovery:
- Upon completion of the MRI scan, discontinue the this compound infusion.
- Continue to provide 100% oxygen until the animal exhibits a strong swallowing reflex and is able to maintain sternal recumbency.
- Monitor closely during the recovery period for any signs of excitement or dysphoria.[10][11] Provide a quiet and calm environment.
Protocol 2: this compound/Dexmedetomidine Anesthesia for Murine Micro-CT Scan
1. Anesthetic Agent Preparation:
- Prepare a fresh solution of this compound and dexmedetomidine in sterile saline. For example, a combination of 40 mg/kg this compound and 0.5 mg/kg dexmedetomidine has been shown to be effective.[7]
2. Anesthetic Induction:
- Administer the anesthetic cocktail via intraperitoneal (IP) injection.
- Monitor the mouse for loss of the pedal withdrawal reflex to confirm the onset of surgical anesthesia, which typically occurs within 2-3 minutes.[7]
3. Imaging Procedure:
- Once the desired level of anesthesia is achieved, position the mouse in the micro-CT scanner.
- This protocol should provide a stable plane of anesthesia for approximately 30 minutes.[7]
4. Monitoring:
- Monitor the respiratory rate throughout the procedure. A stable breathing rate of 100-120 breaths per minute is desirable.[7]
- Maintain body temperature using a heating pad or other warming device.
5. Reversal and Recovery:
- Following the imaging session, administer atipamezole (an alpha-2 antagonist) to reverse the sedative effects of dexmedetomidine.
- Place the mouse in a warm, quiet environment and monitor until it is fully recovered and mobile.
Visualizations
This compound Mechanism of Action at the GABAA Receptor
References
- 1. Clinical measurements performed during this compound total intravenous anaesthesia for radiography and neurophysiological investigations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VASG this compound [vasg.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. scispace.com [scispace.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. The pharmacological effects of the anesthetic this compound after intramuscular administration to dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound and Dexmedetomidine as an Alternative to Gas Anesthesia for Micro-CT Lung Imaging in a Bleomycin-Induced Pulmonary Fibrosis Murine Model [frontiersin.org]
- 8. Continuous Rate Infusion of this compound during Ketamine–Xylazine Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of intramuscular this compound and its echocardiographic, cardiopulmonary and sedative effects in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the quality of the recovery after administration of propofol or this compound for induction of anaesthesia in dogs anaesthetized for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Alfaxalone in Combination with Analgesics for Balanced Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alfaxalone in combination with various analgesic agents to achieve balanced anesthesia. The information is compiled from recent veterinary and preclinical research, offering insights into dosage, efficacy, and physiological effects. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of studies in this domain.
Introduction
This compound is a neuroactive steroid anesthetic that modulates neuronal cell membrane chloride ion transport by binding to GABA-A receptors.[1][2] It is characterized by a rapid onset of action, satisfactory muscle relaxation, and minimal accumulation after repeated doses.[3] While this compound is an effective induction and maintenance agent, it possesses minimal analgesic properties.[1][4] Therefore, it is commonly used in combination with analgesic drugs such as opioids, alpha-2 adrenoceptor agonists, and non-steroidal anti-inflammatory drugs (NSAIDs) to provide a balanced anesthetic state, ensuring patient comfort and stability.[1][4] The co-administration of these agents often results in a dose-sparing effect for this compound, reducing the required induction dose and mitigating potential side effects.[5]
Signaling Pathway and Mechanism of Action
This compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. This mechanism is synergistic with other anesthetic and sedative agents that act on different receptors.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Data Summary
The following tables summarize dosages and physiological effects of this compound in combination with various analgesics in different species.
Table 1: this compound Induction and Maintenance Dosages with Analgesic Co-administration in Dogs and Cats
| Species | Premedication/Co-administration Agent(s) | This compound Induction Dose (IV, mg/kg) | This compound Maintenance | Reference(s) |
| Dog | None | 1.5 - 4.5 | 1.5 - 2.2 mg/kg bolus every 6-8 min | [4][5] |
| Premedicated (Opioids, Alpha-2 Agonists, Benzodiazepines, Acepromazine) | 0.5 - 3.0 | 1.2 - 1.4 mg/kg bolus every 6-8 min | [4] | |
| Acepromazine (0.02 mg/kg IM) + Methadone (0.3 mg/kg IM) | 0.94 ± 0.26 | - | [6] | |
| Acepromazine (0.02 mg/kg IM) + Methadone (0.3 mg/kg IM) + Midazolam (0.4 mg/kg IV) | 0.65 ± 0.20 | - | [6] | |
| Medetomidine (2.5 µg/kg IM) + Butorphanol (0.25 mg/kg IM) | 2.5 | - | [7] | |
| Cat | None | 2.2 - 9.7 | 1.4 - 1.5 mg/kg bolus every 3-5 min | [4][5] |
| Premedicated (Opioids, Alpha-2 Agonists, Benzodiazepines, Acepromazine) | 3.0 - 4.0 | 1.1 - 1.3 mg/kg bolus every 7-8 min | [4] | |
| Dexmedetomidine (2-8 mcg/kg) + Hydromorphone (0.05-0.1 mg/kg) + Midazolam (0.2-0.4 mg/kg) | 1.0 - 1.5 (mixed with premeds) | - | [3] | |
| Medetomidine | - | - | [8][9] | |
| Medetomidine + Midazolam | - | - | [8][9] |
Table 2: this compound Combinations for Sedation and Anesthesia in Other Species
| Species | Combination Agents | Route | This compound Dose | Key Findings | Reference(s) |
| Rabbit | Midazolam | IM | 6 mg/kg | Increased duration of sedation by ~25 min compared to this compound alone. | [10] |
| Dexmedetomidine | IM | 6 mg/kg | Increased duration of sedation by ~117 min compared to this compound alone. | [10] | |
| Butorphanol | IM | 4 mg/kg | No significant increase in sedation scores compared to this compound alone. | [11] | |
| Hydromorphone | IM | 4 mg/kg | No significant increase in sedation scores compared to this compound alone. | [11] | |
| Rat | Dexmedetomidine (0.05 mg/kg) | IP | 25 mg/kg (female), 75 mg/kg (male) | Achieved surgical anesthesia. | [12][13] |
| Dexmedetomidine (0.05 mg/kg) + Fentanyl (0.1 mg/kg) | IP | 20 mg/kg (female), 60 mg/kg (male) | Prolonged anesthesia with analgesic effects. | [12] | |
| Mouse | Medetomidine (0.5 mg/kg) + Butorphanol (5 mg/kg) | SC | 30 mg/kg | Suitable for inducing surgical anesthesia. | [14] |
| Formosan Serow | Xylazine | IM | ~4 mg/kg | Provided satisfactory anesthesia and recovery. | [15] |
| Dexmedetomidine | IM | ~4 mg/kg | Induced significant respiratory depression. | [15] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols based on institutional guidelines, species, and specific experimental needs.
Protocol 1: Anesthetic Induction and Maintenance in Dogs
Objective: To induce and maintain general anesthesia for a surgical procedure.
Materials:
-
This compound (10 mg/mL)
-
Premedication: Acepromazine (2 mg/mL), Methadone (10 mg/mL)
-
IV catheter, fluids, and administration set
-
Endotracheal tubes
-
Anesthesia machine with isoflurane or sevoflurane
-
Monitoring equipment (ECG, pulse oximeter, capnograph, blood pressure monitor)
Procedure:
-
Pre-anesthetic Evaluation: Perform a thorough physical examination and obtain baseline physiological parameters.
-
Premedication: Administer acepromazine (0.02 mg/kg) and methadone (0.3 mg/kg) intramuscularly approximately 30 minutes prior to induction.[6]
-
IV Catheterization: Place an intravenous catheter and begin fluid administration.
-
Induction:
-
Maintenance:
-
Inhalant Anesthesia: Connect the endotracheal tube to an anesthesia machine and maintain anesthesia with an inhalant agent (e.g., isoflurane).
-
Total Intravenous Anesthesia (TIVA): Maintain anesthesia with intermittent intravenous boluses of this compound (1.2-1.4 mg/kg) as needed to maintain a surgical plane of anesthesia, typically providing an additional 6-8 minutes of anesthesia per bolus.[4]
-
-
Monitoring: Continuously monitor heart rate, respiratory rate, blood pressure, oxygen saturation (SpO2), and end-tidal CO2 (ETCO2) throughout the procedure.[7]
-
Recovery: Discontinue anesthetic administration and monitor the animal in a quiet, warm environment until it is able to maintain sternal recumbency.
Protocol 2: Intramuscular Sedation/Anesthesia in Rabbits
Objective: To provide profound sedation or short-term anesthesia for non-painful procedures.
Materials:
-
This compound (10 mg/mL)
-
Dexmedetomidine (0.5 mg/mL)
-
Syringes and needles
-
Monitoring equipment (pulse oximeter, thermometer)
Procedure:
-
Pre-procedure Evaluation: Obtain baseline weight and assess the health status of the rabbit.
-
Drug Preparation: Prepare a single syringe containing this compound (6 mg/kg) and dexmedetomidine (0.1 mg/kg).[10][16]
-
Administration: Administer the drug combination via deep intramuscular injection.
-
Monitoring:
-
Monitor for the onset of sedation (loss of righting reflex).
-
Assess the depth of sedation by checking for a response to a toe pinch.[10]
-
Monitor heart rate, respiratory rate, and peripheral oxygen saturation (SpO2) at regular intervals.
-
-
Recovery:
-
Place the rabbit in a quiet, warm environment for recovery.
-
Monitor until the rabbit has regained the righting reflex and is ambulatory.
-
The use of an alpha-2 antagonist like atipamezole can be considered to reverse the effects of dexmedetomidine and shorten recovery time.[17]
-
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studies involving this compound in combination with analgesics.
Caption: A typical experimental workflow for evaluating balanced anesthesia.
Caption: Logical relationship of combining this compound with analgesics.
Conclusion
The combination of this compound with various analgesics provides a versatile and effective approach to balanced anesthesia in a range of species. The synergistic effects allow for reduced doses of this compound, potentially mitigating dose-dependent side effects such as respiratory depression, while ensuring adequate analgesia and a smooth recovery. The specific choice of analgesic and the dosage regimen should be tailored to the individual patient, the nature of the procedure, and the desired depth and duration of anesthesia. Further research is warranted to explore novel combinations and to refine existing protocols for optimal patient outcomes.
References
- 1. VASG this compound [vasg.org]
- 2. vetbloom.com [vetbloom.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. drugs.com [drugs.com]
- 6. Co-induction of anaesthesia with this compound and midazolam in dogs: a randomized, blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anesthetic effects of intramuscular this compound in dogs premedicated with low-dose medetomidine and/or butorphanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized clinical trial on effects of this compound combined with medetomidine and midazolam in preventing stress-related neurohormonal and metabolic responses of isoflurane-anesthetized cats undergoing surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Intramuscular Administration of this compound Alone and in Combination for Sedation and Anesthesia of Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Anaesthetic effects of this compound administered intraperitoneally alone or combined with dexmedetomidine and fentanyl in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intraperitoneal this compound and this compound–Dexmedetomidine Anesthesia in Sprague–Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anesthetic effect of a mixture of this compound, medetomidine, and butorphanol for inducing surgical anesthesia in ICR, BALB/c, and C57BL/6 mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | this compound and Dexmedetomidine as an Alternative to Gas Anesthesia for Micro-CT Lung Imaging in a Bleomycin-Induced Pulmonary Fibrosis Murine Model [frontiersin.org]
Application Notes and Protocols: Alfaxalone Induction Followed by Isoflurane Maintenance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of alfaxalone for anesthetic induction followed by isoflurane for maintenance in common laboratory animal species. This combination leverages the rapid onset and minimal cardiovascular depression of this compound for a smooth induction, followed by the precise control and rapid recovery offered by isoflurane maintenance.
Mechanism of Action
This compound is a synthetic neuroactive steroid that induces anesthesia by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This leads to hyperpolarization of neurons and subsequent central nervous system depression. Isoflurane, a volatile anesthetic, also enhances GABA-A receptor activity, but its mechanism is more complex and is thought to involve multiple ion channels and receptors, leading to a widespread depression of synaptic transmission.[3][4][5]
Experimental Protocols
Pre-anesthetic Preparation
-
Fasting: Withhold food for a species-appropriate duration to prevent regurgitation and aspiration. Specific fasting times can be found in the tables below. Water should be available until just before premedication.
-
Vascular Access: For intravenous administration, place a catheter in a suitable vein (e.g., cephalic or saphenous vein in dogs and cats, lateral tail vein in rodents).
-
Premedication (Recommended): The use of premedication is strongly recommended to reduce the required dose of this compound, smooth the induction and recovery process, and provide analgesia. Common premedication agents include opioids, benzodiazepines, and alpha-2 agonists.
Anesthetic Induction with this compound
-
Administer this compound intravenously (IV) or intramuscularly (IM) according to the dosage tables below.
-
IV administration should be performed slowly, over approximately 60 seconds, to effect.[6][7] Titrate the dose until the desired depth of anesthesia for endotracheal intubation is achieved (loss of jaw tone and gag reflex).
-
Once the animal is induced, intubate with an appropriately sized, cuffed endotracheal tube.
Maintenance with Isoflurane
-
Immediately connect the endotracheal tube to a calibrated vaporizer delivering isoflurane in 100% oxygen.
-
Set the initial isoflurane concentration as indicated in the tables below and adjust as needed to maintain a surgical plane of anesthesia. The required concentration will be lower than if isoflurane were used for induction.
-
Monitor physiological parameters continuously throughout the procedure.
Recovery
-
Discontinue isoflurane administration at the end of the surgical procedure.
-
Continue to supply 100% oxygen until the animal begins to swallow.
-
Extubate the animal once the swallowing reflex has returned.
-
Monitor the animal closely in a quiet, warm, and dimly lit environment until it is fully recovered.
Data Presentation
Table 1: this compound Induction Dosages
| Species | Premedication Status | Route | Induction Dose (mg/kg) | Reference(s) |
| Dog | Unpremedicated | IV | 1.5 - 4.5 | [8] |
| Premedicated | IV | 0.5 - 3.0 | [8] | |
| Cat | Unpremedicated | IV | 2.2 - 9.7 | [8] |
| Premedicated | IV | 3.0 - 4.0 | [8] | |
| Premedicated (Acepromazine & Meloxicam) | IV | 4.7 (mean) | [9][10] | |
| Mouse | Unpremedicated (for injectable anesthesia) | IP | 80 | [2][3] |
| Rat | Unpremedicated (for sedation) | IP | 20 | [9] |
Note: IP administration of this compound in rodents is for induction to a state suitable for transitioning to inhalant anesthesia. Specific data for this compound induction immediately followed by isoflurane maintenance in rodents is limited.
Table 2: Isoflurane Maintenance Concentrations
| Species | Recommended Initial Concentration (%) | Notes |
| Dog | 1.5 - 2.5 | Adjust to effect based on physiological monitoring. |
| Cat | 1.5 - 2.5 | Adjust to effect based on physiological monitoring. |
| Rodents | 1.5 - 2.5 | Standard maintenance concentration; adjust to effect. |
Table 3: Physiological Parameters During Anesthesia (Cats, Premedicated)
| Parameter | Pre-Induction (Baseline) | During Isoflurane Maintenance | Reference(s) |
| Pulse Rate (beats/min) | ~180 | 155 ± 18 | [9][10] |
| Doppler Blood Pressure (mmHg) | ~130 | 73 ± 6 | [9][10] |
| Respiratory Rate (breaths/min) | ~40 | 31 ± 8 | [9][10] |
Table 4: Anesthetic Recovery Times
| Species | Event | Time (minutes) | Reference(s) |
| Dog | Extubation to Head Lift (after this compound maintenance) | 15 (premedicated) | [7] |
| Extubation to Head Lift (after this compound maintenance) | 22 (unpremedicated) | [7] | |
| Cat | Extubation to Sternal Recumbency (premedicated) | 17 (mean) | [7] |
| Rat | Duration of Anesthesia (this compound IP only) | 84 - 244 (females) | [9] |
| Duration of Anesthesia (this compound IP only) | 0 - 159 (males) | [9] |
Note: Recovery times for rodents are for this compound-only anesthesia and may differ when followed by isoflurane maintenance.
Visualizations
Caption: Experimental workflow for this compound induction followed by isoflurane maintenance anesthesia.
Caption: Simplified signaling pathway of this compound and isoflurane at the GABA-A receptor.
References
- 1. This compound–Xylazine Anesthesia in Laboratory Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anesthetic Activity of this compound Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. zoetisus.com [zoetisus.com]
- 6. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 7. zoetisus.com [zoetisus.com]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal this compound and this compound–Dexmedetomidine Anesthesia in Sprague–Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Alfaxalone for Anesthesia in Neurobehavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of alfaxalone as an anesthetic agent in neurobehavioral research involving rodent models. This compound, a synthetic neuroactive steroid, offers a favorable anesthetic profile for studies where rapid induction and recovery are crucial, and minimal long-term impact on cognitive function is desired.
Mechanism of Action
This compound primarily exerts its anesthetic effects through positive allosteric modulation of the gamma-aminobutyric acid type A (GABAa) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] At lower concentrations, it enhances the effect of GABA, leading to hyperpolarization of the postsynaptic membrane and neuronal inhibition.[2] At higher doses, this compound can directly act as a GABAa receptor agonist.[3] This dual action contributes to its rapid onset and dose-dependent anesthetic effects.
Recent studies also suggest that this compound may have neuroprotective properties through the activation of pregnane-X receptors (PXR), leading to an increase in mature brain-derived neurotrophic factor (m-BDNF).[4][5] This potential for preserving cognitive function makes it a particularly interesting candidate for neurobehavioral studies.
Signaling Pathway of this compound's Anesthetic Action
References
- 1. This compound improved in acute stress‐induced tactile hypersensitivity and anxiety‐like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anesthetic Activity of this compound Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anestesiaycirugiaveterinaria.es [anestesiaycirugiaveterinaria.es]
- 4. researchgate.net [researchgate.net]
- 5. Open field test in rats [protocols.io]
Alfaxalone in Non-Human Primate Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfaxalone is a synthetic neuroactive steroid that acts as a general anesthetic.[1][2] Its use in non-human primate (NHP) research models has been increasing due to its favorable pharmacological properties, including rapid onset, short duration of action, and a high safety margin.[2][3][4] The modern formulation of this compound utilizes a solubilizing agent, 2-hydroxypropyl-beta-cyclodextrin (HPCD), which has mitigated the anaphylactoid reactions associated with earlier formulations.[1] This document provides detailed application notes and protocols for the use of this compound in NHP research, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Mechanism of Action
This compound's primary mechanism of action is the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][5] By binding to the GABA-A receptor, this compound enhances the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and subsequent neural depression and muscle relaxation.[1][5]
Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.
Applications in Non-Human Primate Research
This compound is a versatile anesthetic agent suitable for a variety of procedures in NHP research, including:
-
Immobilization for minor procedures: Such as physical examinations, blood collection, and catheter placement.
-
Induction of anesthesia: Prior to maintenance with an inhalant anesthetic.
-
Short-term surgical procedures.
-
Neuroimaging studies: Where stable physiological parameters are crucial.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data on the use of this compound in different non-human primate species.
Table 1: this compound as a Sole Agent (Intramuscular Administration) in Cynomolgus Macaques (Macaca fascicularis)
| Dose (mg/kg) | Time to Lateral Recumbency (min) | Duration of Immobilization (min) | Key Physiological Effects | Reference |
| 5.0 | 6.5 | 27.5 | Deep sedation for over 20 minutes. | [1] |
| 7.5 | 4.0 | 56.0 | Endotracheal intubation achievable. Dose-dependent decreases in respiratory rate, blood pressure, SpO₂, and rectal temperature. | [1] |
| 10.0 | 3.0 | 74.5 | Endotracheal intubation achievable. More pronounced dose-dependent decreases in cardiorespiratory parameters. | [1] |
Table 2: this compound in Combination with Other Agents in Rhesus Macaques (Macaca mulatta)
| Anesthetic Combination (Dose) | Route | Mean Anesthesia Time (min) | Key Features | Reference |
| This compound (2 mg/kg) + Medetomidine (20 µg/kg) + Midazolam (0.3 mg/kg) | Subcutaneous | 56 ± 7 | Produced surgical anesthesia for at least 20 minutes. Rapid onset. | [6] |
| This compound (5 mg/kg) + Midazolam (0.3 mg/kg) | Intramuscular | Sufficient for plethysmography | Higher quality of anesthesia compared to tiletamine-zolazepam and ketamine-acepromazine for this procedure. | [7][8] |
Table 3: Comparative Anesthesia Characteristics in Rhesus Macaques: this compound vs. Telazol
| Parameter | This compound (7.5 mg/kg IM) | This compound (12 mg/kg IM) | This compound (15 mg/kg IM) | Telazol (5 mg/kg IM) | Reference |
| Induction Time (min) | Longer | Intermediate | Fastest | Intermediate | [2][9] |
| Recovery Time to Eating (min) | - | 35.5 (significantly faster than Telazol) | - | 99 | [2] |
| Supplemental Doses Required | More | Fewer | Fewer | More | [2][9] |
| Cardiovascular Effects | Minimal disturbance | Minimal disturbance | Minimal disturbance | Minimal disturbance | [2][3] |
Experimental Protocols
The following are generalized protocols. Researchers should adjust dosages and procedures based on the specific needs of their study, the health status of the animal, and institutional guidelines.
Protocol 1: Intramuscular Administration of this compound for Sedation in Cynomolgus Macaques
Objective: To achieve sedation for minor procedures.
Materials:
-
This compound (10 mg/mL formulation)
-
Sterile syringes and needles
-
Monitoring equipment (pulse oximeter, blood pressure monitor, thermometer)
Procedure:
-
Pre-anesthetic Preparation: Fast the animal for 4-6 hours.
-
Drug Preparation: Calculate the required dose of this compound (e.g., 5 mg/kg for deep sedation).[1] Draw up the calculated volume into a sterile syringe.
-
Administration: Administer the this compound via deep intramuscular injection into the quadriceps or gluteal muscles.
-
Monitoring: Continuously monitor heart rate, respiratory rate, oxygen saturation (SpO₂), and rectal temperature.
-
Recovery: Place the animal in a quiet, warm environment and monitor until it has fully recovered.
Protocol 2: Anesthetic Combination for Surgical Procedures in Rhesus Macaques
Objective: To induce and maintain a surgical plane of anesthesia.
Materials:
-
This compound (10 mg/mL)
-
Medetomidine (e.g., 1 mg/mL)
-
Midazolam (e.g., 5 mg/mL)
-
Sterile syringes and needles
-
Intravenous catheter and fluids
-
Endotracheal tube and laryngoscope
-
Anesthesia machine for inhalant maintenance (optional)
-
Comprehensive monitoring equipment
Procedure:
-
Pre-anesthetic Preparation: Conduct a pre-anesthetic health assessment. Fast the animal for 8-12 hours.
-
Drug Preparation: Prepare a combination of this compound (2 mg/kg), medetomidine (20 µg/kg), and midazolam (0.3 mg/kg).[6]
-
Administration: Administer the drug combination subcutaneously or intramuscularly.
-
Induction and Intubation: Once a sufficient depth of anesthesia is achieved (assessed by loss of palpebral and pedal reflexes), place an intravenous catheter and intubate the animal.
-
Maintenance: Anesthesia can be maintained with supplemental doses of this compound or by transitioning to an inhalant anesthetic.
-
Monitoring: Continuously monitor vital signs, including electrocardiogram (ECG), blood pressure, end-tidal CO₂, SpO₂, and body temperature.
-
Recovery: After the procedure, discontinue the anesthetic and monitor the animal closely in a dedicated recovery area. The effects of medetomidine can be reversed with atipamezole if a faster recovery is desired.
Mandatory Visualizations
Figure 2: General Experimental Workflow for this compound Anesthesia in NHPs.
Important Considerations and Side Effects
-
Dose-dependent effects: The sedative and cardiorespiratory effects of this compound are dose-dependent.[1] Higher doses can lead to hypotension, hypoxemia, and hypothermia.[1]
-
Injection volume: this compound has a larger injection volume compared to some other anesthetics, which may require administration at multiple sites for larger animals.[2]
-
Recovery: Recovery from this compound anesthesia is generally smooth.[1] However, some muscle twitching or spasms have been anecdotally reported during induction and recovery.[4][8]
-
Combinations: Combining this compound with other sedatives or analgesics can improve the quality of anesthesia and reduce the required dose of this compound, but may also enhance cardiorespiratory depression.[1][10][11]
-
Species differences: Anesthetic requirements and physiological responses can vary between different NHP species. It is crucial to consult species-specific literature.
Conclusion
This compound is a valuable anesthetic agent for non-human primate research, offering rapid and reliable sedation and anesthesia with a favorable safety profile.[2][3][4] Careful dose selection, appropriate monitoring, and consideration of its use in combination with other drugs are essential for ensuring animal welfare and the integrity of research data. The protocols and data presented in this document provide a comprehensive guide for the effective and safe use of this compound in a research setting.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Physiological effects of this compound anesthesia on rhesus monkeys during intravenous glucose tolerance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Comparison of ketamine and this compound for induction and maintenance of anaesthesia in ponies undergoing castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Physiological effects of this compound anesthesia on rhesus monkeys during intravenous glucose tolerance testing | PLOS One [journals.plos.org]
- 8. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacological effects of the anesthetic this compound after intramuscular administration to dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sedative and physiological effects of this compound intramuscular administration in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound potentiates and mimics GABA-induced contractile responses in the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alfaxalone Anesthesia in Canines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing poor recovery from alfaxalone anesthesia in canine subjects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of poor recovery from this compound anesthesia in dogs?
A1: Poor recovery from this compound anesthesia in dogs can manifest as a range of excitatory and depressive signs. Commonly observed adverse events include paddling of the limbs, vocalization, muscle rigidity, and myoclonus (muscle twitching).[1][2] Some dogs may also experience transient muscular tremors and ataxia (a staggering gait) during the recovery period.[3][4] In some instances, especially when a benzodiazepine is the sole preanesthetic, excitation can occur.[5][6][7]
Q2: What are the primary factors contributing to a poor recovery?
A2: Several factors can influence the quality of recovery from this compound anesthesia. A significant contributor is the absence of or inadequate premedication.[1][8][9] this compound itself does not provide analgesia, so underlying pain from the surgical or experimental procedure can lead to agitation upon emergence from anesthesia.[1][2] The duration of anesthesia may also play a role, with some studies reporting poorer recovery scores after prolonged this compound infusion.[1][10] Additionally, rapid administration of this compound can lead to cardiorespiratory depression, including apnea, which can complicate recovery.[5][6][7]
Q3: What is the mechanism of action of this compound?
A3: this compound is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[2][3][4][11] By enhancing the effects of the inhibitory neurotransmitter GABA, this compound causes neuronal hyperpolarization, leading to central nervous system depression, muscle relaxation, and a state of general anesthesia.[3][12] At higher concentrations, this compound can directly activate the GABA-A receptor.[11]
Troubleshooting Guide: Managing Poor Recovery
Issue: The subject is exhibiting agitation, paddling, or vocalization during recovery.
-
Potential Causes:
-
Solutions:
-
Administer Post-Anesthetic Sedation: If a smooth recovery is not being achieved, the administration of a sedative may be required. Alpha-2 agonists like medetomidine or dexmedetomidine can be effective.[14][15][16]
-
Ensure Adequate Analgesia: If the procedure was painful, administer appropriate analgesics. Opioids are commonly used in conjunction with this compound.[1]
-
Optimize the Recovery Environment: Move the animal to a quiet, dimly lit, and warm area to minimize sensory stimulation.[8][13]
-
Issue: The subject is experiencing prolonged sedation or delayed recovery.
-
Potential Causes:
-
High dose of this compound or prolonged constant rate infusion (CRI).[1]
-
Concurrent administration of other sedative or analgesic drugs that potentiate the effects of this compound.[1]
-
Individual animal variation in drug metabolism.
-
Hepatic or renal compromise, although this compound is primarily metabolized by the liver.[11][13]
-
-
Solutions:
-
Supportive Care: Provide a warm and comfortable environment. Monitor vital signs, including temperature, heart rate, and respiratory rate.
-
Fluid Therapy: Intravenous fluids can help support cardiovascular function and aid in drug clearance.
-
Consider Reversal Agents (for premedications): If an alpha-2 agonist was used for premedication, its effects can be reversed with atipamezole. This may help to lighten the plane of sedation.
-
Issue: The subject exhibits respiratory depression or apnea upon induction or during recovery.
-
Potential Causes:
-
Solutions:
-
Immediate Intervention: If apnea occurs, endotracheal intubation and intermittent positive pressure ventilation (IPPV) with supplemental oxygen are necessary.[5][6][7]
-
Monitoring: Continuously monitor respiratory rate and oxygen saturation (SpO2) using a pulse oximeter.
-
Prevention: To minimize the risk of apnea, administer this compound intravenously slowly, to effect, over approximately 60 seconds.[6] Pre-oxygenation before induction is also recommended.[1]
-
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. benchchem.com [benchchem.com]
- 3. The anesthetic effects of intramuscular this compound in dogs premedicated with low-dose medetomidine and/or butorphanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological effects of the anesthetic this compound after intramuscular administration to dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. channeledge.com [channeledge.com]
- 7. zoetisus.com [zoetisus.com]
- 8. VASG this compound [vasg.org]
- 9. vetbloom.com [vetbloom.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Comparison of the sedative effects of this compound and methadone with or without midazolam in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.zoetis.co.uk [www2.zoetis.co.uk]
- 14. Evaluation of the quality of the recovery after administration of propofol or this compound for induction of anaesthesia in dogs anaesthetized for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Alfaxalone Anesthesia Recovery: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate alfaxalone-induced muscle tremors and ataxia in cats during experimental procedures.
Troubleshooting Guides
Q1: How can we reduce the incidence and severity of muscle tremors and ataxia during recovery from this compound anesthesia?
A1: The most effective strategy is the implementation of a premedication protocol prior to this compound administration. Co-administration of sedatives and/or analgesics can lead to a dose reduction of this compound, smoother induction and recovery, and a decrease in adverse neuromuscular events.
-
Recommended Action: Administer a premedication agent or combination 15-20 minutes prior to this compound induction. The choice of agent will depend on the specific experimental needs and the health status of the cat.
-
Evidence-Based Options:
-
Benzodiazepines (e.g., Midazolam): Midazolam, when combined with an opioid and this compound, has been shown to produce more profound sedation and greater ease of IV catheter placement compared to an opioid and this compound alone.[1] This suggests a synergistic effect that can improve the quality of sedation.
-
Alpha-2 Adrenoceptor Agonists (e.g., Dexmedetomidine): Dexmedetomidine, in combination with an opioid and a reduced dose of this compound, has been demonstrated to provide stable cardiorespiratory parameters and good quality of recovery.[2][3]
-
Opioids (e.g., Butorphanol, Hydromorphone, Methadone): The addition of an opioid provides analgesia, which this compound lacks, and can contribute to a better overall sedative and recovery experience.[4][5]
-
Q2: A cat is exhibiting significant muscle tremors and paddling during recovery. What immediate steps should be taken?
A2: Ensure the cat is in a safe, confined, and padded environment to prevent self-injury. Dimming the lights and reducing noise can also help minimize external stimuli that may exacerbate these signs. If the tremors are severe or prolonged, pharmacological intervention may be necessary.
-
Step-by-Step Intervention:
-
Ensure Safety: Place the cat in a padded cage or enclosure.
-
Minimize Stimuli: Reduce noise and light in the recovery area.
-
Provide Oxygen: If not already provided, supplemental oxygen via a face mask can be beneficial, especially if the cat's respiratory rate is affected.
-
Pharmacological Intervention (if necessary): The administration of a small dose of a benzodiazepine like midazolam may help to control the tremors due to its muscle relaxant properties. The dose should be carefully considered, especially if a benzodiazepine was used in the premedication protocol.
-
Q3: We observed a higher-than-expected incidence of ataxia in our study group. What factors could be contributing to this?
A3: Several factors can influence the degree of ataxia observed post-alfaxalone administration.
-
Dosage: Higher doses of this compound are associated with a higher incidence and longer duration of ataxia.[6] Review your dosing protocol to ensure it is appropriate for the desired level of sedation or anesthesia.
-
Route of Administration: While both intravenous (IV) and intramuscular (IM) routes can cause ataxia, the recovery from IM administration may be more prolonged and marked by excitement and ataxia in some cases.[7]
-
Individual Variation: As with any anesthetic agent, there can be significant individual variation in response to this compound.
-
Lack of Premedication: Cats anesthetized with this compound alone are more likely to experience rough recoveries, including ataxia.[8]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind this compound-induced muscle tremors?
A1: this compound's primary mechanism of action is the potentiation of the inhibitory neurotransmitter GABA at the GABA-A receptor.[1][9] However, evidence from preclinical studies suggests that this compound may also modulate glycine receptors (GlyRs), which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.[10] By reducing glycinergic inhibition of motor neurons, this compound may lead to a state of hyperexcitability, manifesting as muscle tremors and myoclonus.[10]
Q2: Does the choice of opioid in a premedication protocol affect the quality of recovery from this compound?
A2: Yes, the choice of opioid can influence the overall sedation and recovery quality. A study comparing methadone, butorphanol, and pethidine in combination with this compound found that the methadone combination resulted in a better overall sedation score compared to the butorphanol combination.[11] The quality of recovery was also influenced by the specific opioid used.[4]
Q3: Is it safe to use a combination of an alpha-2 agonist and a benzodiazepine with this compound?
A3: Yes, studies have shown that combinations including an alpha-2 agonist (medetomidine) and a benzodiazepine (midazolam) with this compound can be used effectively in cats, preventing an excessive increase in catecholamines during surgery and resulting in better behavioral recovery scores compared to this compound alone.[12]
Q4: Can tolerance develop to the sedative effects of this compound, requiring higher doses over time in chronic studies?
A4: While this compound has a short elimination half-life and is generally not associated with clinically relevant accumulation after repeated doses, the potential for tolerance with long-term, frequent administration has not been extensively studied in cats.[13] Researchers conducting chronic studies should monitor for any changes in the required dose to achieve the desired effect and report any such observations.
Data Presentation
Table 1: Incidence of Ataxia and Muscle Tremors with Varying Doses of Intramuscular (IM) and Intravenous (IV) this compound in Cats
| Treatment Group (n=6) | This compound Dose (mg/kg) | Route | Incidence of Ataxia (%) | Incidence of Muscle Tremors (%) |
| IM1 | 1.0 | IM | Not Reported | 33% (2/6) |
| IM2.5 | 2.5 | IM | 100% (6/6) | 67% (4/6) |
| IM5 | 5.0 | IM | 100% (6/6) | 100% (6/6) |
| IM10 | 10.0 | IM | 100% (6/6) | 100% (6/6) |
| IV5 | 5.0 | IV | 100% (6/6) | 83% (5/6) |
Data summarized from Tamura J, et al. (2015). Sedative effects of intramuscular this compound administered to cats. The Journal of Veterinary Medical Science, 77(8), 897–904.[6]
Table 2: Example Premedication Protocols for Reducing this compound-Induced Side Effects in Cats
| Protocol Components | Dosages | Route | Notes | Reference |
| Protocol 1: Opioid-Benzodiazepine Combination | ||||
| Hydromorphone | 0.1 mg/kg | IM | Provides analgesia and sedation. | [1] |
| Midazolam | 0.2 mg/kg | IM | Enhances sedation and muscle relaxation. | [1] |
| This compound | 2.5 mg/kg | IM | Reduced dose of this compound. | [1] |
| Protocol 2: Alpha-2 Agonist-Opioid Combination | ||||
| Dexmedetomidine | 0.005 mg/kg | IM | Potent sedative, allows for significant this compound dose reduction. | [2][3] |
| Butorphanol | 0.2 mg/kg | IM | Provides analgesia and sedation. | [2][3] |
| This compound | 1.0 mg/kg | IM | Significantly reduced dose of this compound. | [2][3] |
| Protocol 3: Opioid Combination | ||||
| Methadone | 0.3 mg/kg | IM | Provides profound analgesia and contributes to sedation. | [11] |
| This compound | 3.0 mg/kg | IM | [11] |
Experimental Protocols
Protocol 1: Evaluation of Midazolam for the Reduction of this compound-Induced Muscle Tremors and Ataxia
-
Animal Model: Healthy, adult domestic cats, fasted for 8 hours.
-
Groups:
-
Control Group (this compound alone): Intramuscular (IM) injection of this compound at 5 mg/kg.
-
Treatment Group (Midazolam + this compound): IM injection of midazolam (0.2 mg/kg) followed 15 minutes later by an IM injection of this compound at a reduced dose of 2.5 mg/kg.
-
-
Procedure:
-
Record baseline physiological parameters (heart rate, respiratory rate, temperature).
-
Administer premedication (or saline for the control group) via IM injection into the epaxial muscles.
-
After 15 minutes, administer this compound via IM injection into the contralateral epaxial muscles.
-
Monitor time to lateral recumbency and quality of sedation.
-
-
Data Collection and Analysis:
-
During recovery, score the severity of muscle tremors and ataxia at 5, 15, 30, and 60 minutes post-recumbency using a standardized scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Record time to sternal recumbency and time to standing.
-
Compare the scores and recovery times between the control and treatment groups using appropriate statistical analysis.
-
Mandatory Visualizations
Caption: Proposed signaling pathways of this compound action.
References
- 1. Sedative effects of this compound and hydromorphone with or without midazolam in cats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular, respiratory and sedative effects of intramuscular this compound, butorphanol and dexmedetomidine compared with ketamine, butorphanol and dexmedetomidine in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular, respiratory and sedative effects of intramuscular this compound, butorphanol and dexmedetomidine compared with ketamine, butorphanol and dexmedetomidine in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agrolifejournal.usamv.ro [agrolifejournal.usamv.ro]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Sedative effects of intramuscular this compound administered to cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular and respiratory effects, and quality of anesthesia produced by this compound administered intramuscularly to cats sedated with dexmedetomidine and hydromorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Sedative and physiological effects of this compound intramuscular administration in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Causes Reduction of Glycinergic IPSCs, but Not Glutamatergic EPSCs, and Activates a Depolarizing Current in Rat Hypoglossal Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sedation quality of this compound associated with butorphanol, methadone or pethidine in cats injected into the supraspinatus or the quadriceps muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Accidental this compound overdose in a mature cat undergoing anaesthesia for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alfaxalone Dosage to Minimize Respiratory Depression
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the optimal use of alfaxalone, with a specific focus on minimizing the risk of respiratory depression during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to respiratory depression?
A1: this compound is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] By enhancing the effect of the inhibitory neurotransmitter GABA, this compound causes central nervous system depression, leading to a state of general anesthesia.[1] However, this widespread neuronal inhibition also affects the respiratory centers in the brainstem, leading to a dose-dependent decrease in respiratory rate and minute ventilation. At higher concentrations, this compound can directly act as a GABA-A receptor agonist.[2] Apnea, a transient cessation of breathing, is a common side effect, particularly with rapid intravenous administration or high doses.[3][4]
Q2: Is respiratory depression with this compound a significant concern at clinically relevant doses?
A2: Yes, this compound can cause respiratory depression even at recommended doses.[4] The degree of depression is dose-dependent, and apnea has been observed, especially after rapid IV administration.[4] However, the respiratory depression is often transient. It is crucial to be prepared for this potential side effect by ensuring the availability of equipment for intubation and ventilation.[4]
Q3: How can premedication help in minimizing respiratory depression?
A3: Premedication with sedatives and analgesics is a highly effective strategy to reduce the required induction dose of this compound, which in turn can minimize respiratory depression.[5] By providing sedation and analgesia, these agents lower the amount of this compound needed to achieve the desired anesthetic depth. Commonly used premedications include opioids (e.g., butorphanol, fentanyl), alpha-2 agonists (e.g., dexmedetomidine, xylazine), and benzodiazepines (e.g., midazolam).[4][6] This dose-sparing effect is a key principle in balanced anesthesia and is crucial for enhancing the safety profile of this compound.
Q4: What is the recommended administration technique to reduce the risk of apnea?
A4: Slow intravenous administration is critical to minimizing the risk of post-induction apnea.[3] this compound should be titrated to effect over approximately 60 to 90 seconds.[2] This allows for the drug to distribute from the blood to the brain and for the anesthetist to assess the level of anesthesia and stop administration once the desired effect (e.g., ability to intubate) is reached. Rapid bolus injections can lead to a transiently high concentration of the drug in the central nervous system, increasing the likelihood of significant respiratory depression and apnea.[5]
Q5: Does this compound have analgesic properties?
A5: this compound is not considered to be an analgesic.[1] Therefore, for any painful procedures, it is essential to administer appropriate analgesic agents. Failure to provide analgesia can lead to rough recoveries, characterized by agitation and distress, as the animal emerges from anesthesia.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Post-induction Apnea (cessation of breathing >30 seconds) | - Rapid intravenous injection.- this compound overdose.- Synergistic effect with other respiratory depressant drugs (e.g., opioids). | - Immediate Action: Confirm a patent airway. Intubate the animal if not already done and provide supplemental oxygen.[4]- Ventilatory Support: If spontaneous breathing does not resume promptly, initiate intermittent positive pressure ventilation (IPPV).[3]- Prevention for Future Experiments: Administer this compound slowly and titrate to effect.[3] Consider reducing the dose, especially when used in combination with other sedatives. |
| Hypoventilation (shallow or slow breathing) | - Dose-dependent effect of this compound.- Individual animal sensitivity. | - Monitoring: Continuously monitor respiratory rate, tidal volume (if possible), and oxygen saturation (SpO2).- Oxygen Supplementation: Provide supplemental oxygen via a face mask or endotracheal tube.[4]- Adjust Anesthetic Depth: If using a continuous rate infusion (CRI), consider reducing the infusion rate. |
| Rough Recovery (agitation, paddling, vocalization) | - Lack of adequate analgesia for a painful procedure.- Use of this compound as a sole agent without premedication.[1] | - Provide Analgesia: Administer an appropriate analgesic if the procedure was painful.- Ensure a Quiet Environment: Minimize external stimuli during the recovery period.- Future Protocol Adjustment: Incorporate appropriate premedication with sedatives and analgesics in your protocol.[1] |
Quantitative Data on this compound Dosage and Respiratory Effects
The following tables summarize quantitative data from various studies. These values should serve as a guideline, and doses should always be titrated to effect for each individual animal.
Table 1: Intravenous (IV) Induction Doses of this compound and Associated Respiratory Observations in Dogs
| Premedication | This compound Dose (mg/kg) | Respiratory Effects | Reference |
| None | 2.0 | Minimal cardiorespiratory effects. | [7] |
| None | 6.0 | Dose-dependent decrease in respiratory rate and minute volume. Apnea observed. | [7] |
| None | 20.0 | Prominent and dose-dependent hypoventilation and apnea. | [7] |
| Medetomidine & Butorphanol | Lower end of dose range recommended | Induction dose can be significantly reduced. | [6] |
Table 2: Intramuscular (IM) Administration of this compound in Dogs
| Co-administered Drugs | This compound Dose (mg/kg) | Key Findings | Reference |
| None | 7.5 - 10.0 | Produces anesthetic effects enabling endotracheal intubation with mild cardiorespiratory depression. | [8] |
| Medetomidine (5 µg/kg) & Butorphanol (0.3 mg/kg) | 2.5 | Resulted in respiratory acidosis due to hypoventilation; ventilatory support is recommended. | [8] |
| Medetomidine (2.5 µg/kg) & Butorphanol (0.25 mg/kg) | 2.5 | Enabled endotracheal intubation without severe cardiorespiratory depression. | [8] |
Table 3: this compound Dosage in Cats
| Administration Route | Premedication | This compound Dose (mg/kg) | Notes | Reference |
| IV Induction | None | 2.2 - 9.7 | Higher dose range compared to dogs. | [4] |
| IV Induction | Premedicated | 3.0 - 4.0 | Dose reduction with premedication. | [4] |
| IV Maintenance (CRI) | Premedicated | 0.12 - 0.2 mg/kg/min | Starting point for maintenance, adjust based on response. | [4] |
| IM | Dexmedetomidine (0.01 mg/kg) ± Hydromorphone (0.1 mg/kg) | 5.0 | Stable cardiovascular and respiratory parameters, but poor recovery quality reported. | [9][10] |
Table 4: this compound Dosage in Laboratory Mice
| Co-administered Drugs | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Xylazine (10 mg/kg) | 40 - 80 (Females) | IP | Effective surgical anesthesia. | [11] |
| Xylazine (10 mg/kg) | 80 - 120 (Males) | IP | Males required higher doses. | [11] |
| Dexmedetomidine (0.3 mg/kg) | 30 | IP | Stable breathing rate for micro-CT imaging. | [12] |
Experimental Protocols
Protocol 1: Intravenous Induction of Anesthesia in Dogs with this compound
-
Objective: To induce general anesthesia suitable for endotracheal intubation while minimizing respiratory depression.
-
Materials:
-
This compound (10 mg/mL)
-
Appropriate premedication (e.g., dexmedetomidine and butorphanol)
-
Sterile syringes and needles
-
Intravenous catheter
-
Endotracheal tubes
-
Laryngoscope
-
Oxygen source and breathing circuit
-
Monitoring equipment (pulse oximeter, capnograph, ECG, blood pressure monitor)
-
-
Procedure:
-
Administer premedication at the appropriate dose and allow sufficient time for it to take effect.
-
Place an intravenous catheter.
-
Pre-oxygenate the animal for 3-5 minutes.
-
Calculate the induction dose of this compound. A common starting point for premedicated dogs is 1-2 mg/kg.
-
Draw up the calculated dose into a syringe.
-
Administer approximately one-quarter of the calculated dose intravenously over 15-20 seconds.
-
Pause and assess the level of anesthesia.
-
Continue to administer the remaining this compound in small increments, titrating to effect until the jaw tone is relaxed and endotracheal intubation can be achieved. Aim to complete the total injection over 60-90 seconds.[2]
-
Intubate the animal, inflate the cuff, and connect to an anesthetic breathing circuit with oxygen.
-
Continuously monitor respiratory and cardiovascular parameters. Be prepared to provide ventilatory support if apnea or significant hypoventilation occurs.
-
Protocol 2: Intraperitoneal Anesthesia in Mice with this compound and Xylazine
-
Objective: To induce a surgical plane of anesthesia in mice for a moderate duration procedure.
-
Materials:
-
This compound (10 mg/mL)
-
Xylazine (e.g., 20 mg/mL)
-
Sterile 0.9% saline for dilution
-
Sterile syringes and needles (25-27 gauge)
-
Heating pad to prevent hypothermia
-
Monitoring equipment (respiratory rate monitor)
-
-
Procedure:
-
Prepare the anesthetic cocktail. For example, to achieve a dose of 80 mg/kg this compound and 10 mg/kg xylazine, dilute the stock solutions in sterile saline to a final injection volume of 0.01 mL per gram of body weight.[11]
-
Weigh the mouse accurately to calculate the correct volume for injection.
-
Administer the anesthetic solution via intraperitoneal (IP) injection.
-
Place the mouse in a warm, quiet cage and monitor for the loss of the righting reflex to determine the onset of anesthesia.
-
Confirm a surgical plane of anesthesia by assessing the lack of a pedal withdrawal reflex.
-
Monitor the respiratory rate and body temperature throughout the procedure. Provide supplemental heat to maintain normothermia.
-
Note that there can be sex- and strain-associated differences in sensitivity to this compound-xylazine combinations.[11]
-
Visualizing this compound's Mechanism and Experimental Workflow
Diagram 1: Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound enhances GABA-A receptor-mediated inhibition.
Diagram 2: Experimental Workflow for Optimizing this compound Dosage
Caption: Workflow for safe this compound administration.
References
- 1. benchchem.com [benchchem.com]
- 2. mynavas.org [mynavas.org]
- 3. benchchem.com [benchchem.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. pennvet.com [pennvet.com]
- 6. VASG this compound [vasg.org]
- 7. Cardiorespiratory and anesthetic effects of clinical and supraclinical doses of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiorespiratory effects of intramuscular this compound combined with low-dose medetomidine and butorphanol in dogs anesthetized with sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular and respiratory effects, and quality of anesthesia produced by this compound administered intramuscularly to cats sedated with dexmedetomidine and hydromorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound–Xylazine Anesthesia in Laboratory Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound and Dexmedetomidine as an Alternative to Gas Anesthesia for Micro-CT Lung Imaging in a Bleomycin-Induced Pulmonary Fibrosis Murine Model [frontiersin.org]
Technical Support Center: Alfaxalone Administration and Post-Induction Apnea
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of post-induction apnea when using alfaxalone for anesthesia. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Q1: We are experiencing a high incidence of post-induction apnea in our canine subjects after this compound administration. What is the most likely cause and how can we mitigate this?
A1: The most probable cause of a high incidence of post-induction apnea (PIA) is a rapid rate of intravenous (IV) this compound administration.[1][2][3] Studies have consistently demonstrated that administering this compound too quickly significantly increases the likelihood of respiratory depression and apnea.[1][2][3]
Troubleshooting Steps:
-
Reduce the Injection Rate: The single most effective measure is to slow down the rate of administration. Titrating the dose "to effect" over a period of 60 to 90 seconds is recommended to minimize apnea.[4] A slower infusion allows for better titration to the individual's anesthetic depth requirement, often resulting in a lower total dose and reduced cardiorespiratory depression.[1][5]
-
Review Premedication Protocols: The choice of pre-anesthetic agents can influence the required induction dose of this compound and, consequently, the risk of apnea. The use of sedatives and analgesics as part of a balanced anesthesia protocol can reduce the required this compound dose.[6][7]
-
Ensure Preoxygenation: Preoxygenation for a minimum of three minutes before induction can help prevent oxygen desaturation in the event that apnea does occur.[3]
-
Monitor Respiratory Parameters Continuously: Closely monitor respiratory rate and end-tidal carbon dioxide (EtCO2). Be prepared to provide ventilatory support if apnea (defined as the cessation of breathing for ≥30 seconds) occurs.[1][8]
Q2: We've slowed down our injection rate, but some animals still experience transient apnea. What is an acceptable duration of apnea, and when should we intervene?
A2: Transient post-induction apnea is a known side effect of this compound, even with slower administration.[9] In clinical studies, apnea is often defined as a cessation of breathing for 30 seconds or more.[1]
Intervention Guidelines:
-
Monitor Oxygen Saturation (SpO2): The critical parameter to monitor is SpO2. If SpO2 drops below 90-95%, immediate intervention is required.[1]
-
Provide Supportive Breaths: If apnea persists and SpO2 begins to decline, provide gentle manual ventilation (supportive breaths) with 100% oxygen. Often, a few assisted breaths are sufficient to stimulate spontaneous breathing.[3]
-
Intubation Readiness: Always have endotracheal tubes and a laryngoscope readily available to secure the airway and provide more effective ventilation if needed.[2]
Q3: Does the total dose of this compound change when we administer it more slowly?
A3: Yes, a significant advantage of a slower administration rate is that it generally leads to a lower total induction dose required to achieve endotracheal intubation.[1][5][8] This is because the slower rate allows for more precise titration to the desired anesthetic depth, avoiding an overdose that can contribute to cardiorespiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which slow this compound injection reduces post-induction apnea?
A1: The primary mechanism is related to the pharmacokinetics of this compound. A slower injection rate prevents a rapid, high peak plasma concentration of the drug. This allows the central nervous system to equilibrate with the drug concentration more gradually, enabling the anesthetist to titrate the dose more accurately to the point of unconsciousness without overshooting and causing profound respiratory depression.[1][5]
Q2: Are there specific recommended infusion rates for this compound to prevent apnea?
A2: Specific infusion rates have been investigated in clinical studies. For example, in dogs premedicated with methadone and dexmedetomidine, an this compound infusion rate of 0.5 mg/kg/minute was associated with a significantly lower incidence of apnea (25%) compared to a rate of 2 mg/kg/minute (100% incidence).[1] Similarly, in cats, a slower infusion rate of 0.5 mg/kg/min required a lower total dose than a rate of 2 mg/kg/min.[5][10]
Q3: How does premedication affect the incidence of this compound-induced apnea?
A3: Premedication with sedatives and/or analgesics generally reduces the required induction dose of this compound.[6][7] By lowering the total dose of this compound needed, premedication can indirectly help to reduce the incidence and duration of post-induction apnea.
Q4: Is post-induction apnea with this compound dose-dependent?
A4: Yes, the respiratory depression and subsequent apnea associated with this compound are dose-dependent.[2][11][12] Higher doses, especially when administered rapidly, lead to a greater incidence and longer duration of apnea.[6][13]
Experimental Protocols
Key Experiment: Effect of Administration Rate on Post-Induction Apnea in Dogs
This protocol is based on a prospective, randomized clinical trial design.
-
Subjects: Healthy adult dogs (e.g., ASA physical status I).[1]
-
Premedication: Administer a standardized premedication protocol, for example, intramuscular methadone (0.5 mg/kg) and dexmedetomidine (5 µg/kg).[1]
-
Preoxygenation: Allow the subject to breathe 100% oxygen for 5 minutes prior to induction.[1]
-
Induction of Anesthesia:
-
Slow Infusion Group: Administer this compound intravenously at a rate of 0.5 mg/kg/minute using a syringe driver until endotracheal intubation is possible.[1]
-
Fast Infusion Group: Administer this compound intravenously at a rate of 2 mg/kg/minute using a syringe driver until endotracheal intubation is possible.[1]
-
-
Monitoring:
-
Continuously monitor heart rate, respiratory rate, and oxygen saturation (SpO2).[1]
-
Record the total dose of this compound required for intubation.
-
Define post-induction apnea as the cessation of breathing for ≥ 30 seconds.[1]
-
If apnea occurs, record the time to the first spontaneous breath.
-
If SpO2 drops below 90%, initiate manual ventilation.[1]
-
Data Presentation
Table 1: Effect of this compound Administration Rate on Induction Dose and Apnea in Dogs
| Group | Administration Rate (mg/kg/min) | Mean Induction Dose (mg/kg) | Incidence of Post-Induction Apnea (%) |
| A-Slow | 0.5 | 0.9 ± 0.3 | 25% |
| A-Fast | 2.0 | 2.2 ± 0.5 | 100% |
Data adapted from Bigby et al. (2017).[1]
Table 2: Effect of this compound Administration Rate on Induction Dose in Cats
| Group | Administration Rate (mg/kg/min) | Median Induction Dose (mg/kg) |
| A0.5 | 0.5 | 2.1 |
| A2 | 2.0 | 4.3 |
Data adapted from Beths et al. (2014).[5][10]
Visualizations
Caption: Experimental workflow for comparing slow vs. fast this compound infusion.
References
- 1. Effect of rate of administration of propofol or this compound on induction dose requirements and occurrence of apnea in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. Zoetis [zoetisus.com]
- 4. mynavas.org [mynavas.org]
- 5. Influence of two administration rates of this compound at induction on its relative potency in cats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. zoetisus.com [zoetisus.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. Influence of two administration rates of this compound at induction on its relative potency in cats: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cardiorespiratory and anesthetic effects of clinical and supraclinical doses of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiorespiratory and anesthetic effects of clinical and supraclinical doses of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
Alfaxalone Continuous Rate Infusion: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the calculation, administration, and troubleshooting of alfaxalone for continuous rate infusion (CRI) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic neuroactive steroid that acts as a general anesthetic. Its primary mechanism of action is the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression and anesthesia.
Q2: What are the advantages of using this compound as a continuous rate infusion (CRI)?
A2: this compound's short plasma half-life in species like dogs and cats makes it well-suited for CRI.[1] This method allows for a stable plane of anesthesia that can be precisely controlled and adjusted as needed. Unlike some other anesthetic agents, this compound shows minimal cumulative effects, even with prolonged infusions.[1]
Q3: Is premedication necessary before starting an this compound CRI?
A3: While not strictly required, premedication is highly recommended. The use of sedatives and analgesics can reduce the required dose of this compound, lead to a smoother induction and recovery, and provide perioperative analgesia, as this compound itself has no analgesic properties.[2]
Q4: Can this compound be mixed with other drugs in the same syringe for a CRI?
A4: this compound is compatible with commonly used preanesthetics such as benzodiazepines (e.g., midazolam), opioids, and alpha-2 agonists.[1][3][4] However, it is important to be aware that the preserved formulation of this compound (Alfaxan® Multidose) may precipitate when mixed with some drugs, notably midazolam.[5] It is always advisable to check for visible precipitation before administration.
Dose Calculation and Administration
Calculating the correct dosage for an this compound CRI is critical for maintaining a safe and effective plane of anesthesia. The following tables provide a summary of recommended induction doses and CRI rates for various species.
This compound Induction and CRI Doses
| Species | Premedication Status | Induction Dose (IV) | Continuous Rate Infusion (CRI) Rate |
| Dog | Premedicated | 0.5 - 3.0 mg/kg[2] | 0.16 - 0.2 mg/kg/min |
| Unpremedicated | 1.5 - 4.5 mg/kg[2] | Not Recommended | |
| Cat | Premedicated | 3.0 - 4.0 mg/kg[2] | 0.12 - 0.2 mg/kg/min |
| Unpremedicated | 2.2 - 9.7 mg/kg[4] | Not Recommended | |
| Rat | Premedicated (Ketamine-Xylazine) | N/A (Induction with KX) | 10 mg/kg/h[6][7] |
| Mouse | Premedicated (Xylazine) | 40-80 mg/kg (IP, females); 80-120 mg/kg (IP, males)[8] | Not well established, injectable protocols are more common. |
| Swine | Premedicated | 1.4 ± 0.4 mg/kg (to effect) | 25 µg/kg/min (in combination with isoflurane and dexmedetomidine) |
Pharmacokinetic Parameters of this compound
Understanding the pharmacokinetic profile of this compound in different species is essential for predicting its behavior and adjusting infusion rates.
| Species | Clearance (CL) | Volume of Distribution (Vd) | Elimination Half-life (t½) |
| Dog | 59 ml/kg/min | 2.4 L/kg | ~25 minutes |
| Cat | 25 ml/kg/min | 1.8 L/kg | ~45 minutes |
| Rat (Male) | Higher than females | Lower than females | Shorter than females |
| Rat (Female) | Lower than males | Higher than males | Longer than males |
Experimental Protocol: Setting Up an this compound CRI
This protocol outlines the key steps for establishing an this compound CRI in a laboratory setting.
Materials:
-
This compound (10 mg/mL)
-
Appropriate diluent (e.g., 0.9% NaCl or Lactated Ringer's Solution)
-
Syringe pump
-
Syringes of appropriate sizes
-
Intravenous catheter
-
Infusion line
-
Monitoring equipment (e.g., pulse oximeter, capnograph, temperature probe)
Procedure:
-
Animal Preparation:
-
Administer premedication as required by the experimental protocol.
-
Place an intravenous catheter securely.
-
Connect monitoring equipment to assess baseline physiological parameters.
-
-
Dose Calculation:
-
Calculate the induction dose based on the animal's weight and premedication status.
-
Calculate the total volume of this compound and diluent needed for the desired CRI rate and duration. It can be beneficial to dilute this compound to a lower concentration (e.g., 5 mg/mL) for more precise administration in smaller animals.[1]
-
-
Induction:
-
Administer the calculated induction dose of this compound intravenously "to effect" until the desired anesthetic depth for intubation or the procedure is reached. Administer slowly over 60-90 seconds to minimize cardiorespiratory depression.[5]
-
-
CRI Setup and Initiation:
-
Prepare the this compound solution for the CRI in a syringe.
-
Place the syringe in a calibrated syringe pump.
-
Prime the infusion line to remove any air bubbles.
-
Connect the infusion line to the intravenous catheter.
-
Start the syringe pump at the calculated CRI rate.
-
-
Monitoring and Adjustment:
-
Continuously monitor the animal's vital signs, including heart rate, respiratory rate, oxygen saturation, and temperature.
-
Assess anesthetic depth regularly (e.g., palpebral reflex, response to noxious stimuli).
-
Adjust the CRI rate as needed to maintain the desired plane of anesthesia.
-
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Inadequate Anesthetic Depth | - CRI rate is too low.- Infiltration of the intravenous catheter.- Increased surgical stimulation. | - Increase the CRI rate in small increments.- Check the patency of the intravenous catheter.- Administer a small bolus of this compound. |
| Respiratory Depression/Apnea | - Rapid administration of induction dose.- CRI rate is too high.- Synergistic effects with other CNS depressants. | - Ensure slow administration of induction and bolus doses.- Decrease the CRI rate.- Provide supplemental oxygen.- Be prepared to provide manual or mechanical ventilation.[9] |
| Hypotension | - Vasodilation caused by this compound.- Myocardial depression at higher doses.- Synergistic effects with other vasodilators. | - Decrease the CRI rate.- Administer intravenous fluids.- Consider the use of a vasopressor in severe cases. |
| Rough or Agitated Recovery | - Lack of premedication.- Insufficient analgesia.- Rapid emergence from anesthesia. | - Ensure adequate premedication and analgesia are provided.- Provide a quiet and calm recovery environment.- Consider administering a sedative during recovery if agitation is severe. |
| Precipitation in Syringe or Infusion Line | - Incompatibility with other drugs (especially preserved this compound with midazolam).[5] | - Do not administer if precipitation is observed.- Use separate infusion lines for incompatible drugs.- Consult drug compatibility resources. |
Visualizations
This compound CRI Workflow
Caption: Workflow for this compound Continuous Rate Infusion.
This compound Signaling Pathway
Caption: this compound's mechanism of action at the GABA-A receptor.
References
- 1. VASG this compound [vasg.org]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. drugs.com [drugs.com]
- 4. zoetisus.com [zoetisus.com]
- 5. mynavas.org [mynavas.org]
- 6. Continuous Rate Infusion of this compound during Ketamine–Xylazine Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aalas [aalas.kglmeridian.com]
- 8. This compound–Xylazine Anesthesia in Laboratory Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.zoetis.co.uk [www2.zoetis.co.uk]
Addressing alfaxalone resistance in certain animal strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of alfaxalone in laboratory animals, with a special focus on addressing challenges related to varying sensitivity and apparent resistance in certain animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic neuroactive steroid anesthetic.[1] Its primary mechanism of action is to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to depression of the central nervous system and a state of general anesthesia.[1]
Q2: We are observing that some strains of mice require significantly higher doses of this compound to achieve the desired anesthetic depth. Is this this compound resistance?
A2: While not formally defined as "resistance," it is well-documented that different animal strains, and even sexes within the same strain, exhibit varied sensitivity to this compound. This can manifest as a need for higher induction doses or a shorter duration of anesthesia at a standard dose. For example, C57BL/6J mice are generally more sensitive to this compound than outbred CD1 mice.[2][3]
Q3: What are the potential mechanisms behind this varied sensitivity to this compound?
A3: The exact molecular mechanisms for strain-specific sensitivity to this compound are not fully elucidated in the available literature. However, it is hypothesized that variations in the following could play a role:
-
GABA-A Receptor Subunit Composition: The GABA-A receptor is a complex of five subunits, and there are multiple isoforms of these subunits (e.g., α1-6, β1-3, γ1-3).[1] Different strains may have variations in the expression or genetics of these subunits, altering the binding affinity or efficacy of this compound.
-
Metabolism: this compound is primarily metabolized by the liver.[4] Genetic variations in metabolic enzymes between strains could lead to differences in the rate of this compound clearance, thus affecting the duration and depth of anesthesia.
Q4: Can premedication help address issues of apparent resistance or high dose requirements?
A4: Yes, premedication is highly recommended. Co-administration of sedatives or analgesics, such as alpha-2 agonists (e.g., xylazine, dexmedetomidine) or benzodiazepines, can significantly reduce the required dose of this compound and lead to a smoother induction and recovery.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Higher than expected dose of this compound required for induction. | Strain- or sex-specific low sensitivity. Inaccurate animal weight. Incorrect drug concentration or calculation. | 1. Verify Strain and Sex: Consult literature for typical dose ranges for your specific animal model (see Table 1). 2. Confirm Weight and Dose Calculation: Double-check the animal's weight and your dose calculation. 3. Implement Premedication: Use an appropriate premedication protocol to reduce the required this compound dose. 4. Titrate to Effect: Administer this compound intravenously slowly, to effect, rather than a fixed bolus. |
| Shorter than expected duration of anesthesia. | Rapid metabolism in the specific animal strain. Inadequate initial dose. | 1. Consider a Constant Rate Infusion (CRI): For longer procedures, a CRI of this compound can provide a more stable plane of anesthesia. 2. Administer Supplemental Doses: If using intermittent boluses, be prepared to administer supplemental doses as needed based on anesthetic depth monitoring. 3. Review Premedication: A more robust premedication protocol may prolong the anesthetic duration. |
| Animal shows signs of agitation, myoclonus (twitching), or "popcorn-like" jumping during induction or recovery. | This is a known side effect of this compound, particularly when used as a sole agent in mice. | 1. Co-administer an Alpha-2 Agonist: The most effective way to mitigate myoclonic activity is to use this compound in combination with xylazine or dexmedetomidine. 2. Ensure a Quiet Recovery Environment: Minimize external stimuli such as noise and bright lights during the recovery period. |
| Poor recovery characterized by paddling, vocalization, or rigidity. | Lack of analgesia, as this compound has no pain-relieving properties. Abrupt emergence from anesthesia in unpremedicated animals. | 1. Provide Adequate Analgesia: For any potentially painful procedure, administer pre-emptive and post-operative analgesics. 2. Use Premedication: Premedication with sedatives and analgesics ensures a smoother transition to consciousness.[6] |
Data Presentation
Table 1: Recommended this compound Dosages for Different Mouse Strains (Intraperitoneal Administration)
| Strain | Sex | This compound Dose (mg/kg) | Co-administration | Expected Outcome | Reference |
| C57BL/6J | Female | 40 - 80 | 10 mg/kg Xylazine | Surgical Anesthesia | [2] |
| C57BL/6J | Male | 80 - 120 | 10 mg/kg Xylazine | Surgical Anesthesia | [2] |
| CD1 (Outbred) | Female | Higher than C57BL/6J | 10 mg/kg Xylazine | Less sensitive, shorter duration of anesthesia compared to C57BL/6J at the same dose. | [2][3] |
| C57BL/6 | Not Specified | 80 | None | Light surgical plane of anesthesia. Note: Significant side effects like myoclonus are common without premedication. | [7] |
| C57BL/6 | Not Specified | 80 | Xylazine | Deep surgical anesthesia with amelioration of adverse clinical signs. | [7] |
Experimental Protocols
Protocol 1: this compound-Xylazine Anesthetic Induction in C57BL/6J Mice
-
Animals: Adult C57BL/6J mice.
-
Drug Preparation:
-
This compound (10 mg/mL)
-
Xylazine (20 mg/mL)
-
Combine the required volumes of this compound and xylazine in a single syringe. The final volume should be appropriate for intraperitoneal (IP) injection (typically 0.1 mL per 10g of body weight).
-
-
Dosing:
-
Females: Start with 40-80 mg/kg this compound and 10 mg/kg xylazine.
-
Males: Start with 80-120 mg/kg this compound and 10 mg/kg xylazine.
-
-
Procedure:
-
Accurately weigh the mouse.
-
Calculate the required dose volumes.
-
Administer the drug combination via IP injection.
-
Monitor the mouse for the loss of the righting reflex to determine the onset of anesthesia.
-
Confirm surgical plane of anesthesia by checking for a lack of response to a pedal withdrawal reflex (toe pinch).
-
Keep the animal on a warming pad to prevent hypothermia.
-
Monitor vital signs throughout the procedure.
-
Visualizations
Caption: this compound enhances GABAergic inhibition at the synapse.
Caption: A logical approach to addressing insufficient anesthesia.
References
- 1. GABAA-R α4 subunits are required for the low dose locomotor stimulatory effect of alphaxalone, but not for several other behavioral responses to alphaxalone, etomidate or propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective breeding of mice strains with different sensitivity to isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accidental this compound overdose in a mature cat undergoing anaesthesia for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring variability in anesthetic potency among inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taconic.com [taconic.com]
Minimizing cardiovascular side effects of alfaxalone in high-risk patients
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cardiovascular side effects of alfaxalone, particularly in high-risk patient models.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound?
A1: this compound administration can lead to dose-dependent cardiovascular depression. The most common side effects are hypotension (a decrease in arterial blood pressure) and an increase in heart rate (tachycardia).[1][2][3] Apnea, or the temporary cessation of breathing, is also a frequently observed side effect.[1][2]
Q2: How do the cardiovascular effects of this compound compare to propofol?
A2: Both this compound and propofol can produce similar mild hemodynamic changes when used in healthy subjects.[4][5] However, some studies suggest that this compound may better preserve arterial blood pressure compared to propofol by causing a more significant increase in heart rate.[6][7] Hypotension has been observed with both drugs, though some studies report a lower incidence with this compound.[6][7]
Q3: What is the mechanism behind this compound's cardiovascular effects?
A3: this compound is a neuroactive steroid that enhances the activity of the gamma-aminobutyric acid A (GABA-A) receptor in the central nervous system.[8][9][10][11] This interaction leads to neural depression and muscle relaxation.[9] The cardiovascular effects, such as hypotension, are thought to result from a decrease in vascular resistance.[12]
Q4: Can premedication help reduce the cardiovascular side effects of this compound?
A4: Yes, premedication with certain drugs can improve cardiovascular stability and reduce the required dose of this compound.[13] Combinations of this compound with opioids (like butorphanol or fentanyl) and/or sedatives (like dexmedetomidine or acepromazine) have been shown to provide effective anesthesia with less severe cardiorespiratory depression.[13][14][15][16][17][18] For instance, the combination of this compound with fentanyl has been shown to provide cardiovascularly stable anesthesia in dogs, with a significant reduction in the required this compound dose.[14]
Q5: Is the route of administration a factor in the severity of side effects?
A5: Yes, the route and rate of administration can influence the cardiovascular effects. Rapid intravenous injection is more likely to cause significant cardiovascular depression.[6] Administering this compound as a slow intravenous infusion or via intramuscular injection can result in milder cardiorespiratory effects.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Hypotension (Mean Arterial Pressure <60 mmHg) Immediately Post-Induction | - High induction dose.[1][2]- Rapid intravenous administration.[6]- Pre-existing cardiovascular instability in the animal model. | - Reduce the induction dose of this compound.- Administer this compound as a slow intravenous infusion, titrated to effect.[19]- Consider premedication with a cardiovascular-sparing agent (e.g., an opioid) to reduce the required this compound dose.[13][14]- Administer intravenous crystalloid or colloid fluids to support blood pressure.[20] |
| Significant Tachycardia | - Compensatory response to vasodilation and decreased blood pressure (baroreceptor reflex).[21]- Inadequate anesthetic depth leading to a stress response. | - Ensure adequate anesthetic depth. If necessary, administer supplemental analgesia to reduce the inhalant anesthetic requirement.[22]- If tachycardia is accompanied by hypotension, address the hypotension with fluid therapy.[20] |
| Post-Induction Apnea or Severe Respiratory Depression | - Dose-dependent effect of this compound.[1]- Rapid injection of the induction dose. | - Administer the induction dose slowly, over at least 60 seconds, until the desired anesthetic depth is reached.[10]- Be prepared to provide ventilatory support if apnea occurs.[4][5] |
| Poor Recovery Quality (e.g., Agitation, Tremors) | - this compound can sometimes be associated with poor recovery quality.[14] | - Combine this compound with sedatives or opioids, which has been shown to improve recovery quality.[18]- Ensure a quiet and dark environment for recovery to minimize external stimuli.[10] |
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound vs. Propofol Induction in Healthy Dogs Premedicated with Acepromazine and Methadone
| Parameter | This compound Group (n=14) | Propofol Group (n=12) | Statistical Significance |
| Incidence of Hypotension (MAP < 60 mmHg) | 8% (1/14) | 25% (3/12) | Not specified |
| Change in Heart Rate (HR) | Significant increase between 60 and 105 seconds post-induction. | No significant variation. | Not specified |
| Change in Mean Arterial Pressure (MAP) | No significant variation. | Significant decrease between 45 and 75 seconds post-induction. | Not specified |
Data adapted from a study comparing hemodynamic changes during the first 180 seconds of induction.[6]
Table 2: Effect of Fentanyl Co-administration on this compound Anesthesia in Dogs
| Parameter | This compound Alone (Group AP) | This compound + Fentanyl (Group AF) |
| Mean this compound Infusion Rate (mg/kg/min) | 0.16 ± 0.01 | 0.13 ± 0.01 |
| Cardiovascular Stability | Stable | Stable |
| Heart Rate | Higher | Lower (p < 0.0001) |
| Arterial Pressures (Systolic, Mean, Diastolic) | Higher | Lower (p < 0.0058) |
Data from a study on total intravenous anesthesia in dogs.[14]
Experimental Protocols
Protocol: Investigating the Cardiopulmonary Effects of Continuous Rate Infusions of this compound vs. Propofol in a Canine Model
This protocol is based on a crossover study design.[4][5]
-
Animal Model: Use healthy, adult, medium-sized crossbred dogs.
-
Premedication: Sedate each dog with acepromazine (0.02 mg/kg, IV) and hydromorphone (0.05 mg/kg, IV).
-
Anesthetic Induction:
-
This compound Group: Induce anesthesia with this compound (2 mg/kg, IV).
-
Propofol Group: Induce anesthesia with propofol (4 mg/kg, IV).
-
-
Anesthetic Maintenance:
-
After endotracheal intubation, maintain anesthesia for 120 minutes with a continuous rate infusion (CRI) of the same agent used for induction.
-
This compound CRI: 0.07 mg/kg/min.
-
Propofol CRI: 0.25 mg/kg/min.
-
Administer 100% oxygen throughout the procedure.
-
-
Cardiovascular Monitoring:
-
Record baseline measurements after sedation but before induction.
-
Measure and record the following parameters at 5, 15, 30, 60, 90, and 120 minutes after induction, and 20 minutes after stopping the CRI:
-
Heart rate
-
Mean arterial blood pressure
-
Cardiac output (via thermodilution)
-
End-tidal carbon dioxide
-
Respiratory rate
-
Body temperature
-
-
Collect paired arterial and mixed venous blood samples for blood gas analysis.
-
-
Data Analysis:
-
Calculate stroke volume and systemic vascular resistance.
-
Compare the hemodynamic variables between the two anesthetic protocols.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The cardiorespiratory and anesthetic effects of clinical and supraclinical doses of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiorespiratory and anesthetic effects of clinical and supraclinical doses of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Comparison of the anesthetic efficacy and cardiopulmonary effects of continuous rate infusions of this compound-2-hydroxypropyl-beta-cyclodextrin and propofol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of hemodynamic effects of propofol or this compound during induction in dogs [frontiersin.org]
- 7. Comparison of hemodynamic effects of propofol or this compound during induction in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The pharmacological effects of the anesthetic this compound after intramuscular administration to dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. b-ac.co.uk [b-ac.co.uk]
- 11. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Cardiovascular effects, induction and recovery characteristics and this compound dose assessment in this compound versus this compound-fentanyl total intravenous anaesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiorespiratory effects of intramuscular this compound combined with low-dose medetomidine and butorphanol in dogs anesthetized with sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiorespiratory and anesthetic effects produced by the combination of butorphanol, medetomidine and this compound administered intramuscularly in Beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Open Veterinary Journal [openveterinaryjournal.com]
- 18. Sedation Quality and Cardiorespiratory, Echocardiographic, Radiographic and Electrocardiographic Effects of Intramuscular this compound and Butorphanol in Spanish Greyhound Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of two administration rates of this compound at induction on its relative potency in cats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 21. Frontiers | Comparison of the effects of propofol and this compound on the electrocardiogram of dogs, with particular reference to QT interval [frontiersin.org]
- 22. mynavas.org [mynavas.org]
Alfaxalone Administration in Small Mammals: A Technical Support Guide
Welcome to the technical support center for alfaxalone use in small animal research. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the successful and humane use of this compound as an anesthetic agent. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a synthetic neuroactive steroid used for general anesthesia.[1][2] Its primary mechanism involves acting on the gamma-aminobutyric acid subtype A (GABA-A) receptors in the central nervous system.[1][3] this compound positively modulates the receptor's chloride channel, leading to an influx of chloride ions, which in turn causes hyperpolarization of the neuronal membrane.[1][4] This inhibition of neuronal activity results in sedation and anesthesia.[1]
Q2: What are the most common adverse effects when using this compound and how can they be mitigated? A2: The most frequently reported adverse effects are respiratory depression and poor recovery quality.
-
Respiratory Depression & Apnea: This is particularly common after rapid intravenous (IV) administration.[1][3] To mitigate this, this compound should be administered slowly, titrated to effect over approximately 60 seconds.[3][4][5] Researchers must be prepared to provide oxygen supplementation and ventilatory support if apnea occurs.[5][6]
-
Poor Recovery Quality: When used as a sole agent, this compound can lead to rough recoveries characterized by agitation, muscle tremors, paddling, or myoclonus ("popcorn-like" jumping in mice).[2][4][7][8][9] The most effective way to prevent this is by using appropriate premedication with sedatives and/or analgesics.[4][9]
Q3: Why is premedication important when using this compound? A3: Premedication is crucial for several reasons. It reduces the required induction dose of this compound, which can decrease the severity of dose-dependent side effects like respiratory depression.[3] It also significantly improves the quality of induction and, most importantly, ensures a smooth and calm recovery, preventing the agitation and hypersensitivity often seen when this compound is used alone.[4][9]
Q4: Are there known species, strain, or sex differences in the response to this compound? A4: Yes, significant variability has been reported. For example, in mice, C57BL/6J strains may be more sensitive than outbred CD1 strains.[2][10][11] Sex-associated differences have also been noted, with males sometimes requiring higher doses than females to achieve the same anesthetic depth and duration.[10][11][12] It is critical to consult literature for specific models and conduct pilot studies to determine the optimal dose for your specific strain and sex.
Q5: Can this compound be administered via routes other than IV? A5: Yes. While the IV route is common, this compound has been effectively used via intraperitoneal (IP), intramuscular (IM), and subcutaneous (SC) routes in laboratory animals.[1][6][13][14] The IP and SC routes are often preferred in small rodents where IV access is difficult.[10][15] Note that onset and duration of anesthesia will vary significantly based on the administration route.[6]
Troubleshooting Common Issues
| Problem | Potential Causes | Recommended Solutions |
| Apnea or Severe Respiratory Depression Post-Injection | 1. Injection administered too rapidly.[1]2. Anesthetic overdose.[5]3. Synergistic effect with premedication is stronger than anticipated. | 1. Administer oxygen immediately. 2. Provide intermittent positive pressure ventilation (IPPV) if necessary.[5][6]3. Ensure injection is titrated to effect over at least 60 seconds in future administrations.[4]4. Review and potentially lower the this compound dose, especially when used with other CNS depressants. |
| Inadequate Anesthetic Depth for Procedure | 1. Dose is too low for the species, strain, or sex.[12]2. Incorrect administration (e.g., failed IP injection resulting in subcutaneous or intradermal deposition).3. Animal is not adequately premedicated. | 1. Administer a small supplemental dose (e.g., 10-20% of the initial dose) and reassess depth.2. Confirm proper needle placement for the intended route of administration.3. Ensure adequate time has passed for premedication to take effect before this compound induction.4. In future experiments, increase the initial dose based on pilot study results. |
| Rough/Excitable Recovery (Paddling, Myoclonus, Agitation) | 1. This compound used as a sole agent without premedication.[4][9]2. Inadequate analgesia for a painful procedure.[6]3. Loud or bright recovery environment.[9] | 1. Administer a post-operative sedative (e.g., a low dose of dexmedetomidine) or an analgesic if pain is a factor.[9]2. For future procedures, implement a balanced anesthetic protocol with appropriate premedication (e.g., an alpha-2 agonist, opioid, or benzodiazepine).[9]3. Recover animals in a quiet, warm, and dimly lit environment to minimize external stimuli.[9] |
| High Mortality Rate During a Procedure | 1. Anesthetic overdose, particularly during intra-abdominal surgery where IP administration may have confounding effects.[10][15]2. Severe cardiorespiratory depression.[5]3. Lack of physiological support (e.g., thermal support, fluid therapy). | 1. For invasive procedures like laparotomy, consider the SC route over the IP route to improve survival.[10][15]2. Reduce the dose of this compound and/or accompanying agents.3. Ensure continuous monitoring of vital signs (heart rate, respiration, temperature).4. Provide thermal support to prevent hypothermia, which can prolong recovery and increase risk.[5][7] |
Quantitative Data: Dosage Guidelines
The following tables summarize starting-point dosages for this compound in common small mammal species, often in combination with other agents. These are guidelines only. Doses must be optimized for the specific strain, sex, and health status of the animals and the nature of the experimental procedure.
Table 1: Recommended this compound Dosages for Mice (Mus musculus)
| Anesthetic Goal | This compound Dose (mg/kg) | Route | Combination Agents (Dose, Route) | Typical Duration | Reference(s) |
| Surgical Anesthesia | 60 | SC | Medetomidine (0.3 mg/kg, SC) + Butorphanol (5 mg/kg, SC) | ~60 min | [6][13][16] |
| Surgical Anesthesia | 40 - 80 (Females)80 - 120 (Males) | IP | Xylazine (10 mg/kg, IP) | > 60 min | [10][11][15] |
| Light Anesthesia | 80 | IP | None (Note: High risk of rough recovery) | ~57 min | [7][8] |
Table 2: Recommended this compound Dosages for Rats (Rattus norvegicus)
| Anesthetic Goal | This compound Dose (mg/kg) | Route | Combination Agents (Dose, Route) | Typical Duration | Reference(s) |
| Light Anesthesia (Sedation) | 20 - 25 (Females) | IP | None | 60 - 80 min | [12][17] |
| Light Anesthesia (Sedation) | 75 (Males) | IP | None (Note: Males may require higher doses) | ~60 min | [12][16] |
| Surgical Anesthesia | 30 (Females) | IP | Dexmedetomidine (0.05 mg/kg, IP) | ~60 min | [17] |
Table 3: Recommended this compound Dosages for Guinea Pigs (Cavia porcellus)
| Anesthetic Goal | This compound Dose (mg/kg) | Route | Combination Agents (Dose, Route) | Typical Duration | Reference(s) |
| Sedation | 5 | IM | None | Short | [16] |
| Sedation | 5 | SC | Midazolam (0.5 mg/kg, SC) | ~30-40 min | [18] |
| Sedation | 20 | SC | Dexmedetomidine (0.25 mg/kg, SC) + Buprenorphine (0.05 mg/kg, SC) | Variable | [16] |
Visualized Workflows and Pathways
Mechanism of Action
Caption: this compound's mechanism of action on the GABA-A receptor.
General Experimental Workflow
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. zoetisus.com [zoetisus.com]
- 6. vettimes.com [vettimes.com]
- 7. Anesthetic Activity of this compound Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound–Xylazine Anesthesia in Laboratory Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aalas [aalas.kglmeridian.com]
- 12. anestesiaycirugiaveterinaria.es [anestesiaycirugiaveterinaria.es]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. zoetisus.com [zoetisus.com]
- 17. Intraperitoneal this compound and this compound–Dexmedetomidine Anesthesia in Sprague–Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
Strategies to improve recovery quality after prolonged alfaxalone CRI
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on strategies to improve the quality of recovery following prolonged alfaxalone constant rate infusion (CRI) in laboratory animals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic neuroactive steroid anesthetic.[1][2] Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression and a state of general anesthesia.[1]
Q2: What are the common signs of poor recovery quality after this compound anesthesia?
A2: Poor recovery can manifest as excitatory and undesirable behaviors. In dogs and cats, this can include paddling, vocalization, muscle rigidity, myoclonus (twitching), and general agitation.[3] Rodents may exhibit "popcorn-like" jumping, facial scratching, and hyperresponsiveness to stimuli.[1]
Q3: Why is poor recovery more common after prolonged this compound CRI, especially without premedication?
A3: There are two primary reasons for poor recovery quality. Firstly, this compound lacks analgesic properties, so any pain from the experimental procedure can become apparent upon emergence from anesthesia, leading to agitation.[1] Secondly, this compound is rapidly metabolized, which can lead to a sudden and disorienting arousal, particularly in a stressful or stimulating environment.[1] Prolonged infusions, especially at the manufacturer's recommended dose rate without adequate premedication, have been associated with very poor recovery scores.[4][5]
Q4: Is a reversal agent available for this compound?
A4: Currently, there is no specific reversal agent for this compound.[6] Treatment for overdose or prolonged recovery is supportive and focuses on maintaining cardiorespiratory function.[6] While the benzodiazepine antagonist flumazenil has been investigated, its efficacy in reversing this compound's effects is not consistently demonstrated across species.
Q5: What is the single most effective strategy to improve recovery quality?
A5: The most effective strategy is the use of appropriate premedication with sedatives and analgesics. This ensures a smoother transition to consciousness and mitigates the excitatory phenomena associated with this compound-only protocols.[1]
Troubleshooting Guide: Managing Poor Recovery from Prolonged this compound CRI
| Issue | Potential Causes | Solutions & Strategies |
| Excitatory and Agitated Recovery (paddling, vocalization, myoclonus) | - Lack of adequate premedication- Insufficient analgesia for a painful procedure- Rapid emergence from anesthesia- Stimulating recovery environment (noise, light) | - Premedication: Administer an appropriate premedication protocol before induction. Commonly used agents include opioids, alpha-2 agonists (dexmedetomidine, xylazine), and benzodiazepines (midazolam).- Analgesia: Ensure adequate pre-emptive and post-procedural analgesia is provided for any potentially painful experiment.- Co-infusions: Consider a co-infusion of an analgesic or sedative agent (e.g., dexmedetomidine, midazolam) with the this compound CRI to reduce the required this compound dose and provide a more stable anesthetic plane.- Recovery Environment: Recover the animal in a quiet, dimly lit, and warm environment to minimize sensory input.[7] |
| Prolonged Recovery Time | - High cumulative dose of this compound from prolonged CRI- Hypothermia- Individual animal variation or compromised metabolic function | - Dose Reduction: Utilize premedication and/or co-infusion agents to decrease the total dose of this compound administered.[8][9]- Thermoregulation: Actively maintain the animal's body temperature throughout the anesthetic period and during recovery using warming pads, blankets, or incubators.- Supportive Care: Provide supportive care, including intravenous fluids and oxygen supplementation, as needed.[6] |
| Respiratory Depression or Apnea (During CRI or immediate recovery) | - Dose-dependent effect of this compound- Rapid intravenous administration of a loading dose | - Monitoring: Continuously monitor respiratory rate and effort. Pulse oximetry and capnography are highly recommended.- Ventilatory Support: Be prepared to provide intermittent positive pressure ventilation (IPPV) if significant respiratory depression or apnea occurs.[10]- Dose Titration: Administer the initial induction dose of this compound slowly and titrate to effect.[10] |
Data Presentation
Table 1: Effect of Premedication on this compound CRI Rate in Dogs
| Premedication Protocol | This compound Induction Dose (mg/kg) | Mean this compound CRI Rate (mg/kg/min) | Key Findings | Reference |
| Acepromazine (20 µg/kg) + Methadone (0.2 mg/kg) | 2 | 0.18 | Baseline CRI rate | [8] |
| Dexmedetomidine (5 µg/kg) + Methadone (0.2 mg/kg) | 2 | 0.13 | 27.7% reduction in this compound CRI rate compared to acepromazine/methadone group. | [8] |
| Buprenorphine (20 µg/kg) + Acepromazine (0.05 mg/kg) | 1.5 ± 0.57 | 0.11 | - | [9] |
| Buprenorphine (20 µg/kg) + Dexmedetomidine (~10 µg/kg) | 1.5 ± 0.57 | 0.08 | Significantly lower this compound infusion rate compared to the acepromazine group. However, recovery scores were poorer in the dexmedetomidine group. | [9] |
Table 2: Recovery Times and Quality in Dogs Anesthetized with this compound TIVA
| Anesthetic Protocol | Anesthesia Duration (min) | Time to Extubation (min) | Time to Sternal Recumbency (min) | Time to Standing (min) | Recovery Quality | Reference |
| This compound CRI (0.07 mg/kg/min) after premedication | 120 | - | 36 - 57 | - | Good | [11] |
| This compound CRI (0.15 mg/kg/min) without premedication (Short CRI) | 90 | - | - | - | Very Poor | [4][5] |
| This compound CRI (0.15 mg/kg/min) without premedication (Long CRI) | 180 | - | - | - | Very Poor | [4][5] |
Experimental Protocols
Protocol 1: Prolonged this compound-Dexmedetomidine CRI in a Canine Model (Example)
-
Animal Preparation:
-
Fast the dog for 8-12 hours, with free access to water until 2 hours before the procedure.
-
Obtain baseline physiological parameters (heart rate, respiratory rate, temperature, blood pressure).
-
Place an intravenous catheter in a cephalic or saphenous vein.
-
-
Premedication:
-
Administer dexmedetomidine (e.g., 5 µg/kg) and an opioid analgesic (e.g., methadone 0.2 mg/kg) intravenously.[8]
-
Allow 10-15 minutes for the sedative effects to become apparent.
-
-
Anesthetic Induction:
-
Administer this compound intravenously, slowly, to effect. A typical starting dose is 1-2 mg/kg.[8]
-
Continue administration until there is a loss of jaw tone and the gag reflex is absent, allowing for endotracheal intubation.
-
-
Maintenance of Anesthesia (Prolonged CRI):
-
Immediately following intubation, begin a constant rate infusion of this compound using a calibrated syringe pump.
-
A starting infusion rate of 0.1-0.15 mg/kg/min is a reasonable starting point, which can then be titrated based on anesthetic depth.[8]
-
For a co-infusion protocol, reduce the this compound CRI rate (e.g., to 0.08-0.13 mg/kg/min) and administer a concurrent dexmedetomidine CRI (e.g., 1-3 µg/kg/hr).
-
Provide supplemental oxygen throughout the procedure.
-
-
Monitoring and Supportive Care:
-
Continuously monitor heart rate, respiratory rate, blood pressure (ideally invasively), oxygen saturation (SpO2), end-tidal CO2 (EtCO2), and body temperature.
-
Provide thermal support to prevent hypothermia.
-
Administer intravenous fluids at a maintenance rate (e.g., 5 ml/kg/hr).
-
Be prepared for ventilatory support (IPPV) in case of apnea or significant hypoventilation.[10]
-
-
Recovery:
-
Discontinue the this compound and any co-infusion agents.
-
Continue oxygen supplementation until the animal is extubated.
-
Move the animal to a quiet, dark, and warm recovery area.[12]
-
Monitor the animal closely for signs of agitation or adverse recovery events.
-
If significant agitation occurs, consider administering a small dose of a sedative (e.g., dexmedetomidine).
-
Provide post-operative analgesia as required by the experimental protocol.
-
Protocol 2: this compound-Dexmedetomidine Anesthesia for Non-Surgical Procedures in Rats (Intraperitoneal Administration)
-
Animal Preparation:
-
Weigh the rat immediately before drug administration.
-
Handle the animal calmly to minimize stress.
-
-
Anesthetic Administration:
-
For surgical anesthesia in female Sprague-Dawley rats, a combination of this compound (30 mg/kg) and dexmedetomidine (0.05 mg/kg) administered intraperitoneally is recommended.[13][14] Note that male rats may require higher doses.[15]
-
Administer the combination as a single intraperitoneal injection into the lower right quadrant of the abdomen.
-
-
Monitoring:
-
Monitor the time to loss of the righting reflex to determine the onset of anesthesia.
-
Assess anesthetic depth by checking the pedal withdrawal reflex.
-
Monitor respiratory rate and effort. Provide supplemental oxygen if necessary.
-
Monitor body temperature and provide a heat source to prevent hypothermia.
-
-
Recovery:
-
Place the rat in a clean, warm cage for recovery.
-
Consider antagonism of dexmedetomidine with atipamezole at the end of the procedure to expedite recovery.
-
Monitor the animal until it is fully ambulatory and has resumed normal behavior.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Troubleshooting workflow for poor recovery from this compound.
Caption: Factors influencing recovery quality after this compound CRI.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound total intravenous anaesthesia in dogs: pharmacokinetics, cardiovascular data and recovery characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accidental this compound overdose in a mature cat undergoing anaesthesia for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the quality of the recovery after administration of propofol or this compound for induction of anaesthesia in dogs anaesthetized for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of premedication on dose requirement, cardiovascular effects and recovery quality of this compound total intravenous anaesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for total intravenous anaesthesia in dogs undergoing ovariohysterectomy: a comparison of premedication with acepromazine or dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.zoetis.co.uk [www2.zoetis.co.uk]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. VASG this compound [vasg.org]
- 13. altasciences.com [altasciences.com]
- 14. Intraperitoneal this compound and this compound-Dexmedetomidine Anesthesia in Sprague-Dawley Rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anestesiaycirugiaveterinaria.es [anestesiaycirugiaveterinaria.es]
Alfaxalone Administration in Felines: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alfaxalone in feline models. The following information is intended to address specific issues related to overdose and prolonged recovery, ensuring safe and effective experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic neuroactive steroid that acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] By enhancing the effect of this primary inhibitory neurotransmitter in the central nervous system, this compound increases chloride ion conductance into neuronal cells, leading to hyperpolarization and subsequent central nervous system depression, resulting in a state of general anesthesia.[3][4] At higher concentrations, this compound can directly act as a GABA agonist.[1][3]
Q2: What are the clinical signs of an this compound overdose in cats?
A2: An this compound overdose in felines presents with dose-dependent cardiorespiratory depression.[5] Key clinical signs include apnea (temporary cessation of breathing), hypotension (low blood pressure), bradycardia (slow heart rate), and hypothermia.[2][6][7] In severe cases, prolonged hypoxia (low blood oxygen) can occur.[2] One case report of a 10-fold overdose described obtunded mentation and cardiorespiratory depression for several hours.[6][8]
Q3: Is there a reversal agent for this compound?
A3: Currently, there is no specific reversal agent for this compound.[6][9] Management of an overdose relies on supportive care to maintain physiological function while the drug is metabolized and eliminated by the body.[6] One study investigating the use of flumazenil, a benzodiazepine antagonist, found that it did not antagonize the effects of this compound in cats.[10][11]
Q4: What factors can contribute to a prolonged recovery from this compound anesthesia?
A4: Several factors can lead to a prolonged recovery in felines. An excessive dose is a primary cause, potentially overwhelming the cat's metabolic capacity.[6] Since this compound is primarily metabolized by the liver, any decrease in hepatic blood flow, which can be caused by the drug's dose-dependent depression of cardiac output, may also delay clearance.[6] Hypothermia has also been identified as a potential cause of prolonged recovery.[12] Additionally, the use of this compound without premedication can lead to rougher recoveries characterized by agitation and hypersensitivity.[1][13]
Troubleshooting Guides
Issue: The feline subject is experiencing apnea following this compound administration.
-
Potential Cause: Apnea is a known dose-dependent side effect of this compound and can occur after induction or maintenance boluses.[2][14] Rapid administration of the drug can increase the incidence of apnea.[2][15]
-
Troubleshooting Steps:
-
Ensure a patent airway: Immediately check for any obstructions.
-
Provide supplemental oxygen: Administer oxygen via a face mask or endotracheal tube.[6][8]
-
Initiate intermittent positive pressure ventilation (IPPV): If spontaneous breathing does not resume promptly, manual or mechanical ventilation is necessary to maintain oxygenation and normal carbon dioxide levels.[6][15]
-
Monitor vital signs continuously: Closely monitor heart rate, respiratory rate, oxygen saturation (SpO2), and end-tidal carbon dioxide (EtCO2).[14][16]
-
Issue: The feline subject has a prolonged recovery time with persistent sedation.
-
Potential Cause: This can be due to an overdose, individual sensitivity, or compromised metabolic function.[6] this compound exhibits non-linear pharmacokinetics, meaning that at higher doses, the elimination half-life can be prolonged.[17]
-
Troubleshooting Steps:
-
Provide comprehensive supportive care: This is the cornerstone of managing a prolonged recovery.[6]
-
Fluid Therapy: Administer intravenous crystalloid fluids to support cardiovascular function and aid in drug clearance.[6][8]
-
Thermal Support: Actively rewarm the cat to maintain normothermia, as hypothermia can delay recovery.[6][8][12]
-
Quiet Environment: Recover the animal in a calm, quiet, and dimly lit area to minimize external stimuli.[13][15]
-
-
Continuous Monitoring: Continue to monitor vital signs, including temperature, heart rate, respiratory rate, and blood pressure.
-
Consider Patient Factors: Geriatric or debilitated animals, or those with underlying cardiac, respiratory, renal, or hepatic impairment, may require dose adjustments and more intensive monitoring.[18]
-
Issue: The feline subject is exhibiting a rough recovery (e.g., agitation, paddling, muscle tremors).
-
Potential Cause: Rough recoveries are more common when this compound is used as a sole agent without premedication.[1][19] This can also be a sign of residual drug effects or discomfort.
-
Troubleshooting Steps:
-
Administer Sedatives: If the animal is agitated, a post-anesthetic sedative like dexmedetomidine may help to calm it.
-
Ensure Adequate Analgesia: If the experimental procedure was painful, ensure appropriate analgesics have been administered.
-
Minimize Stimulation: Keep the recovery environment quiet and dark to reduce sensory input that could exacerbate agitation.[15]
-
Data Presentation
Table 1: this compound Induction Doses in Felines with Various Preanesthetics
| Preanesthetic Agent(s) | Average this compound Induction Dose (mg/kg) | Range (mg/kg) | Number of Cats |
| None | 4.0 | 2.2 - 9.7 | 33 |
| Opioid + Phenothiazine | 3.2 | 1.1 - 10.8 | 96 |
| Benzodiazepine + Phenothiazine | 3.6 | 1.5 - 7.1 | 23 |
| Benzodiazepine + Opioid + Phenothiazine | 2.3 | 1.2 - 5.0 | 26 |
| Alpha2-adrenergic agonist +/- Phenothiazine | 3.6 | 1.1 - 5.0 | 15 |
| Alpha2-adrenergic agonist + Phenothiazine +/- Benzodiazepine or Opioid | 2.9 | 1.0 - 3.9 | 11 |
Data sourced from Zoetis.[20]
Table 2: Pharmacokinetic Parameters of this compound in Cats at Different Doses
| Parameter | 5 mg/kg IV | 25 mg/kg IV |
| Plasma Clearance (mL/kg/min) | 25.1 | 14.8 |
| Elimination Half-life (minutes) | 45.2 | 76.6 |
Data indicates non-linear pharmacokinetics.[17]
Table 3: Adverse Effects of this compound Overdose in Felines
| Dose (mg/kg) | Adverse Effects Observed |
| 5 | Apnea (average 21 seconds), cyanotic mucous membranes, fluid in endotracheal tube.[2][20] |
| 15 | Apnea (average 63 seconds), increased need for oxygen supplementation.[2][20] |
| 50 | Marked cardiovascular depression, prolonged apnea (average 28 minutes), prolonged hypoxia leading to euthanasia in 5 out of 7 cats after 5 hours of anesthesia.[2][20] |
Experimental Protocols
Protocol 1: Management of this compound Overdose in a Feline Model
This protocol outlines the key steps for managing an accidental this compound overdose based on a published case report.[6][8]
-
Cease this compound Administration: Immediately discontinue the infusion or administration of this compound.
-
Maintain Anesthesia (if necessary): If the procedure is not complete, switch to an inhalant anesthetic like isoflurane to maintain an appropriate anesthetic depth.
-
Supportive Care Initiation:
-
Oxygen Supplementation: Provide supplemental oxygen via a face mask or endotracheal tube.
-
Intravenous Fluids: Administer a balanced crystalloid solution intravenously.
-
Active Rewarming: Use warming blankets or other devices to maintain core body temperature.
-
-
Post-Procedure Monitoring:
-
Transfer the animal to a quiet, dedicated recovery area.
-
Continue all supportive care measures.
-
Monitor vital signs (heart rate, respiratory rate, temperature, blood pressure) and neurological status (mentation) continuously until the animal is conscious and responsive. In one case, a cat that received a 10x overdose was alert and active approximately 11 hours post-extubation.[9]
-
Mandatory Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Workflow for managing an this compound overdose in felines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accidental this compound overdose in a mature cat undergoing anaesthesia for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zoetis [zoetisus.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Overdose [cliniciansbrief.com]
- 10. Failure of intravenous flumazenil to antagonize this compound anesthesia in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical evaluation of this compound to induce and maintain anaesthesia in cats undergoing neutering procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VASG this compound [vasg.org]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 15. www2.zoetis.co.uk [www2.zoetis.co.uk]
- 16. Cardiovascular and respiratory effects, and quality of anesthesia produced by this compound administered intramuscularly to cats sedated with dexmedetomidine and hydromorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacokinetics and pharmacodynamics of this compound in cats after single and multiple intravenous administration of Alfaxan at clinical and supraclinical doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. channeledge.com [channeledge.com]
- 19. mynavas.org [mynavas.org]
- 20. zoetisus.com [zoetisus.com]
Validation & Comparative
Alfaxalone Versus Propofol: A Comparative Analysis of Recovery Quality
For Researchers, Scientists, and Drug Development Professionals
The selection of an intravenous anesthetic agent is a critical decision in clinical practice, with the quality of patient recovery being a paramount consideration. This guide provides a detailed comparison of the recovery profiles of two commonly used anesthetic agents: alfaxalone and propofol. Drawing upon data from both human and veterinary clinical studies, this document aims to offer an objective analysis to inform research and drug development.
Executive Summary
Both this compound and propofol are short-acting intravenous anesthetics that facilitate rapid induction and recovery from anesthesia. Their primary mechanism of action involves the positive modulation of gamma-aminobutyric acid type A (GABA-A) receptors.[1][2] While both drugs offer a swift return to consciousness, notable differences exist in their recovery characteristics and side-effect profiles.[3] A newer aqueous formulation of this compound, utilizing a cyclodextrin excipient (Phaxan™), has been developed for human use and has demonstrated a comparable recovery timeline to propofol but with a potentially more favorable cardiovascular and respiratory safety profile in early trials.[1][3] In veterinary medicine, propofol is often associated with a smoother, albeit sometimes faster, recovery, while this compound can be linked to a higher incidence of excitatory phenomena such as muscle tremors and paddling during the recovery phase.[4][5]
Quantitative Data Comparison
The following tables summarize key recovery parameters from comparative studies in both human and veterinary subjects.
Table 1: Human Recovery and Side-Effect Profile (Phase 1c Clinical Trial)[1][3]
| Parameter | This compound (Phaxan™) | Propofol |
| Median Dose for BIS ≤50 | 0.5 mg/kg | 2.9 mg/kg |
| Time to BIS 90 (Recovery) | Mean: 21 minutes | Mean: 21 minutes |
| Cognitive Recovery (RASS score of 0) | Median: 5 minutes | Median: 15 minutes |
| Return to Predrug DSST Score | Median: 50 minutes | Median: 42.5 minutes |
| Pain on Injection | 0/12 subjects | 8/12 subjects |
| Requirement for Airway Support | 0/12 subjects | 9/12 subjects |
| Median Systolic Blood Pressure Change | -11% | -19% |
| Median Diastolic Blood Pressure Change | -25% | -37% |
BIS = Bispectral Index; RASS = Richmond Agitation and Sedation Scale; DSST = Digit Symbol Substitution Test.
Table 2: Veterinary Recovery Characteristics (Canine and Feline Studies)
| Parameter | This compound | Propofol | Species | Citation |
| Time to Sternal Recumbency | Significantly longer | Shorter | Dogs | [6] |
| Time to Standing | Significantly longer | Shorter | Dogs | [6] |
| Adverse Recovery Events | More likely to have ≥1 adverse event | Fewer adverse events | Dogs | [6] |
| Late Recovery Scores | Poorer | Better | Dogs | [2][7] |
| Recovery Adverse Events | More ataxia and muscular tremors | Fewer adverse events | Cats | [4] |
| Paddling and Trembling | Statistically significant increase | Lower incidence | Cats | [5] |
| Recovery Times (Overall) | Slightly longer | Slightly shorter | General | [3] |
Experimental Protocols
Human Clinical Trial Methodology (Phase 1c)[1][3]
A randomized, double-blind study was conducted with healthy male volunteers (ASA physical status I). The study utilized a Bayesian algorithm to determine dose equivalence based on the effect on the bispectral index (BIS).
-
Subjects: 12 volunteers per group (this compound or Propofol).
-
Drug Administration: A single bolus intravenous injection.
-
Monitoring: Parameters were assessed for 80 minutes post-injection and included:
-
Pain on injection
-
Involuntary movements
-
Bispectral Index (BIS) for depth of anesthesia
-
Blood pressure
-
Need for airway support
-
-
Recovery Assessment:
-
Richmond Agitation and Sedation Scale (RASS) for sedation level.
-
Digit Symbol Substitution Test (DSST) for cognitive function.
-
-
Safety Analysis: Arterial blood was collected for biochemistry, hematology, and complement levels.
Veterinary Clinical Study Methodology (Canine Example)[2][7]
A prospective, randomized clinical trial was performed on client-owned dogs undergoing magnetic resonance imaging.
-
Subjects: 42 dogs, premedicated with methadone.
-
Induction Agents: this compound or propofol administered to effect for orotracheal intubation.
-
Maintenance of Anesthesia: Sevoflurane in oxygen.
-
Recovery Assessment:
-
Early Recovery: Scored at the end of the procedure using a simple descriptive scale (SDS) and a visual analogue scale (VAS).
-
Late Recovery: Scored again after the dog achieved sternal recumbency and was moved to a recovery room.
-
-
Data Analysis: Statistical tests such as the Mann-Whitney U test and Chi-square test were used to compare recovery scores and the incidence of adverse events between the two groups.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and Propofol
Both this compound, a neuroactive steroid, and propofol exert their primary anesthetic effects by modulating the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] They bind to distinct sites on the receptor complex, enhancing the influx of chloride ions and causing hyperpolarization of the neuronal membrane, which leads to sedation and anesthesia.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the quality of the recovery after administration of propofol or this compound for induction of anaesthesia in dogs anaesthetized for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1c Trial Comparing the Efficacy and Safety of a New Aqueous Formulation of Alphaxalone with Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the anesthetic effects between 5 mg/kg of this compound and 10 mg/kg of propofol administered intravenously in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anesthetic and cardiorespiratory effects of single-bolus intravenous this compound with or without intramuscular xylazine-premedication in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Alfaxalone vs. Isoflurane: A Comparative Analysis of Neuroprotective Claims
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective and neurotoxic effects of the anesthetic agents alfaxalone and isoflurane. The information presented is based on experimental data from preclinical studies, offering insights into their mechanisms of action and potential implications for neuronal health.
Executive Summary
Emerging evidence suggests that while the widely used inhalant anesthetic isoflurane can induce neurotoxicity, particularly in the developing brain, the neuroactive steroid anesthetic this compound may offer a neuroprotective alternative. Studies indicate that isoflurane can trigger apoptotic pathways, leading to neuronal cell death. In contrast, this compound has been shown to mitigate these effects and may preserve cognitive function. This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to assess these effects, and visualize the key signaling pathways involved.
Quantitative Data Comparison
The following table summarizes quantitative data from a key preclinical study investigating the effects of this compound on isoflurane-induced neurotoxicity in fetal rat brains.
| Biomarker | Isoflurane Group (ISO + CTL2) | Isoflurane + this compound Group (ISO + ALF) | P-value | Implication |
| Interleukin-6 (IL-6) Expression | 5.133 ± 0.739 | 1.093 ± 0.213 | < 0.001 | This compound significantly reduces isoflurane-induced neuroinflammation.[1][2] |
| Caspase-3 Expression | 6.457 ± 0.6 | 1.062 ± 0.1 | < 0.001 | This compound significantly alleviates isoflurane-induced apoptosis.[1][2] |
| Synaptophysin Expression (P31 Offspring) | 0.719 ± 0.04 | 1.068 ± 0.072 | < 0.001 | This compound may protect against isoflurane-induced synaptic damage.[1][2] |
| Newborn Neurons (Dentate Gyrus, P31 Offspring) | 118 ± 6 | 140 ± 7 | < 0.001 | This compound may preserve neurogenesis in the presence of isoflurane.[1][2] |
Key Signaling Pathways
Isoflurane-Induced Neurotoxicity: The Mitochondrial Pathway of Apoptosis
Isoflurane has been shown to induce neuronal apoptosis through the mitochondrial pathway.[3][4][5] This process involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Alleviates Neurotoxicity and Cognitive Impairment Induced by Isoflurane Anesthesia in Offspring Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial pathway of anesthetic isoflurane-induced apoptosis. - CiteAb [citeab.com]
- 4. The Mitochondrial Pathway of Anesthetic Isoflurane-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alfaxalone vs. Ketamine-Diazepam for Feline Anesthesia Recovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of anesthetic agent in feline patients significantly impacts the quality and safety of the recovery period. This guide provides an objective comparison of two commonly used induction agents, alfaxalone and a combination of ketamine and diazepam, focusing on their effects on post-anesthetic recovery in cats. The information presented is supported by experimental data from published research to aid in informed decision-making for clinical and research applications.
Executive Summary
Overall, studies suggest that cats recovering from this compound anesthesia tend to have more settled and better-quality recoveries compared to those induced with a ketamine-diazepam combination.[1][2][3] While recovery times may be longer with this compound, the incidence of adverse behaviors such as ataxia, unsettledness, and hypersensitivity appears to be lower.[1][4][5] Ketamine-diazepam induced recoveries are often characterized as more active and unsettled.[1][2][3]
Quantitative Comparison of Recovery Parameters
The following tables summarize key quantitative data from comparative studies on this compound and ketamine-diazepam in feline anesthesia.
Table 1: Time to Recovery Events
| Parameter | This compound Group | Ketamine-Diazepam Group | Significance | Study |
| Time to Extubation (mins) | 62 ± 14.6 | 45.13 ± 7.38 | p < 0.05 | [4][5] |
| Time to Sternal Recumbency (mins) | No significant difference reported | No significant difference reported | p = 0.86 | [6] |
Table 2: Postoperative Recovery Scores and Observations
| Time Point | Observation in this compound Group | Observation in Ketamine-Diazepam Group | Significance | Study |
| 5 minutes post-extubation | Increased pawing at the head | - | p = 0.001 | [1][2][3] |
| 30 minutes post-extubation | Less willingness to walk | Increased pacing, jerky movements, unsettledness, and sensitivity to touch | p ≤ 0.01 | [1][2][3][4][5] |
| 60 minutes post-extubation | More settled | Increased unsettledness, worse recovery score | p = 0.005 | [1][2][3][4][5] |
| 120 minutes post-extubation | - | More ataxic | Not specified | [4][5] |
| 1 hour post-operatively | 42% sedated, 88% began eating | 65% sedated, 65% began eating | p = 0.15 (sedation), p = 0.039 (eating) | [6] |
| 1, 2, and 3 hours post-extubation | Lower psychomotor scores | Significantly higher psychomotor scores | p < 0.0001 (1 & 2 hrs), p = 0.009 (3 hrs) | [7] |
Experimental Protocols
The methodologies outlined below are based on the experimental designs of the cited studies.
Study 1: Anesthetic Recoveries in Cats Following Induction with this compound or Ketamine and Diazepam[2][3]
-
Subjects: 45 healthy female cats scheduled for routine ovariohysterectomy, with a mean weight of 1.6 kg.[3]
-
Premedication: All cats were premedicated with a combination of acepromazine and morphine.
-
Induction of Anesthesia:
-
This compound Group (n=23): Intravenous this compound.
-
Ketamine-Diazepam Group (n=22): Intravenous combination of ketamine and diazepam.
-
-
Maintenance of Anesthesia: Not specified in the provided summary.
-
Recovery Monitoring: Recoveries were scored by a single blinded observer for 60 minutes post-extubation using a categorical grading scheme that assessed 18 parameters, including movement, sensitivity to touch, sound, and light, body position, sneezing, and vocalization.
-
Statistical Analysis: Kruskal-Wallis rank sum test was used to compare scores between the two groups at different time points.
Study 2: Comparison of Intramuscular this compound and Ketamine for Castration in Cats[4][5]
-
Subjects: 32 client-owned male cats.
-
Anesthetic Protocol:
-
This compound Group (A): 3 mg/kg this compound IM combined with 10 µg/kg dexmedetomidine and 0.2 mg/kg butorphanol.
-
Ketamine Group (K): 5 mg/kg ketamine IM combined with 10 µg/kg dexmedetomidine and 0.2 mg/kg butorphanol.
-
-
Monitoring: Cardiorespiratory parameters were recorded at baseline and throughout the procedure. Pain at injection, intubation quality, and recovery were evaluated using simple descriptive scores. The number of anesthetic top-ups required was also recorded.
-
Recovery Assessment: Cat attitude, ability to walk, and presence of ataxia were assessed at multiple time points after extubation. Pain was assessed at 120 and 240 minutes post-extubation using the 4Avet-pain score.
-
Statistical Analysis: Not specified in the provided summary.
Study 3: Assessing Analgesia Equivalence and Appetite Following this compound- or Ketamine-Based Anesthesia for Feline Castration[6]
-
Subjects: 50 male cats.
-
Anesthetic Protocol:
-
This compound Group (AlfHD, n=24): 2 mg/kg this compound IM in combination with 25 µg/kg dexmedetomidine and 0.05 mg/kg hydromorphone.
-
Ketamine Group (KetHD, n=26): 5 mg/kg ketamine IM in combination with 25 µg/kg dexmedetomidine and 0.05 mg/kg hydromorphone.
-
-
Analgesia: All cats received 0.3 mg/kg meloxicam SC and 2 mg/kg intratesticular lidocaine.
-
Recovery Assessment: Pain and sedation were assessed at baseline, 1, 2, and 4 hours postoperatively using the UNESP-Botucatu multidimensional pain scale and the revised Composite Measures Pain Scale-Feline. Time to achieve sternal recumbency and begin eating were also recorded.
-
Statistical Analysis: Not specified in the provided summary.
Visualized Experimental Workflows
The following diagrams illustrate the general experimental workflows for the administration and monitoring of this compound and ketamine-diazepam anesthetic protocols as described in the literature.
Caption: General experimental workflow for this compound anesthesia in felines.
Caption: General experimental workflow for ketamine-diazepam anesthesia in felines.
Signaling Pathways and Mechanisms of Action
A detailed signaling pathway diagram for these anesthetic agents at the molecular level is complex and beyond the scope of this comparative guide. However, their primary mechanisms of action are well-established:
-
This compound: A synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. By enhancing the effect of the inhibitory neurotransmitter GABA, this compound causes neuronal hyperpolarization, leading to central nervous system depression and anesthesia.
-
Ketamine: A non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. By blocking the NMDA receptor, ketamine inhibits the excitatory effects of the neurotransmitter glutamate, leading to a state of dissociative anesthesia.
-
Diazepam: A benzodiazepine that also acts as a positive allosteric modulator of the GABAA receptor, but at a different binding site than this compound. It enhances the affinity of GABA for its receptor, increasing the frequency of chloride channel opening and resulting in neuronal hyperpolarization. It is used in combination with ketamine to provide muscle relaxation and mitigate some of the excitatory side effects of ketamine.
Caption: Simplified mechanism of action for this compound, ketamine, and diazepam.
Conclusion
The choice between this compound and ketamine-diazepam for feline anesthesia should be made based on the desired recovery characteristics for a given clinical or research setting. The available evidence suggests that if a quiet and settled recovery is a priority, this compound may be the preferred induction agent, despite a potentially longer time to extubation.[2][4][5] Conversely, ketamine-diazepam may be associated with a more rapid but also more active and unsettled recovery period.[1][2][3] Further research is warranted to explore the multifactorial nature of anesthetic recovery in cats, including the influence of premedication, surgical procedure, and individual patient variability.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of anaesthetic recoveries in cats following induction with either this compound or ketamine and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of intramuscular this compound and ketamine combined with dexmedetomidine and butorphanol for castration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing analgesia equivalence and appetite following this compound- or ketamine-based injectable anesthesia for feline castration as an example of enhanced recovery after surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ketamine and this compound on application of a feline pain assessment scale - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alfaxalone and Other Injectable Anesthetics in Rodents
For researchers and drug development professionals, selecting the appropriate anesthetic agent for rodent models is a critical decision that impacts both animal welfare and experimental outcomes. This guide provides an objective comparison of the efficacy of alfaxalone against other commonly used injectable anesthetics, namely ketamine and propofol, with a focus on experimental data in mice and rats.
At a Glance: Key Performance Indicators
This compound, a neuroactive steroid, has gained popularity for its rapid induction and recovery profiles. When compared to the traditional combination of ketamine and xylazine, and the widely used propofol, several key differences in efficacy and side-effect profiles emerge. The following tables summarize quantitative data from various studies, offering a clear comparison of these agents.
Table 1: Efficacy of this compound vs. Ketamine Combinations in Mice
| Anesthetic Agent(s) & Dose (IP) | Induction Time (min) | Duration of Anesthesia (min) | Recovery Time (min) | Key Findings & Adverse Effects |
| This compound (80 mg/kg) | 2.2 ± 0.2[1] | 57.1 ± 3.8[1] | Not specified | Induced a light surgical plane of anesthesia. Side effects included jumping movements, facial scratching, and limb jerking during recovery.[1] |
| Ketamine (80 mg/kg) | 5.4 ± 0.4[1] | 6.9 ± 0.8[1] | Not specified | Provided only sedative effects, not a surgical plane of anesthesia.[1] |
| This compound + Xylazine (80 mg/kg + 10 mg/kg) | Not specified | 80.3 ± 17.8 | Not specified | Achieved deep surgical anesthesia and reduced adverse effects seen with this compound alone, though some mild reactions persisted.[1] |
| Ketamine + Xylazine (80 mg/kg + 10 mg/kg) | Not specified | 37.4 ± 8.2 | Not specified | Achieved deep surgical anesthesia.[1] |
| This compound + Dexmedetomidine (Multiple doses) | 2-3 (target) | ~30 (target) | Not specified | Considered a safe alternative to ketamine, with rapid reversal possible using atipamezole.[2] |
Table 2: Efficacy of this compound vs. Ketamine Combinations in Rats
| Anesthetic Agent(s) & Dose (IM) | Induction Time (min) | Duration of Anesthesia (min) | Recovery Time (min) | Key Findings & Adverse Effects |
| This compound + Dexmedetomidine + Midazolam (5 mg/kg + 40 µg/kg + 0.3 mg/kg) | Not specified | Similar to Ketamine combo | Not specified | Good quality of anesthesia with limited cardiovascular effects and good muscle relaxation.[3] |
| Ketamine + Dexmedetomidine + Midazolam (15 mg/kg + 40 µg/kg + 0.3 mg/kg) | Shorter than this compound combo | Similar to this compound combo | Rapid and excellent quality | Induced complete relaxation in a shorter time and had a rapid and excellent recovery.[3] |
Note: Direct comparative studies of this compound and propofol with detailed quantitative data in rodents are limited in the reviewed literature. Propofol is often used in combination with other agents like medetomidine and fentanyl for intraperitoneal anesthesia in rats, providing a surgical window of about 25 minutes.
Mechanism of Action: A Visual Overview
The anesthetic effects of these agents are mediated through different signaling pathways. This compound and propofol primarily act on GABAA receptors, enhancing inhibitory neurotransmission. In contrast, ketamine is an NMDA receptor antagonist, and xylazine is an α2-adrenergic agonist.
Caption: Signaling pathways of this compound/propofol and ketamine/xylazine.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible research. The following are generalized protocols based on cited studies for inducing anesthesia in rodents.
General Anesthetic Workflow
Caption: A generalized workflow for injectable anesthesia in rodents.
Protocol 1: this compound-Based Anesthesia in Mice
Materials:
-
This compound (10 mg/mL)
-
Xylazine (20 mg/mL) or Dexmedetomidine (0.5 mg/mL)
-
Sterile 0.9% saline
-
Sterile syringes and needles (25-27G)
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Accurately weigh the mouse to determine the correct dosage. Allow the animal to acclimate to the procedure room to minimize stress.
-
Drug Preparation: Prepare the anesthetic cocktail. For an this compound-xylazine combination, a common dose is 80 mg/kg this compound and 10 mg/kg xylazine.[1] For an this compound-dexmedetomidine combination, doses can be titrated, for example, starting with 30-60 mg/kg of this compound and 0.3-0.5 mg/kg of dexmedetomidine.[2] Dilute the mixture with sterile saline to an appropriate injection volume (typically 0.1 mL per 10g of body weight).
-
Administration: Administer the anesthetic solution via intraperitoneal (IP) injection in the lower right or left abdominal quadrant.
-
Induction and Monitoring: Place the mouse in a clean, warm cage. Induction, marked by the loss of the righting reflex, should occur within 2-5 minutes.[2] Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch). Apply ophthalmic ointment to prevent corneal drying. Monitor respiratory rate and body temperature throughout the procedure.
-
Recovery: Place the mouse on a heating pad during recovery. If dexmedetomidine was used, its effects can be reversed with atipamezole (typically 1 mg/kg) to expedite recovery.[2]
Protocol 2: Ketamine/Xylazine Anesthesia in Mice and Rats
Materials:
-
Ketamine (100 mg/mL)
-
Xylazine (20 mg/mL or 100 mg/mL)
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles (25-27G for mice, 23-25G for rats)
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Weigh the animal accurately.
-
Drug Preparation:
-
Mice: A common cocktail consists of ketamine (e.g., 80-100 mg/kg) and xylazine (e.g., 10-12 mg/kg).[1]
-
Rats: A typical dosage is ketamine (75-100 mg/kg) and xylazine (5-10 mg/kg). The drugs are drawn into a single syringe and can be diluted with sterile saline or PBS.
-
-
Administration: Administer via IP injection.
-
Induction and Monitoring: Monitor for loss of righting reflex and absence of pedal withdrawal reflex to confirm a surgical plane of anesthesia. Apply ophthalmic ointment and maintain the animal on a heating pad to prevent hypothermia.
-
Recovery: Keep the animal warm and monitor until it is fully ambulatory. The effects of xylazine can be reversed with yohimbine (for rats) or atipamezole.
Protocol 3: Propofol-Based Anesthesia in Rats
Note: Propofol alone via IP injection may not consistently produce surgical anesthesia in rodents. It is often combined with other agents.
Materials:
-
Propofol (10 mg/mL)
-
Medetomidine (1 mg/mL)
-
Fentanyl (0.05 mg/mL)
-
Sterile syringes and needles (23-25G)
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Weigh the rat accurately.
-
Drug Preparation: A combination of propofol (100 mg/kg), medetomidine (0.1 mg/kg), and fentanyl (0.1 mg/kg) has been shown to be effective for surgical anesthesia. The agents are drawn into a single syringe.
-
Administration: Administer via IP injection.
-
Induction and Monitoring: Monitor for loss of reflexes. This combination typically provides a surgical window of approximately 25 minutes. Maintain body temperature with a heating pad and apply eye lubricant.
-
Recovery: The effects of medetomidine can be reversed with atipamezole to facilitate a rapid recovery.
Concluding Remarks
The choice of injectable anesthetic in rodents is multifaceted and depends on the specific requirements of the experimental procedure, the duration of anesthesia needed, and the desired recovery profile.
-
This compound offers a rapid onset and, particularly when combined with an α2-agonist like dexmedetomidine, provides a stable plane of surgical anesthesia with the significant advantage of reversibility. However, when used alone, it may be associated with excitatory side effects during recovery.[1]
-
The ketamine/xylazine combination is a long-standing and effective anesthetic regimen that provides good muscle relaxation and analgesia. However, it is associated with a longer recovery period compared to this compound-based protocols.[3]
-
Propofol , while a staple in many species, is less straightforward for IP administration in rodents and often requires combination with other agents to achieve a reliable surgical plane of anesthesia.
Ultimately, the selection of an anesthetic protocol should be made after careful consideration of the experimental goals and in consultation with institutional animal care and use guidelines. The data and protocols presented here serve as a guide to inform this critical decision-making process.
References
A Comparative Analysis of Alfaxalone and Sevoflurane on Cognition
This guide provides an objective comparison of the cognitive effects of the intravenous anesthetic alfaxalone and the inhalational anesthetic sevoflurane. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies of key studies, and visual representations of relevant biological pathways and workflows.
Introduction: Anesthetics and Postoperative Cognition
General anesthesia is a cornerstone of modern surgery, yet the potential for anesthetic agents to impact cognitive function, particularly in the postoperative period, is a significant concern. Postoperative cognitive dysfunction (POCD) can manifest as impairments in memory, attention, and information processing, affecting patients' quality of life. Sevoflurane, a widely used volatile anesthetic, has been linked to neuropathological changes and long-term cognitive impairment in both animal and human studies. In contrast, this compound, a synthetic neuroactive steroid anesthetic, is emerging as an alternative with a potentially more favorable cognitive profile. This guide compares the effects of these two agents, focusing on their underlying mechanisms and outcomes in cognitive performance.
Mechanisms of Action on Cognition
The differential effects of this compound and sevoflurane on cognition appear to stem from their distinct interactions with neural pathways related to neuroprotection and neuroinflammation.
This compound: A Neuroprotective Profile
This compound is an analogue of the endogenous neurosteroid allopregnanolone. Its potential to preserve cognitive function is linked to its ability to activate pregnane X receptors (PXR). This activation leads to an increased production of mature brain-derived neurotrophic factor (m-BDNF), a key molecule involved in neuronal survival, neurogenesis, and synaptic plasticity, which are crucial for maintaining cognitive health.
Sevoflurane: A Profile Linked to Neuroinflammation
Conversely, sevoflurane exposure has been associated with several pathways that can lead to cognitive decline. Studies suggest it can induce neuroinflammation by activating microglia, the brain's resident immune cells. This activation triggers the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. Furthermore, sevoflurane has been shown to induce neuronal apoptosis (programmed cell death) and reduce levels of BDNF, contributing to its neurotoxic potential.
Key Clinical Comparison: this compound vs. Propofol/Sevoflurane
A key double-blind, prospective, randomized clinical trial provides direct comparative data on the cognitive outcomes following anesthesia with this compound versus a combination of propofol and sevoflurane.
-
Study Design: A double-blind, prospective, randomized controlled trial.
-
Participants: Patients undergoing hip arthroplasty were randomized into two groups: an this compound total intravenous anesthesia (TIVA) group (n=8) and a comparator group receiving propofol TIVA plus sevoflurane inhalational anesthesia (n=4 with propofol/sevoflurane combined, n=3 with propofol only).
-
Anesthetic Administration: The depth of anesthesia was titrated to the same level in all subjects, maintaining a Bispectral Index (BIS) score between 40 and 60.
-
Cognitive Assessment: Cognitive performance was evaluated preoperatively and for seven days postoperatively using a battery of tests:
-
Mini-Mental State Examination (MMSE)
-
Grooved Pegboard Test
-
Digit Symbol Substitution Test (DSST)
-
-
Biomarker Analysis: Serum concentrations of mature brain-derived neurotrophic factor (m-BDNF) were measured for seven postoperative days.
The clinical study revealed significant differences in postoperative cognitive performance and biomarker levels between the groups. Patients anesthetized with this compound demonstrated better preservation of cognitive function compared to those who received propofol and sevoflurane.
Table 1: Postoperative Cognitive Test Scores
| Cognitive Test | This compound Group | Propofol/Sevoflurane Group | p-value | Finding |
|---|---|---|---|---|
| MMSE | Scores remained stable. | Postoperative scores ≤23 (indicating significant impairment) occurred only in this group. | 0.0251 | This compound group scored significantly better. |
| Grooved Pegboard (Dominant Hand) | Pre- vs. Post-op scores not significantly different (p=0.8438). | Took significantly longer to complete the task 7 days post-op (p=0.0156). | - | This compound group showed no significant decline in performance. |
| DSST | Pre- vs. Post-op scores not
Alfaxalone Constant Rate Infusion in Canines: A Comparative Guide to Safety and Efficacy
An in-depth analysis of alfaxalone constant rate infusion (CRI) for canine anesthesia, comparing its performance against alternative anesthetic agents. This guide synthesizes experimental data on cardiovascular and respiratory effects, induction, maintenance, and recovery characteristics.
This compound, a neuroactive steroid anesthetic, has become an established agent for induction and maintenance of anesthesia in canines. Its formulation in a 2-hydroxypropyl-β-cyclodextrin (HPCD) vehicle allows for intravenous administration, including as a constant rate infusion (CRI) for total intravenous anesthesia (TIVA). This guide provides a comprehensive comparison of this compound CRI with other common anesthetic protocols, supported by experimental data to validate its safety and efficacy profile for researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety
This compound's primary mechanism of action involves the potentiation of GABA-A receptors in the central nervous system, leading to a state of anesthesia and muscle relaxation.[1] When administered as a CRI, it offers a stable plane of anesthesia. Studies comparing this compound CRI to propofol CRI and inhalant anesthetics like isoflurane and sevoflurane provide valuable insights into its clinical performance.
Cardiovascular and Respiratory Effects
One of the primary considerations in anesthetic safety is the impact on the cardiovascular and respiratory systems.
Comparison with Propofol:
A crossover study in healthy, sedated dogs compared the cardiopulmonary effects of this compound-HPCD CRI and propofol CRI over a 120-minute period.[1][2] Both anesthetic agents produced clinically acceptable and mild hemodynamic changes.[1][2] While both drugs caused some respiratory depression, the overall cardiovascular stability was comparable.[1][2] Another study comparing the hemodynamic effects of propofol and this compound during induction found that propofol caused a short-term reduction in mean arterial pressure, whereas this compound maintained it by increasing the heart rate.[3]
Dose-Dependent Effects:
The administration of this compound results in dose-dependent changes in cardiovascular and respiratory parameters.[4] Higher doses can lead to decreases in arterial blood pressure and increases in heart rate, with these variables typically returning to baseline within 15-30 minutes.[4] The most prominent dose-dependent side effects are hypoventilation and apnea.[4][5] At lower doses, the cardiorespiratory effects are minimal.[4][5]
Table 1: Comparative Cardiopulmonary Effects of this compound CRI vs. Propofol CRI
| Parameter | This compound CRI | Propofol CRI | Key Findings | Citations |
| Heart Rate | Maintained or slightly increased | Generally stable | This compound may increase heart rate to maintain cardiac output. | [1][2][3] |
| Mean Arterial Pressure | Clinically acceptable, mild changes | Clinically acceptable, mild changes | Both agents demonstrate good hemodynamic stability. Propofol may cause a transient decrease on induction. | [1][2][3] |
| Cardiac Output | Maintained | Maintained | Both agents have minimal impact on cardiac output at clinical CRI doses. | [1][2] |
| Respiratory Rate | Dose-dependent depression | Dose-dependent depression | Respiratory depression is a known side effect of both agents. | [1][2][4] |
| Apnea | Can occur, especially at higher doses | Can occur | Apnea is a potential side effect for both anesthetics. | [4] |
Induction, Maintenance, and Recovery
The quality of anesthetic induction, the stability of maintenance, and the smoothness of recovery are critical for overall anesthetic success.
Induction:
Both this compound and propofol provide excellent and smooth induction of anesthesia.[1][2]
Maintenance of Anesthesia:
This compound CRI provides a stable plane of anesthesia.[1] In a study comparing this compound TIVA with and without a fentanyl CRI, the addition of fentanyl significantly reduced the required dose of this compound.[6] However, some studies have noted that the manufacturer's recommended dose rate for this compound CRI may result in a light plane of anesthesia, necessitating adjustments based on clinical assessment.[7][8]
Recovery:
Recovery from this compound anesthesia is generally good to excellent.[1][4] However, some studies have reported poor recovery quality, particularly after prolonged infusions or with certain premedication protocols.[6][7][8] One study comparing recovery after induction with this compound versus propofol (with sevoflurane maintenance) found that the this compound group had poorer late recovery scores.[9] The choice of premedication appears to significantly influence recovery quality.[10]
Table 2: Comparison of Anesthetic Induction, Maintenance, and Recovery
| Anesthetic Phase | This compound | Propofol | Isoflurane/Sevoflurane | Key Findings | Citations |
| Induction Quality | Excellent | Excellent | N/A (Induction typically with injectables) | Both this compound and propofol provide smooth inductions. | [1][2] |
| Maintenance Stability | Good, stable plane of anesthesia | Good, stable plane of anesthesia | Good, easily adjusted | All provide stable anesthesia, though this compound dose may need titration. | [1][7][8][11] |
| Recovery Quality | Generally good, but can be variable | Generally good | Generally smooth | This compound recovery can be influenced by premedication and duration of anesthesia. | [6][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.
This compound CRI vs. Propofol CRI Comparison
-
Study Design: A crossover design with a 6-day washout period was used in six healthy crossbred dogs.[1][2]
-
Premedication: Acepromazine (0.02 mg/kg, IV) and hydromorphone (0.05 mg/kg, IV).[1][2]
-
Induction: Propofol (4 mg/kg) or this compound-HPCD (2 mg/kg).[1][2]
-
Maintenance: Anesthesia was maintained for 120 minutes with either propofol CRI (0.25 mg/kg/min) or this compound-HPCD CRI (0.07 mg/kg/min).[1][2]
-
Monitoring: Heart rate, respiratory rate, mean arterial blood pressure, end-tidal carbon dioxide, cardiac output (via thermodilution), and arterial blood gases were measured at baseline and at various time points throughout the anesthesia and recovery.[1][2]
This compound TIVA with and without Fentanyl CRI
-
Study Design: A prospective, blinded, randomized experimental study in 12 intact female dogs.[6]
-
Premedication: Dexmedetomidine (10 μg/kg, IM) and methadone (0.1 mg/kg, IM).[6]
-
Induction: this compound (2 mg/kg, IV). One group also received fentanyl (2 μg/kg, IV) before induction.[6]
-
Maintenance: Anesthesia was maintained with a variable rate infusion of this compound, starting at 0.15 mg/kg/min. One group also received a fentanyl CRI (10 μg/kg/hour). The this compound rate was adjusted based on clinical assessment.[6]
-
Monitoring: Cardiovascular parameters were recorded every 5 minutes. Recovery characteristics were assessed using a numerical rating scale.[6]
Visualizing Experimental Workflow
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Comparison of the anesthetic efficacy and cardiopulmonary effects of continuous rate infusions of this compound-2-hydroxypropyl-beta-cyclodextrin and propofol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of hemodynamic effects of propofol or this compound during induction in dogs [frontiersin.org]
- 4. Cardiorespiratory and anesthetic effects of clinical and supraclinical doses of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Cardiorespiratory and anesthetic effects of clinical and supraclinical doses of this compound in dogs. | Semantic Scholar [semanticscholar.org]
- 6. Cardiovascular effects, induction and recovery characteristics and this compound dose assessment in this compound versus this compound-fentanyl total intravenous anaesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound total intravenous anaesthesia in dogs: pharmacokinetics, cardiovascular data and recovery characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the quality of the recovery after administration of propofol or this compound for induction of anaesthesia in dogs anaesthetized for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. vettimes.com [vettimes.com]
Alfaxalone Versus Ketamine: A Comparative Analysis of Their Effects on Cerebral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two distinct anesthetic agents, alfaxalone and ketamine, on cerebral blood flow (CBF). While both are utilized in research and clinical settings, their divergent mechanisms of action result in contrasting cerebral hemodynamic profiles. This document synthesizes experimental data to offer an objective comparison, aiding in the selection of the most appropriate agent for specific research and developmental applications, particularly in neuroanesthesia and neurological studies.
Contrasting Mechanisms of Action on Cerebral Hemodynamics
This compound, a neuroactive steroid anesthetic, primarily enhances the inhibitory effects of the γ-aminobutyric acid A (GABA-A) receptor. This leads to a reduction in neuronal activity and, consequently, a decrease in the cerebral metabolic rate of oxygen (CMRO2). The coupling between cerebral metabolism and blood flow results in a corresponding decrease in CBF.[1]
In contrast, ketamine, a dissociative anesthetic, acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This mechanism generally leads to cerebral vasodilation and an increase in CBF, often independent of changes in cerebral metabolism.[2][3]
Quantitative Comparison of Cerebral Blood Flow
Experimental data from a comparative study in rhesus monkeys highlights the opposing effects of this compound and ketamine on cerebral blood flow.
| Anesthetic Agent | Grey Matter CBF (mL/100g/min) | White Matter CBF (mL/100g/min) |
| This compound | 65 ± 22 | 14 ± 7 |
| Ketamine | 179 ± 38 | 26 ± 6 |
Data sourced from a study in healthy adult rhesus monkeys[4][5].
Experimental Protocols
The following provides a detailed methodology from a key comparative study investigating the effects of this compound and ketamine on cerebral blood flow.
Study Objective: To compare the effects of this compound and ketamine on cerebral blood flow in rhesus monkeys.[4]
Subjects: Four healthy adult rhesus monkeys.[4]
Anesthetic Protocol:
-
This compound Group: Anesthesia was induced and maintained with an intravenous infusion of this compound at a rate of 0.125 mg/kg/min for 50 minutes.[4][5]
-
Ketamine Group: Anesthesia was induced and maintained with an intravenous infusion of ketamine at a rate of 1.6 mg/kg/min for 50 minutes.[4][5]
-
Following the initial anesthetic period, all animals were administered 0.8% isoflurane for 60 minutes to assess the residual effects of the induction agents.[4][5]
CBF Measurement:
-
Cerebral blood flow was quantified using a non-invasive MRI technique called pseudo-continuous arterial spin-labeling (pCASL).[4][5] This method uses magnetically labeled arterial blood water as an endogenous tracer to measure cerebral perfusion.
Physiological Monitoring:
-
Heart rate, breathing rate, and blood pressure were continuously monitored throughout the anesthetic procedures to ensure physiological stability.[4][5]
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental workflow and the proposed signaling pathways, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of this compound and ketamine on CBF.
Caption: Proposed signaling pathways for this compound and ketamine effects on CBF.
Conclusion
The choice between this compound and ketamine for research and drug development purposes has significant implications for cerebral hemodynamics. This compound markedly reduces cerebral blood flow, likely through a reduction in cerebral metabolic rate, making it a suitable agent for studies requiring a suppressed neuronal state.[4][5] Conversely, ketamine typically increases cerebral blood flow, a critical consideration in experimental models where cerebral perfusion is a key variable.[2][3][6] The data and protocols presented herein provide a foundational guide for informed decision-making in the selection of anesthetic agents for neurological research.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of ketamine on cerebral blood flow velocity in humans. Influence of pretreatment with midazolam or esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cerebral blood flow and intrinsic neural activity of rhesus monkeys: a comparison study with ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on cerebral blood flow and intrinsic neural activity of rhesus monkeys: A comparison study with ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketamine Induced Changes in regional Cerebral Blood Flow, Interregional Connectivity Patterns, and Glutamate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Objective Assessment of Laryngeal Function Under Alfaxalone Anesthesia Using Computerized Software: A Comparative Guide
Introduction
The accurate evaluation of laryngeal function is critical in both research and clinical settings for diagnosing conditions such as laryngeal paralysis.[1][2][3] Traditionally, this assessment has relied on subjective visual evaluation during laryngoscopy, a method prone to inter-observer variability.[1][2][3] The advent of computerized software offers an objective and quantitative approach to this diagnostic challenge. This guide provides a comparative analysis of the use of alfaxalone as an anesthetic agent during computerized laryngeal function assessment, with a focus on its performance against other common anesthetics like propofol and thiopental. The information presented is derived from experimental studies and is intended for researchers, scientists, and drug development professionals.
Comparative Anesthetic Effects on Laryngeal Motion
An ideal anesthetic for laryngeal function examination should provide adequate sedation while minimally affecting arytenoid cartilage motion. Several studies have compared this compound to other induction agents, with computerized software playing a key role in providing objective measurements.
A significant study directly comparing propofol and this compound for computerized laryngeal function evaluation found that propofol resulted in a greater degree of laryngeal motion.[2][4] This research utilized "GlotAnTools" and "Tracker" software to measure the glottal gap area and length, creating a normalized metric for laryngeal function.[1][2][3] The results indicated that the glottal gap area was significantly smaller in dogs anesthetized with this compound, which could potentially lead to a false diagnosis of laryngeal paralysis.[2] Therefore, for objective assessment using this particular software, propofol was deemed superior to this compound.[2]
Another study comparing this compound, propofol/diazepam, and thiopental used a different objective measure, the normalized glottal gap area (NGGA), and found no significant difference in arytenoid motion between the three anesthetic protocols when a light plane of anesthesia was maintained.[5][6] This suggests that while differences may exist, the specific measurement technique and anesthetic depth are crucial factors. However, it is worth noting that cases of absent laryngeal movement were observed with both this compound and thiopental in this study.[5]
A study comparing this compound and propofol with and without premedication (acepromazine and butorphanol) found that using either anesthetic alone is not recommended for evaluating arytenoid motion, as a significant percentage of dogs showed minimal increase in the rima glottidis surface area (RGSA).[7] The addition of premedication and the use of doxapram, a respiratory stimulant, improved the quality of the examination.[7]
The following tables summarize the quantitative data from these comparative studies.
Table 1: Comparison of Laryngeal Motion Under Different Anesthetics Using Computerized Analysis
| Anesthetic Agent(s) | Computerized Software/Objective Metric | Key Findings | Reference |
| This compound vs. Propofol | GlotAnTools and Tracker (A/L ratio) | Glottal gap area significantly reduced with this compound; Propofol demonstrated superior laryngeal motion. | [1][2][3][4] |
| This compound vs. Propofol/Diazepam vs. Thiopental | Normalized Glottal Gap Area (NGGA) | No significant difference in NGGA change among the induction protocols. | [5][6] |
| This compound vs. Propofol | Rima Glottidis Surface Area (RGSA) | Both agents used alone resulted in a high percentage of dogs with <20% increase in RGSA. | [7] |
| This compound + Acepromazine/Butorphanol vs. Propofol + Acepromazine/Butorphanol | Rima Glottidis Surface Area (RGSA) | Premedication improved examination quality; doxapram overcame the negative impact on arytenoid motion. | [7] |
Table 2: Dosages of Anesthetic Agents Used in Laryngeal Function Studies
| Study | Anesthetic Agent | Median/Administered Dosage |
| Pan et al. (2022) | This compound | 2 mg/kg/min IV |
| Pan et al. (2022) | Propofol | 5 mg/kg/min IV |
| Hofmeister et al. (2009) | This compound | 2.6 mg/kg BW (range: 2 to 3 mg/kg BW) |
| Hofmeister et al. (2009) | Propofol (with diazepam) | 4 mg/kg BW (range: 2.5 to 7.5 mg/kg BW) |
| Hofmeister et al. (2009) | Thiopental | 14.2 mg/kg BW (range: 8.1 to 20 mg/kg BW) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the experimental protocols from key studies that utilized computerized software for laryngeal function assessment.
Protocol 1: Objective Laryngeal Motion Analysis with GlotAnTools and Tracker Software
This protocol is based on the study comparing propofol and this compound anesthesia for the evaluation of laryngeal function in healthy dogs.[2]
-
Study Design: A two-stage, cross-over, 1:1 randomized experimental study.[2][3]
-
Anesthesia:
-
Data Acquisition:
-
Computerized Analysis:
Protocol 2: Laryngeal Motion Assessment Using Normalized Glottal Gap Area (NGGA)
This protocol is derived from the study comparing this compound, thiopental, and propofol with diazepam.[5]
-
Study Design: Randomized assignment to one of three anesthetic protocols.[5][6]
-
Anesthesia:
-
Data Acquisition:
-
Computerized Analysis:
-
The area and height of the glottal gap were measured from the still images.[5][6]
-
The normalized glottal gap area (NGGA) was calculated using the formula: NGGA = area in pixels / height².[5][6]
-
The change in NGGA was defined as the difference between the NGGA during inspiration and expiration.[5][6]
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows described in the key studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison between propofol and this compound anesthesia for the evaluation of laryngeal function in healthy dogs utilizing computerized software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between propofol and this compound anesthesia for the evaluation of laryngeal function in healthy dogs utilizing computerized software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between propofol and this compound anesthesia for the evaluation of laryngeal function in healthy dogs utilizing computerized software | PLOS One [journals.plos.org]
- 5. Effects of this compound, thiopental, or propofol and diazepam on laryngeal motion in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, thiopental, or propofol and diazepam on laryngeal motion in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of this compound and propofol with acepromazine, butorphanol and/or doxapram on laryngeal motion and quality of examination in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Alfaxalone
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical agents like Alfaxalone is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the proper handling and disposal of this compound, a synthetic neuroactive steroid and Schedule IV controlled substance. Adherence to these procedures is essential for minimizing environmental impact and ensuring regulatory compliance.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate care to avoid accidental exposure.[2] Take precautions to prevent skin and eye contact, inhalation of vapors, and accidental self-injection.[2][3] Personal Protective Equipment (PPE), including protective gloves and eye/face protection, should be worn when handling the product, especially during disposal and spill cleanup.[2][4]
Routine Disposal of Unused and Expired this compound
The disposal of unused or expired this compound must be conducted in accordance with federal, state, and local regulations.[4] As a Schedule IV controlled substance, all disposal must be logged and performed according to these specific legal requirements.[1]
Step-by-Step Disposal Procedure for Unused Solution:
-
Regulatory Compliance: All waste materials containing this compound must be properly characterized. Disposal should be carried out through a licensed waste disposal contractor to comply with environmental protection legislation.[4][5]
-
Segregation: Do not mix this compound waste with other therapeutic agents.[6]
-
Containment: Place unused or expired this compound solution in a designated, properly labeled, and sealable waste container.[4]
-
Environmental Protection: Under no circumstances should this compound be disposed of down the sewer or into waterways.[4][5]
Disposal of Empty Vials and Packaging:
-
Empty containers should be wrapped in paper before being placed in the garbage.[2][3]
-
Discarded needles and syringes used for administration must be immediately placed in a designated and appropriately labeled sharps container.[2][4]
Shelf-Life and Discard Timelines
The timeframe for when unused this compound is considered waste is dependent on the specific formulation and local regulations. This is a critical factor in minimizing drug wastage and its associated environmental impact.[7][8]
| Formulation | U.S. FDA Guideline | Australian Label Guideline | Research Study Suggestion (Preservative-Free) |
| Preservative-Free this compound | Discard 6 hours after opening vial.[6][7] | Broached vials may be stored at 4°C for up to 7 days if contamination is avoided.[7][9] | May be used for up to 7 days if refrigerated (4°C) and handled with aseptic technique.[7][8] |
| Alfaxan Multidose | Use within 28 or 56 days of first puncture.[1][10] | N/A | N/A |
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination and personal exposure.
Methodology for Spill Cleanup:
For Small Spills (associated with normal use):
-
Wear PPE: Don appropriate protective clothing, including gloves and eye protection.[2]
-
Absorb: Wipe up the spill with absorbent materials such as paper towels.[2]
-
Dispose: Place the used absorbent materials into a sealable waste container for proper disposal.
For Large Spills:
-
Evacuate: Exclude all non-essential personnel from the area.[4][11]
-
Contain: Prevent the spill from entering drains, waterways, or sewers.[4][5] If contamination of waterways occurs, notify the local authority immediately.[4]
-
Absorb: Cover and absorb the spill with a non-combustible, inert material such as sand, soil, or absorbent granules.[3][4][11]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable waste container for disposal in an approved landfill.[4][5]
-
Decontaminate: Wash the spill site thoroughly after the material has been collected.[4][11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Handling and Disposal.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. www2.zoetis.com.au [www2.zoetis.com.au]
- 3. www2.zoetis.com.au [www2.zoetis.com.au]
- 4. animalsbodymindspirit.com [animalsbodymindspirit.com]
- 5. zoetisus.com [zoetisus.com]
- 6. drugs.com [drugs.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. VASG this compound [vasg.org]
- 10. channeledge.com [channeledge.com]
- 11. www2.zoetis.co.nz [www2.zoetis.co.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling Alfaxalone
For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling of Alfaxalone, a neuroactive steroid and intravenous anesthetic agent. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Core Safety and Handling Protocols
When working with this compound, a thorough understanding of its properties and associated hazards is the first line of defense. It is considered a hazardous substance, toxic if swallowed, and can cause serious eye irritation.[1][2] A primary concern is the risk of accidental self-injection, which can lead to sedation, dizziness, respiratory depression, and unconsciousness.[2][3]
Engineering Controls: Always handle this compound in a well-ventilated area to minimize inhalation exposure.[1][2]
Personal Hygiene: To prevent accidental ingestion and contamination, it is imperative that personnel do not eat, drink, or smoke in areas where this compound is handled.[1] Always wash hands thoroughly with soap and water after handling the substance.[1][2][3]
Recommended Personal Protective Equipment (PPE)
The following personal protective equipment is essential for the safe handling of this compound. For bulk quantities, more robust protection may be required.
| PPE Category | Standard Handling | Bulk Handling / Spills |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1][2][4] | Chemical splash goggles or a full-face shield.[5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., PVC).[2][4][6] | Double gloving with chemical-resistant gloves. |
| Body Protection | Laboratory coat or overalls.[1] | PVC apron or a chemical-protective suit.[4] |
| Respiratory | Not typically required for normal use in well-ventilated areas.[2][4] | A NIOSH-approved respirator with a Type A filter may be necessary.[4] |
Occupational Exposure Limits
While no specific occupational exposure limits (OELs) have been established for this compound, some formulations contain other substances with defined limits.[2][7]
| Component | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |
| This compound | Not Established | Not Established |
| Ethanol | 1000 ppm / 1900 mg/m³ | Not Established |
| Chlorocresol | 0.5 mg/m³ | Not Established |
Data sourced from Safety Data Sheets which cite US NIOSH, ACGIH, and OSHA recommendations.[2][7]
Procedural Workflow for Handling this compound
Following a structured workflow is crucial for minimizing risk. The diagram below outlines the key steps from preparation to disposal.
Operational and Disposal Plans
Spill Management:
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[1][4]
-
Containment: For large spills, contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[4][6] For small spills, wipe up with paper towels or other suitable materials.[3][4]
-
Cleanup: Place the absorbent material into a clean, dry, sealable, and labeled container for disposal.[1][4]
-
Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[3][4]
Disposal Protocol:
-
Unused Product: Dispose of any unused this compound in accordance with local, state, and federal regulations.[2][3][4]
-
Sharps: Immediately place all used needles and syringes into a designated and appropriately labeled sharps container.[2][3][4]
-
Empty Containers: Empty containers may retain product residue and can be hazardous.[6] Wrap empty containers in paper before placing them in the garbage.[2][3][4]
By implementing these comprehensive safety protocols, researchers and scientists can effectively manage the risks associated with handling this compound, ensuring a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
